molecular formula C3H3NO B1202746 2-Cyanoethylene oxide CAS No. 4538-51-6

2-Cyanoethylene oxide

Cat. No.: B1202746
CAS No.: 4538-51-6
M. Wt: 69.06 g/mol
InChI Key: RSHIVZARDAPEDE-UHFFFAOYSA-N
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Description

2-Cyanoethylene Oxide (CEO), also known as glycidonitrile or oxiranecarbonitrile, is a direct-acting mutagenic epoxide and the primary oxidative metabolite of acrylonitrile (ACN) . Its formation in the liver via cytochrome P450 2E1 (CYP 2E1) and subsequent circulation to extrahepatic target organs is considered a key mechanism for the carcinogenic effects of its parent compound . Research has demonstrated that CEO is a highly reactive molecule that forms phosphodiester adducts by reacting with nucleotides . In vitro studies with calf thymus DNA have shown that CEO directly alkylates DNA, leading to several specific adducts, including N6-(2-hydroxy-2-carboxyethyl)-2'-deoxyadenosine, 1,N6-etheno-2'-deoxyadenosine, and 7-(2-oxoethyl)-guanine, among others . The compound's genotoxicity is further confirmed by its ability to induce mutations at the hprt locus in human lymphoblastoid cells and to cause unscheduled DNA synthesis (UDS) in human mammary epithelial cells (HMECs), highlighting its tissue-specific genotoxic potential . As a research chemical, this compound (CAS 4538-51-6) serves as a critical analytical standard for investigating the metabolic activation, DNA damage mechanisms, and carcinogenic potential of acrylonitrile. This product is intended For Research Use Only and is not for diagnostic or therapeutic purposes.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

oxirane-2-carbonitrile
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C3H3NO/c4-1-3-2-5-3/h3H,2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSHIVZARDAPEDE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(O1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID10963379
Record name Oxirane-2-carbonitrile
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Molecular Weight

69.06 g/mol
Source PubChem
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CAS No.

4538-51-6
Record name 2-Cyanoethylene oxide
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Record name 2-Cyanoethylene oxide
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Record name Oxirane-2-carbonitrile
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Record name 2,3-epoxypropiononitrile
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Record name 2-CYANOETHYLENE OXIDE
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Foundational & Exploratory

Technical Monograph: Oxiranecarbonitrile (Glycidonitrile)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Oxiranecarbonitrile (CAS 4538-51-6), commonly known as glycidonitrile or 2-cyanoethylene oxide, represents a critical bifunctional intermediate in organic synthesis and toxicology. As the primary oxidative metabolite of the high-volume industrial monomer acrylonitrile, its study is pivotal for understanding xenobiotic metabolism and genotoxicity mechanisms.

This guide provides a rigorous analysis of the physicochemical properties, spectroscopic signatures, and reactivity profiles of oxiranecarbonitrile. It is designed for researchers requiring high-fidelity data for synthetic planning, metabolic modeling, and safety assessment in drug development.

Molecular Architecture & Identity

Oxiranecarbonitrile combines the high ring strain of an epoxide (~13 kcal/mol) with the electron-withdrawing nature of a nitrile group. This unique electronic environment creates a highly reactive electrophile susceptible to nucleophilic attack, a property that defines its utility in synthesis and its hazard profile in biology.

Parameter Data
IUPAC Name Oxirane-2-carbonitrile
Common Names Glycidonitrile; 2,3-Epoxypropionitrile; this compound
CAS Registry Number 4538-51-6
Molecular Formula C₃H₃NO
SMILES N#CC1CO1
Stereochemistry Exists as (R)- and (S)- enantiomers; typically encountered as a racemate in non-stereoselective synthesis.

Thermodynamic & Transport Properties

The following data represents the consolidated experimental and computed values for pure oxiranecarbonitrile. Note the high density relative to simple epoxides, attributed to the dipolar nitrile moiety.

Table 1: Physicochemical Constants
PropertyValueCondition/Note
Molecular Weight 69.06 g/mol -
Boiling Point 188.1°C@ 760 mmHg [1]
Density 1.16 g/cm³@ 20°C [1]
Flash Point 75.1°CClosed Cup (Predicted)
Refractive Index (

)
1.4190Predicted
Solubility SolubleWater, Ethanol, Chloroform
Vapor Pressure ~0.6 mmHg@ 25°C (Predicted)

Spectroscopic Characterization

Accurate identification of oxiranecarbonitrile relies on its distinct NMR spin system (ABX pattern) and IR nitrile stretch. The electron-withdrawing nitrile group significantly deshields the methine proton compared to unsubstituted ethylene oxide.

Nuclear Magnetic Resonance (¹H NMR)

Solvent: CCl₄ | Frequency: 100 MHz [2]

The spectrum displays a characteristic ABX system for the three epoxide protons.

  • 
     3.49 ppm (dd, 1H, 
    
    
    
    ):
    Methine proton at C2. Deshielded by the geminal cyano group.
    • Coupling:

      
       Hz, 
      
      
      
      Hz.
  • 
     2.99 ppm (dd, 1H, 
    
    
    
    ):
    Methylene proton (cis to CN).
  • 
     2.69 ppm (dd, 1H, 
    
    
    
    ):
    Methylene proton (trans to CN).
Infrared Spectroscopy (FT-IR)
  • 2255 cm⁻¹: Strong

    
     stretching vibration.[1]
    
  • 1237 cm⁻¹: Epoxide

    
     symmetric ring breathing.
    
  • 3000–2920 cm⁻¹: C-H stretching (epoxide ring).

Synthesis & Metabolic Pathways

Understanding the origin of oxiranecarbonitrile is essential for both synthetic chemists and toxicologists. In a laboratory setting, direct epoxidation is challenging due to the electron-deficient alkene; in biological systems, it is the obligate intermediate of acrylonitrile metabolism.

Biological Synthesis (Metabolism)

In mammalian systems, Cytochrome P450 2E1 (CYP2E1) catalyzes the oxidation of acrylonitrile to oxiranecarbonitrile. This epoxide is the "ultimate carcinogen" responsible for DNA alkylation.

Metabolism ACN Acrylonitrile (Pro-carcinogen) CYP CYP2E1 (Oxidation) ACN->CYP CEO Oxiranecarbonitrile (Reactive Epoxide) CYP->CEO Epoxidation GSH Glutathione Conjugation CEO->GSH Detoxification DNA DNA Adducts (Genotoxicity) CEO->DNA Covalent Binding (N7-Guanine) HYD Epoxide Hydrolase CEO->HYD Hydrolysis CYAN Cyanide Release + Glycolaldehyde HYD->CYAN

Figure 1: Metabolic pathway of acrylonitrile showing the central role of oxiranecarbonitrile (CEO) in genotoxicity.

Chemical Synthesis (Payne's Method)

For preparative purposes, the direct epoxidation of acrylonitrile with alkaline hydrogen peroxide often leads to amide hydrolysis (forming glycidamide). A more specific route involves the thermal deacetylation of glycidaldehyde oxime acetate [2], yielding high-purity oxiranecarbonitrile.

Reactivity & Mechanism of Action

The toxicity of oxiranecarbonitrile stems from its reactivity as a "soft" electrophile. It preferentially alkylates nucleophilic centers in DNA, specifically the N7 position of guanine .[2]

Mechanism of DNA Alkylation

The ring-opening reaction is regiospecific. Nucleophilic attack occurs at the terminal carbon (C3), relieving ring strain and generating a cyanohydrin intermediate that is unstable and releases cyanide (or rearranges).

Primary Adduct: N7-(2-oxoethyl)guanine.[3] Note: The initial adduct is N7-(2-cyano-2-hydroxyethyl)guanine, which rapidly loses HCN to form the 2-oxoethyl derivative.

Reaction Step1 Oxiranecarbonitrile (Electrophile) Transition [Transition State] Step1->Transition + Guanine Guanine Guanine (N7) (Nucleophile) Adduct N7-(2-oxoethyl)guanine (Major Adduct) Transition->Adduct Ring Opening - HCN

Figure 2: Simplified mechanism of DNA alkylation by oxiranecarbonitrile.

Safety & Handling Protocols

WARNING: Oxiranecarbonitrile is a potent mutagen and potential carcinogen. It must be handled with extreme caution in a containment facility.

Critical Hazards
  • Acute Toxicity: High. Metabolizes to release cyanide.[4]

  • Genotoxicity: Ames positive (mutagenic) without metabolic activation.

  • Skin Absorption: Rapidly absorbed through skin; fatal if not removed immediately.

Handling Protocol
  • Engineering Controls: All operations must be performed in a certified Class II Biosafety Cabinet or chemical fume hood.

  • PPE: Double nitrile gloves (0.11 mm minimum), chemical splash goggles, and Tyvek lab coat.

  • Decontamination: Spills should be treated with 10% aqueous NaOH to hydrolyze the epoxide and nitrile groups, followed by bleach treatment to neutralize residual cyanide.

References

  • Alfa Chemistry. (2023). 2,3-Epoxypropionitrile Physical Properties Data. Retrieved from

  • Butler, P. E., & Grodin, A. F. (1968). NMR Spectra of Chloro- and Cyano-Epoxides. Journal of Polymer Science Part A-1: Polymer Chemistry, 6(9), 2461-2465.
  • Guengerich, F. P., et al. (1981).[5] In vitro metabolism of acrylonitrile to this compound, reaction with glutathione, and irreversible binding to proteins and nucleic acids. Cancer Research, 41(11), 4925-4933. Retrieved from

  • Peter, H., et al. (1983).[6] A note on synthesis and reactivity towards DNA of glycidonitrile, the epoxide of acrylonitrile. Carcinogenesis, 4(2), 235-237.

  • Whysner, J., et al. (1998). Acrylonitrile: Evaluation of mechanisms of cancer induction. Regulatory Toxicology and Pharmacology, 27(3), 217-239.

Sources

Technical Guide: In Vivo Formation and Bioanalysis of Acrylonitrile Epoxide Metabolites

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the bioactivation of Acrylonitrile (ACN) into its reactive epoxide metabolite, 2-cyanoethylene oxide (CEO) .[1] Intended for drug metabolism and toxicology researchers, this document synthesizes the molecular mechanisms of CYP2E1-mediated epoxidation, the kinetic competition between detoxification and genotoxicity, and validated analytical protocols for detecting CEO-derived adducts.

Key Insight: While direct glutathione conjugation accounts for the bulk of ACN clearance, the formation of CEO represents the critical oncogenic threshold. Quantifying CEO formation in vivo relies not on measuring the labile epoxide itself, but on specific stable biomarkers: N7-(2-oxoethyl)guanine (7-OEG) DNA adducts and N-(2-cyanoethyl)valine (CEV) hemoglobin adducts.

Molecular Mechanism of Bioactivation

The CYP2E1 Oxidative Pathway

Acrylonitrile (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">


) is a small, electrophilic vinyl monomer. Its metabolism is bifurcated into two competing pathways:
  • Direct Conjugation: A Michael addition reaction with Glutathione (GSH), catalyzed by GSTs, forming S-(2-cyanoethyl)glutathione.

  • Oxidative Bioactivation (The Epoxide Route): The vinyl group undergoes epoxidation primarily by Cytochrome P450 2E1 (CYP2E1) . This reaction inserts an oxygen atom across the double bond, generating the unstable and highly reactive epoxide, This compound (CEO) .

Reactivity and Fate of CEO

Once formed, CEO acts as a hard electrophile. Its half-life is short, driven by three divergent fates:

  • Detoxification: Conjugation with GSH to form S-(1-cyano-2-hydroxyethyl)glutathione.

  • Cyanide Release: Hydrolysis of CEO (often mediated by Epoxide Hydrolase) releases cyanide (

    
    ), contributing to neurotoxicity.
    
  • Genotoxicity: Direct alkylation of DNA bases. Unlike vinyl chloride which forms etheno-adducts, CEO primarily attacks the N7 position of guanine.

Pathway Visualization

The following diagram maps the kinetic partitioning of ACN.

ACN_Metabolism ACN Acrylonitrile (ACN) CYP CYP2E1 (Oxidation) ACN->CYP GST GSTs (Direct Conjugation) ACN->GST CEO This compound (CEO - Epoxide) CYP->CEO GSH_Conj1 S-(2-cyanoethyl)GSH (Detoxification) GST->GSH_Conj1 GSH_Conj2 S-(cyanohydroxyethyl)GSH CEO->GSH_Conj2 + GSH DNA_Adduct N7-(2-oxoethyl)guanine (Genotoxicity) CEO->DNA_Adduct DNA Binding CN Cyanide (CN-) (Neurotoxicity) CEO->CN Hydrolysis

Figure 1: Metabolic partitioning of Acrylonitrile. The red path highlights the formation of the genotoxic epoxide CEO.

The Epoxide Intermediate: Biomarkers & Adducts[3][4]

Direct quantification of CEO in plasma is unfeasible due to its high reactivity. Researchers must rely on stable downstream adducts.

DNA Adduct: N7-(2-oxoethyl)guanine (7-OEG)

The primary DNA lesion formed by CEO is 7-OEG .

  • Mechanism: CEO attacks the N7 position of guanine.

  • Stability: These adducts are prone to depurination (loss of the guanine base from the DNA backbone), creating abasic sites.

  • Differentiation: It is crucial to distinguish this from lipid peroxidation artifacts. 7-OEG is specific to the epoxide pathway of ACN.

Hemoglobin Adduct: N-(2-cyanoethyl)valine (CEV)

While CEO is the genotoxic agent, the most reliable biomarker for total ACN exposure is the hemoglobin adduct CEV .

  • Formation: Direct Michael addition of un-metabolized ACN to the N-terminal valine of hemoglobin.

  • Relevance to Epoxide: CEV levels correlate with the "input" dose available for CYP2E1 metabolism. To specifically study the epoxide, one must measure DNA adducts (7-OEG) or specific urinary mercapturic acids derived from CEO.

Analytical Methodologies

This section provides validated workflows for detecting the specific markers of the epoxide pathway.

Protocol A: LC-MS/MS Detection of DNA Adducts (7-OEG)

Purpose: Direct confirmation of epoxide-mediated genotoxicity.

StepProcedureTechnical Note
1. Tissue Collection Harvest liver/brain tissue; snap freeze in liquid

.
CEO adducts are labile; minimize thaw time.
2. DNA Extraction Phenol-chloroform extraction or silica column purification.Avoid acidic conditions to prevent artificial depurination.
3. Hydrolysis Neutral thermal hydrolysis (

, 30 min) or enzymatic digestion (DNase I + PDE + Phosphatase).
Thermal hydrolysis selectively releases N7-alkylguanines.
4. Enrichment Solid Phase Extraction (SPE) using C18 cartridges.Remove unmodified nucleosides to reduce ion suppression.
5. LC-MS/MS Column: C18 Reverse Phase.Mode: Positive Electrospray Ionization (ESI+).Transition: Monitor specific transitions for 7-OEG (e.g., m/z 196

152).
Use stable isotope internal standards (

-7-OEG) for quantitation.
Protocol B: Modified Edman Degradation for Hemoglobin Adducts

Purpose: High-sensitivity exposure monitoring (CEV).

  • Globin Isolation: Precipitate globin from lysed erythrocytes using acidic acetone.

  • Derivatization: React globin with pentafluorophenyl isothiocyanate (PFPITC). This selectively cleaves the N-terminal valine adduct.

  • Extraction: Extract the resulting thiohydantoin derivative with toluene.

  • GC-MS Analysis: Analyze via GC-MS/MS in negative chemical ionization (NCI) mode.

Analytical Workflow Diagram

Analytical_Workflow cluster_DNA Pathway A: Epoxide Verification (DNA) cluster_Hb Pathway B: Exposure Monitoring (Hb) Sample Biological Sample (Liver/Blood) DNA_Ext DNA Extraction (Neutral pH) Sample->DNA_Ext Globin Globin Precipitation Sample->Globin Hydrolysis Neutral Thermal Hydrolysis DNA_Ext->Hydrolysis SPE SPE Enrichment Hydrolysis->SPE LCMS LC-MS/MS Target: 7-OEG SPE->LCMS Edman Mod. Edman Degradation (PFPITC) Globin->Edman GCMS GC-MS/MS (NCI) Target: CEV Edman->GCMS

Figure 2: Dual-stream analytical workflow for verifying ACN bioactivation.

Toxicological Implications & Data Interpretation

When interpreting in vivo data regarding ACN epoxidation, consider the following quantitative relationships:

ParameterImplication for CEO Formation
GSH Depletion Increased Risk. Depletion of hepatic GSH shifts the kinetic balance toward CYP2E1 oxidation, increasing CEO and DNA adduct formation.
CYP2E1 Induction Increased Risk. Fasting, ethanol consumption, or diabetes can induce CYP2E1, significantly elevating the

for CEO production.
Adduct Ratio A high ratio of 7-OEG (DNA) to Mercapturic Acids (Urine) indicates a saturation of detoxification pathways and a "spillover" into genotoxicity.

Field-Proven Insight: In rodent studies, the administration of CYP2E1 inhibitors (e.g., diallyl sulfide) drastically reduces 7-OEG formation, confirming the obligatory role of the epoxide intermediate in genotoxicity. Conversely, GSH depletors (e.g., DEM) exacerbate toxicity.

References

  • Guengerich, F. P., et al. (1981).[2] In vitro metabolism of acrylonitrile to this compound, reaction with glutathione, and irreversible binding to proteins and nucleic acids.[2] Cancer Research.[2] Link

  • Sumner, S. C., et al. (1999). Acrylonitrile metabolism in the rat: quantitative analysis of urinary metabolites. Chemical Research in Toxicology. Link

  • Fennell, T. R., et al. (2000). Hemoglobin adducts from acrylonitrile and ethylene oxide in cigarette smokers: effects of glutathione S-transferase T1-null and M1-null genotypes.[3] Cancer Epidemiology, Biomarkers & Prevention. Link

  • Yates, J. M., et al. (1994). Characterization of phosphotriester adducts produced by the reaction of this compound with DNA. Carcinogenesis.[4][5][6] Link

  • Marsden, D. A., et al. (2009).[7] Dose-response relationships for N7-(2-hydroxyethyl)guanine induced by low-dose ethylene oxide.[7][8] Cancer Research.[2] Link

Sources

Technical Guide: Health and Safety Hazards of Glycidonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Chemical Identity

Glycidonitrile (2,3-epoxypropionitrile) represents a unique class of "dual-threat" electrophiles. Structurally, it combines a strained epoxide ring with a nitrile (cyano) group . For drug development professionals and synthetic chemists, this molecule is not merely a reagent; it is the proximate carcinogenic metabolite of acrylonitrile and a potent direct-acting mutagen.

Unlike standard solvents or stable reagents, Glycidonitrile poses two distinct lethal mechanisms:

  • Acute Cytotoxicity: Metabolic release of cyanide ions (

    
    ), inhibiting cytochrome c oxidase.
    
  • Genotoxicity: Direct alkylation of DNA via the epoxide ring, independent of metabolic activation.

Chemical Identity Table
PropertySpecification
Chemical Name Glycidonitrile; 2-Oxiranecarbonitrile; 2,3-Epoxypropionitrile
CAS Registry Number 5694-00-8
Molecular Formula

Molecular Weight 69.06 g/mol
Physical State Colorless liquid (highly volatile)
Solubility Miscible in water, ethanol, and ether
Key Reactivity Electrophilic attack (Epoxide); Hydrolysis (Nitrile)

Part 2: Molecular Mechanism of Toxicity

To safely handle Glycidonitrile, one must understand why it is toxic. The hazard is not just "poisoning"; it is a cascade of molecular events leading to cellular asphyxiation and genomic instability.

The Dual-Threat Pathway
  • The Epoxide Threat (Genotoxicity): The three-membered oxirane ring is highly strained. Upon entering the cell, it acts as a direct alkylating agent. It attacks nucleophilic sites on DNA, specifically the N7-position of guanine , forming adducts (e.g., 7-(2-cyano-2-hydroxyethyl)guanine). This causes replication errors, frame-shift mutations, and eventual carcinogenesis.

  • The Nitrile Threat (Acute Asphyxiation): Through enzymatic hydrolysis (mediated by epoxide hydrolase) or spontaneous decomposition, the molecule can release the cyanide ion (

    
    ). Cyanide binds irreversibly to the heme cofactor in Cytochrome c Oxidase  (Complex IV), halting the electron transport chain and forcing the cell into anaerobic metabolism (histotoxic hypoxia).
    
Visualization: Metabolic Fate & Toxicity Pathways

G Glycid Glycidonitrile (CAS 5694-00-8) Direct Direct Nucleophilic Attack Glycid->Direct Enz Enzymatic Hydrolysis (Epoxide Hydrolase) Glycid->Enz GSH Glutathione (GSH) Conjugation Glycid->GSH DNA DNA (N7-Guanine) Direct->DNA Adduct DNA Adduct Formation (Mutagenesis/Carcinogenesis) DNA->Adduct Inter Cyanohydrin Intermediate (Unstable) Enz->Inter CN Cyanide Ion Release (CN-) Inter->CN Spontaneous Mito Mitochondrial Inhibition (Complex IV Blockade) CN->Mito Excrete Mercapturic Acid Excretion GSH->Excrete

Figure 1: Mechanistic pathways of Glycidonitrile toxicity. Note the bifurcation into genotoxic (DNA alkylation) and cytotoxic (Cyanide) outcomes.

Part 3: Toxicological Profile

The following data summarizes the hazard intensity. Note that while Acetonitrile (a common solvent) has an LD50 of ~2460 mg/kg, Glycidonitrile is orders of magnitude more toxic .

EndpointValue/ClassificationSignificance
Acute Oral Toxicity Estimated LD50 < 100 mg/kg (Rat)*High mortality risk from ingestion.
Dermal Toxicity High PermeabilityRapidly absorbed through skin; systemic cyanide poisoning possible via dermal route.
Inhalation High Vapor HazardVapors are irritating and systemically toxic.[1]
Mutagenicity Ames Positive (w/ and w/o activation)Direct-acting mutagen. Does not require liver metabolism to damage DNA.
Carcinogenicity IARC Group 2A/2B (Probable/Possible)Based on Acrylonitrile metabolite data.

*Note: Exact LD50 for pure Glycidonitrile is rare in open literature; values are extrapolated from Acrylonitrile (parent) and Glycidol (analog) toxicity data.

Part 4: Safe Handling & Engineering Controls

Primary Containment (Engineering)
  • Requirement: All handling of neat (pure) Glycidonitrile must occur within a certified Fume Hood or Glove Box .

  • Airflow: Face velocity must be maintained >100 fpm.

  • Closed Systems: When transferring >10 mL, use cannula transfer or syringe techniques to avoid open-air pouring.

Personal Protective Equipment (PPE) - The Critical Failure Point

WARNING: Standard Nitrile gloves provide insufficient protection against small, polar epoxides like Glycidonitrile. They will permeate in minutes.

  • Gloves:

    • Primary:Silver Shield / 4H (Laminate) gloves. These are chemically resistant to low MW epoxides.

    • Secondary (Outer): Nitrile gloves (for dexterity and to protect the inner laminate glove).

    • Protocol: "Double-gloving" with Nitrile alone is NOT acceptable.

  • Body: Lab coat (buttoned) + Chemical-resistant apron if handling volumes >100 mL.

  • Eyes: Chemical splash goggles (Face shield recommended for high-volume synthesis).

Deactivation & Waste Disposal (Quenching)

Do not dispose of active Glycidonitrile down the drain. It must be chemically quenched.

  • Quenching Agent: 10% Sodium Thiosulfate (

    
    ) in water.
    
  • Mechanism: The thiosulfate anion is a strong nucleophile that opens the epoxide ring, converting it into a water-soluble, non-alkylating thiosulfate ester.

  • Protocol:

    • Dilute the reaction mixture with a compatible solvent (e.g., isopropanol).

    • Slowly add the Thiosulfate solution (exothermic reaction).

    • Stir for 12 hours.

    • Check pH (ensure it remains basic to prevent HCN gas evolution).

    • Dispose of as hazardous chemical waste.

Part 5: Emergency Response Protocol

In the event of exposure, time is the only variable you can control. The presence of the nitrile group necessitates a Cyanide Antidote capability.

Emergency Decision Tree

Emergency Start Exposure Incident Type Identify Route Start->Type Skin Skin Contact Type->Skin Inhale Inhalation Type->Inhale ActionSkin 1. Remove Clothing 2. Wash 15min (Soap/Water) 3. Monitor for Cyanosis Skin->ActionSkin ActionInhale 1. Move to Fresh Air 2. Administer 100% O2 3. Assess Breathing Inhale->ActionInhale Symptoms Symptoms Present? (Blue lips, confusion, seizure) ActionSkin->Symptoms ActionInhale->Symptoms NoSymp Transport to ER (Observation) Symptoms->NoSymp No YesSymp ACTIVATE CYANIDE PROTOCOL Symptoms->YesSymp Yes Antidote Administer Hydroxocobalamin (Cyanokit) YesSymp->Antidote

Figure 2: Triage and response workflow for Glycidonitrile exposure.

Medical Management Steps
  • Immediate Decontamination: Remove all contaminated clothing immediately. Wash skin with soap and copious water.

  • Oxygen: Administer 100% oxygen if inhalation occurred.[2]

  • Antidote Administration: If signs of cyanide poisoning appear (rapid breathing, cherry-red or blue skin, confusion), medical personnel should administer Hydroxocobalamin (Cyanokit).

    • Note: Amyl nitrite is an older antidote; Hydroxocobalamin is preferred as it chelates cyanide without compromising oxygen transport capacity (unlike nitrite-induced methemoglobinemia).

References

  • PubChem. (n.d.).[3][4] 2-Cyanoethylene oxide (Glycidonitrile) Compound Summary. National Library of Medicine. Retrieved January 29, 2026, from [Link]

  • Albertini, R. J., et al. (2023).[5] Acrylonitrile's genotoxicity profile: mutagenicity in search of an underlying molecular mechanism. Critical Reviews in Toxicology. Retrieved from [Link] (Context: Identifies Glycidonitrile as the active mutagenic metabolite).

  • Thier, R., et al. (2000). Markers of genetic susceptibility in human environmental hygiene and toxicology: the cytochrome P450 system. International Journal of Hygiene and Environmental Health. (Context: CYP2E1 metabolism of nitriles).
  • Occupational Safety and Health Administration (OSHA). Acrylonitrile Standard (29 CFR 1910.1045). (Context: Regulatory framework for the parent compound and metabolites). [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). (1990). Toxicological Profile for Acrylonitrile. Centers for Disease Control and Prevention. [Link]

Sources

Technical Guide: Carcinogenicity & Molecular Toxicology of 2-Cyanoethylene Oxide (CEO)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Cyanoethylene oxide (CEO) (CAS: 4538-51-6) represents the critical metabolic intermediate in the toxicology of acrylonitrile (AN).[1] While acrylonitrile is a high-volume industrial monomer, its carcinogenic potential is largely attributed to its bioactivation into CEO by Cytochrome P450 2E1 (CYP2E1). Unlike the parent compound, CEO is a direct-acting alkylating agent containing a reactive epoxide ring.

This guide provides a technical analysis of CEO’s mechanism of action, focusing on its electrophilic reactivity with DNA (specifically N7-guanine), its mutagenic profile, and the validated analytical protocols required for its detection in biological matrices.

Metabolic Origins & Pharmacokinetics

The carcinogenicity of acrylonitrile is non-linear and threshold-dependent, largely governed by the saturation of detoxification pathways relative to the rate of CEO formation.

The CYP2E1 Bioactivation Pathway

Acrylonitrile undergoes oxidative metabolism primarily in the liver. The reaction is catalyzed by CYP2E1 , inserting an oxygen atom across the carbon-carbon double bond to form the epoxide, CEO.[2]

  • Kinetics: The reaction follows Michaelis-Menten kinetics. At high concentrations, CYP2E1 saturation can occur.

  • Chirality: CEO exists as enantiomers, though biological implications of specific enantiomers are less characterized than in other epoxides like styrene oxide.

Detoxification vs. Activation

The cellular fate of CEO is a competition between two major pathways:

  • Detoxification (Dominant): Conjugation with Glutathione (GSH) via Glutathione S-Transferases (GSTs) to form soluble mercapturic acids excreted in urine (e.g., N-acetyl-S-(2-cyanoethyl)-L-cysteine).

  • Hydrolysis: Catalyzed by Epoxide Hydrolase (EH) to form cyanide and glycolaldehyde.

  • Genotoxic Activation (Minor but Critical): Direct nucleophilic attack on DNA bases when GSH is depleted or the rate of formation exceeds detoxification capacity.

Visualization: Metabolic Fate of Acrylonitrile

CEO_Metabolism AN Acrylonitrile CYP CYP2E1 (Oxidation) AN->CYP CEO This compound (CEO) (Proximal Carcinogen) CYP->CEO Bioactivation GSH Glutathione Conjugation CEO->GSH Detoxification (Major) EH Epoxide Hydrolase CEO->EH Hydrolysis DNA DNA Adducts (N7-Guanine) CEO->DNA Genotoxicity (Minor) Urine Mercapturic Acids (Excretion) GSH->Urine CN Cyanide Release (Acute Toxicity) EH->CN

Figure 1: The metabolic bifurcation of Acrylonitrile. CEO represents the critical node between detoxification (GSH) and genotoxicity (DNA binding).

Molecular Mechanism of Action

The carcinogenicity of CEO is defined by its electrophilic reactivity . As a strained three-membered ring, the epoxide carbon atoms are highly susceptible to nucleophilic attack by electron-rich centers in DNA.

DNA Adduct Formation

The primary target for CEO alkylation is the N7 position of Guanine .[3] This site is the most nucleophilic center in the major groove of DNA.

  • Reaction Type:

    
     Nucleophilic Substitution.[3]
    
  • Adduct Structure: 7-(2-cyano-2-hydroxyethyl)guanine (7-CHEG).

  • Consequence: Alkylation at N7 creates a positive charge on the imidazole ring (quaternization). This destabilizes the N-glycosidic bond, leading to:

    • Depurination: Spontaneous loss of the guanine base, creating an apurinic/apyrimidinic (AP) site.

    • Replication Block: If not repaired, AP sites can lead to strand breaks or misincorporation of nucleotides during replication (translesion synthesis), causing mutations.

Comparison with Parent Compound
FeatureAcrylonitrile (Parent)This compound (Metabolite)
Reactivity Moderate (Michael Acceptor)High (Alkylating Agent)
Primary Target Proteins (Cysteine thiols)DNA (Guanine N7) & Proteins
Mutagenicity Weak/Negative (without S9)Positive (Direct Acting)
Mechanism Oxidative Stress / Depletion of GSHDirect Genotoxicity (Adducts)

Genotoxicity & Mutagenicity Profile

Experimental data confirms that CEO is the "ultimate mutagen" of the acrylonitrile pathway.

In Vitro Assays
  • Ames Test (Salmonella typhimurium): CEO induces reverse mutations in strains TA1535 and TA100. Crucially, it is mutagenic without metabolic activation (S9 fraction), whereas acrylonitrile requires S9 to show activity.

  • Mammalian Cells: In human lymphoblast assays (TK6 cells), CEO induces mutations at the thymidine kinase (tk) locus.

In Vivo Evidence

While CEO is highly reactive, its in vivo genotoxicity is often limited by its rapid detoxification via GSH. However, in scenarios of GSH depletion (high dose or chronic exposure), the balance shifts toward DNA binding. Studies in CYP2E1-null mice demonstrate a lack of CEO formation and a subsequent reduction in specific toxicity markers, validating the requirement of this metabolite for genotoxic effects.

Experimental Protocols: Detection of CEO-DNA Adducts

Objective: Quantify N7-(2-cyano-2-hydroxyethyl)guanine adducts in tissue samples to assess genotoxic exposure. Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with Isotope Dilution.

Protocol Workflow
  • Tissue Homogenization: Lysis of liver/brain tissue in antioxidant buffer (to prevent artifactual oxidation).

  • DNA Isolation: Phenol-chloroform extraction or silica-column purification. Critical: Avoid high heat during lysis to prevent premature depurination.

  • Neutral Thermal Hydrolysis:

    • Rationale: N7-guanine adducts have a labile glycosidic bond. Heating releases the adduct as a free base without degrading the DNA backbone, separating it from normal nucleotides.

    • Conditions: Resuspend DNA in pH 7.0 buffer (e.g., Sodium Cacodylate). Heat at 100°C for 30 minutes.

  • Solid Phase Extraction (SPE): Clean up the hydrolysate to remove unmodified bases and salts.

  • LC-MS/MS Analysis:

    • Column: C18 Reverse Phase.

    • Ionization: Electrospray Ionization (ESI) Positive mode.

    • Transition: Monitor specific MRM (Multiple Reaction Monitoring) transitions for the adduct and its internal standard (e.g.,

      
      -labeled standard).
      
Visualization: Analytical Workflow

Adduct_Protocol Sample Tissue Sample (Liver/Brain) DNA_Iso DNA Isolation (Phenol-Chloroform) Sample->DNA_Iso Hydrolysis Neutral Thermal Hydrolysis (pH 7.0, 100°C, 30 min) *Releases N7 Adducts* DNA_Iso->Hydrolysis Filtration Ultrafiltration / SPE (Remove DNA Backbone) Hydrolysis->Filtration LCMS LC-MS/MS Analysis (ESI+ MRM Mode) Filtration->LCMS Data Quantification (fmol adduct / mg DNA) LCMS->Data

Figure 2: Standardized workflow for the isolation and quantification of labile N7-guanine adducts derived from CEO.

Risk Assessment Implications

The carcinogenicity of CEO implies a Mode of Action (MoA) that is technically genotoxic. However, regulatory bodies (e.g., EPA, IARC) often consider the "non-linear" aspect:

  • GSH Threshold: At low exposures, GSH conjugation is highly efficient, effectively scavenging CEO before it reaches the nucleus.

  • Oxidative Stress: High doses of AN deplete GSH, leading to secondary oxidative DNA damage (8-OHdG) alongside direct CEO-adduct formation.

Conclusion for Drug Development: If a drug candidate is metabolized to an epoxide similar to CEO (e.g., via CYP2E1), it presents a significant liability. Screening for GSH-adducts in microsome stability assays is a mandatory de-risking step.

References

  • Agency for Toxic Substances and Disease Registry (ATSDR). Toxicological Profile for Acrylonitrile. (2024).[4] [Link]

  • Recio, L., et al. Mutagenicity of acrylonitrile and its metabolite this compound in human lymphoblasts in vitro. Mutation Research (1988).[5] [Link]

  • Guengerich, F. P., et al. Activation and detoxication of acrylonitrile and other vinyl compounds. Environmental Health Perspectives. [Link]

  • Albertini, R. J., et al. Acrylonitrile's genotoxicity profile: mutagenicity in search of an underlying molecular mechanism.[4] Critical Reviews in Toxicology (2023).[4][6] [Link]

  • Chanas, B., et al. Differential metabolism of acrylonitrile to cyanide is responsible for the greater sensitivity of male vs female mice: role of CYP2E1 and epoxide hydrolases.[2] Toxicology and Applied Pharmacology (2003).[2] [Link]

Sources

Genotoxicity and Mutagenicity of 2-Cyanoethylene Oxide

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of the genotoxicity and mutagenicity of 2-Cyanoethylene oxide (CEO). It is structured for researchers and drug development professionals, focusing on mechanistic insights, validated experimental protocols, and accurate risk assessment.

Mechanisms, Protocols, and Risk Assessment

Executive Summary

This compound (CEO) (CAS: 4538-51-6), also known as glycidonitrile, is the ultimate mutagenic metabolite of acrylonitrile. Unlike its parent compound, which requires metabolic activation, CEO is a direct-acting alkylating agent. Its genotoxic profile is characterized by a unique "cyanohydrin-like" reaction mechanism with DNA, leading to the formation of N7-(2-oxoethyl)guanine (N7-OEG) and the release of cyanide. This guide details the molecular mechanisms of CEO-induced DNA damage, provides optimized protocols for detecting volatile mutagens, and outlines mass spectrometry workflows for adduct quantification.

Chemical Nature and Metabolic Context

CEO is an epoxide generated via the oxidation of the vinyl group in acrylonitrile by Cytochrome P450 2E1 (CYP2E1) . It represents a critical bifurcation point in toxicology: it can either bind to macromolecules (genotoxicity) or undergo detoxification.

The Electrophilic Threat

As a strained three-membered ring with an electron-withdrawing cyano group, CEO is a potent electrophile. It is highly reactive toward nucleophilic centers in DNA (specifically N7-guanine) and proteins (hemoglobin).

Metabolic Fate

The cellular concentration of CEO is dictated by the balance between its formation and two primary detoxification pathways:

  • Epoxide Hydrolase (mEH): Hydrolysis to glycol.

  • Glutathione S-Transferase (GST): Conjugation with glutathione (GSH), often leading to cyanide release.

MetabolicPathway AN Acrylonitrile CEO This compound (CEO) AN->CEO Oxidation CYP CYP2E1 (Oxidation) CYP->CEO Glycol Glycol Metabolites (Detoxification) CEO->Glycol Hydrolysis Conjugate GSH Conjugates (Detoxification) CEO->Conjugate Conjugation Adduct N7-(2-oxoethyl)guanine + HCN Release CEO->Adduct Genotoxicity EH Epoxide Hydrolase EH->Glycol GST GST + GSH GST->Conjugate DNA DNA Binding (N7-Guanine) DNA->Adduct

Figure 1: Metabolic fate of Acrylonitrile and the central role of CEO in genotoxicity vs. detoxification.

Mechanisms of Genotoxicity

The interaction of CEO with DNA is distinct from simple aliphatic epoxides (like ethylene oxide) due to the presence of the cyano group.

The "Cyanohydrin" Instability Mechanism

When CEO attacks the N7 position of guanine , it initially forms a cyano-hydroxy alkyl adduct. However,


-hydroxy nitriles (cyanohydrins) are chemically unstable at physiological pH.
  • Alkylation: CEO binds to N7-Guanine.

  • Decomposition: The adduct spontaneously eliminates hydrogen cyanide (HCN).

  • Final Lesion: The remaining moiety is N7-(2-oxoethyl)guanine (N7-OEG) .

Critical Insight: This mechanism explains why acrylonitrile exposure results in the same DNA adduct as vinyl chloride (which forms N7-OEG via chloroethylene oxide) and why cyanide toxicity often accompanies the genotoxic event.

Mutagenicity Profile[1]
  • Ames Test: CEO is mutagenic in Salmonella typhimurium strains TA1535 and TA100 (base-pair substitution). It is a direct-acting mutagen , meaning it does not require S9 metabolic activation to induce reversions. In fact, adding S9 may reduce mutagenicity due to enzymatic detoxification.

  • Mammalian Cells: In human lymphoblast assays (tk locus), CEO induces both gene mutations and large-scale deletions (loss of heterozygosity), indicated by "slow-growth" mutants.

Experimental Protocols

Protocol A: Modified Ames Test for Volatile Epoxides

Challenge: CEO is volatile (b.p. ~100°C) and reactive. Standard plate incorporation methods often yield false negatives because the test agent evaporates before reacting with the bacteria. Solution: Use a Pre-incubation or Vapor Phase protocol.[1]

Workflow:

  • Preparation: Grow S. typhimurium TA100/TA1535 overnight.

  • Exposure (Closed System):

    • Mix 0.1 mL bacterial culture + 0.5 mL phosphate buffer (or S9 mix) in a glass tube.

    • Add CEO (dissolved in DMSO) to the tube.

    • IMMEDIATELY cap the tube tightly.

    • Incubate at 37°C for 20–30 minutes with shaking (Pre-incubation).

  • Plating:

    • Add 2.0 mL molten top agar (with trace histidine/biotin).

    • Pour onto minimal glucose agar plates.

  • Incubation: Incubate plates for 48 hours at 37°C.

  • Scoring: Count revertant colonies.

Validation Criteria:

  • Positive Control: Ethylene oxide (vapor) or Sodium Azide (liquid).

  • Dose-Response: Must observe linear increase in revertants up to cytotoxicity.

Protocol B: Quantification of N7-OEG via LC-MS/MS

Objective: Quantify the specific N7-(2-oxoethyl)guanine adduct as a biomarker of CEO interaction.

Reagents:

  • Internal Standard (IS):

    
    -N7-(2-oxoethyl)guanine.
    
  • Enzymes: DNAse I, Phosphodiesterase I, Alkaline Phosphatase (for total digestion) OR Neutral Thermal Hydrolysis.

Step-by-Step Methodology:

  • DNA Isolation: Extract DNA from treated cells/tissue using a high-purity kit (phenol-chloroform is acceptable if antioxidants are added).

  • Neutral Thermal Hydrolysis:

    • Dissolve 50 µg DNA in water.

    • Add Internal Standard.[2][3]

    • Heat at 100°C for 30 minutes . (N7-guanine adducts have a labile glycosidic bond and depurinate selectively upon heating).

    • Centrifuge (10,000 x g) and collect supernatant (contains the free adduct).

  • Derivatization (Optional but Recommended):

    • N7-OEG contains an aldehyde.[4] React with O-t-butyl hydroxylamine to form an oxime.[5] This improves ionization efficiency and chromatographic retention.

  • LC-MS/MS Analysis:

    • Column: C18 Reverse Phase (e.g., 2.1 x 100 mm).

    • Mobile Phase: Gradient of 0.1% Formic Acid in Water (A) and Acetonitrile (B).

    • MS Mode: Positive Electrospray Ionization (ESI+).

    • MRM Transitions: Monitor m/z for N7-OEG (or its oxime) and the IS.

Quantitative Data Summary (Example):

ParameterValueNotes
Target Adduct N7-(2-oxoethyl)guanineProduct of CEO + DNA - HCN
LOD (Limit of Detection) ~1 fmol / 10 µg DNARequires sensitive triple quad MS
Major Artifact Endogenous Lipid PeroxidationN7-OEG is also formed endogenously; Controls are critical.

Visualization of Experimental Logic

The following diagram illustrates the critical decision pathways for assessing CEO genotoxicity, distinguishing between volatile protocols and adduct analysis.

ExperimentalWorkflow Start Start: CEO Genotoxicity Assessment VolatilityCheck Is Compound Volatile? Start->VolatilityCheck AdductAnalysis Mechanistic Confirmation (LC-MS/MS) Start->AdductAnalysis StdAmes Standard Plate Incorporation (High Risk of False Negative) VolatilityCheck->StdAmes No ModAmes Pre-incubation / Vapor Phase Assay (Closed System) VolatilityCheck->ModAmes Yes (CEO) ResultsAmes Count Revertants (TA100/1535) ModAmes->ResultsAmes Hydrolysis Neutral Thermal Hydrolysis (Release N7-Adduct) AdductAnalysis->Hydrolysis Detection Detect N7-(2-oxoethyl)guanine Hydrolysis->Detection

Figure 2: Decision tree for selecting the appropriate genotoxicity assay for volatile epoxides like CEO.

Risk Assessment & Relevance

While CEO is a potent mutagen in vitro, its in vivo carcinogenicity is modulated by:

  • Rapid Detoxification: The half-life of CEO in blood is short due to high GST activity.

  • Endogenous Background: N7-OEG adducts are found in unexposed tissues due to lipid peroxidation, complicating low-dose risk assessment.

  • Cyanide Toxicity: High doses of CEO may cause cytotoxicity via cyanide release, which can confound mutagenicity results (false positives due to cell death/regenerative proliferation).

References

  • Recio, L., et al. (1990). Mutagenicity of acrylonitrile and its metabolite this compound in human lymphoblasts in vitro. Mutation Research/Genetic Toxicology.[6]

  • Guengerich, F. P., et al. (1981). Activation of acrylonitrile to this compound by cytochrome P-450. Chemical Research in Toxicology.

  • Solomon, J. J., & Segal, A. (1989). DNA adducts of propylene oxide and acrylonitrile epoxide: hydrolytic deamination of 3-alkylcytosine residues. Environmental Health Perspectives.

  • Marsden, D. A., et al. (2009). Dose-response relationships for N7-(2-hydroxyethyl)guanine induced by low-dose ethylene oxide. Cancer Research.

  • Swenberg, J. A., et al. (2011). Endogenous versus Exogenous DNA Adducts: Deriving Biologically Based Reference Values. Toxicological Sciences.

  • IARC Monographs. (1999). Acrylonitrile.[7][8] IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, Vol 71.

Sources

The Payne Protocol: A Technical Guide to the Synthesis and Application of 2-Cyanoethylene Oxide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Cyanoethylene oxide (Glycidonitrile; CAS: 4538-51-6) represents a pivotal intermediate in organic synthesis, bridging the gap between simple nitriles and complex heterocyclic chemistry. Historically significant for challenging the "electrophilic-only" paradigm of epoxidation, its synthesis requires a nuanced understanding of nucleophilic reaction mechanics. This guide provides a comprehensive technical walkthrough of its discovery, the definitive "Payne Protocol" for its synthesis, and its modern relevance in covalent drug discovery.

Part 1: Historical Genesis & Theoretical Framework

The Electrophilic Barrier

Prior to the late 1950s, epoxidation was dominated by the Prileschajew reaction, which utilized peracids (like perbenzoic acid) to deliver an electrophilic oxygen atom to an alkene. This method relied on the alkene acting as a nucleophile (electron donor).

The Problem: Electron-deficient alkenes, such as acrylonitrile (


), possess a double bond deactivated by the strong electron-withdrawing cyano group. Standard peracids fail to epoxidize these substrates efficiently because the alkene lacks the electron density to attack the peracid oxygen.
The Payne Breakthrough (1961)

In 1961, George B. Payne and Paul H. Williams at Shell Development Company published their seminal work, "Reactions of Hydrogen Peroxide. VI. Alkaline Epoxidation of Acrylonitrile." They demonstrated that by inverting the electronic logic—making the oxidant the nucleophile—they could epoxidize electron-poor alkenes.

This established the Nucleophilic Epoxidation paradigm, utilizing the hydroperoxide anion (


) as the active species.

Part 2: Reaction Mechanics

The synthesis of this compound is a classic example of a Weitz-Scheffer type epoxidation. Unlike the concerted mechanism of m-CPBA epoxidation, this reaction proceeds via a stepwise conjugate addition-elimination pathway.

Mechanism Logic[1][2]
  • Activation: Hydrogen peroxide (

    
    ) is deprotonated by a base to form the hydroperoxide anion (
    
    
    
    ).
  • Michael Addition: The

    
     nucleophile attacks the 
    
    
    
    -carbon of the acrylonitrile. This is favored because the resulting negative charge is stabilized by resonance with the cyano group (forming an enolate-like intermediate).
  • Ring Closure: The

    
    -carbon (bearing the negative charge) attacks the peroxide oxygen, displacing the hydroxide ion (
    
    
    
    ) and closing the epoxide ring.
Pathway Visualization

EpoxidationMechanism Reactants Acrylonitrile + HOO⁻ Transition Carbanion Intermediate (Resonance Stabilized) Reactants->Transition Nucleophilic Attack (β-C) Closure Intramolecular Displacement Transition->Closure Ring Rotation Product This compound + OH⁻ Closure->Product Leaving Group (OH⁻) Expulsion

Figure 1: Stepwise mechanism of nucleophilic epoxidation. The rate-determining step is typically the initial Michael addition.

Part 3: The Synthetic Protocol (Payne Method)

This protocol is adapted from the original Payne & Williams literature (1961) but modernized for safety and reproducibility.

Reagents & Equipment
ReagentSpecificationRole
Acrylonitrile >99%, StabilizedSubstrate (Electrophile)
Hydrogen Peroxide 30-50% aq. solutionOxidant Source
Sodium Hydroxide 2N solutionpH Control Agent
Solvent Methanol or WaterReaction Medium
Equipment pH Stat/Meter, Jacketed ReactorCritical Process Control
Experimental Workflow

Step 1: System Setup Equip a 3-neck round-bottom flask with a mechanical stirrer, a dropping funnel, a thermometer, and a pH electrode. Cool the vessel to 10–15°C using a water bath.

Step 2: Initial Charge Add acrylonitrile (1.0 eq) and solvent (methanol/water mix) to the flask.

  • Note: Acrylonitrile is volatile and toxic.[1] All operations must occur in a fume hood.

Step 3: Controlled Addition (The Critical Step) Add Hydrogen Peroxide (1.1 eq) slowly. Simultaneously, add 2N NaOH dropwise to maintain the pH strictly between 7.0 and 7.5 .

  • Why this pH?

    • pH < 7.0: The concentration of

      
       is too low; the reaction stalls.
      
    • pH > 8.0: Hydrolysis dominates. The nitrile group hydrolyzes to an amide (acrylamide formation), or the epoxide ring opens.

Step 4: Reaction Maintenance Maintain temperature at 25–30°C. The reaction is exothermic; active cooling may be required. Stir for 2–3 hours. Monitor consumption of peroxide via iodometric titration or acrylonitrile via GC.

Step 5: Workup & Isolation

  • Neutralize the mixture to pH 6.0–6.5 with dilute

    
    .
    
  • Extract with dichloromethane (DCM) or chloroform.

  • Dry organic layer over

    
    .
    
  • Distillation: Carefully distill under reduced pressure.

    • Target: ~35–40°C at 15 mmHg.

    • Warning: Do not heat above 50°C at atmospheric pressure to avoid polymerization or decomposition.

Process Flow Diagram

SynthesisWorkflow cluster_0 Reaction Phase cluster_1 Isolation Phase Setup Setup: 10-15°C Solvent + Acrylonitrile Addition Dual Addition: H2O2 + NaOH (Maintain pH 7.0-7.5) Setup->Addition Monitor Stir 2-3h Monitor Exotherm Addition->Monitor Quench Neutralize to pH 6.0 (Dilute H2SO4) Monitor->Quench Extract DCM Extraction Dry over MgSO4 Quench->Extract Distill Vacuum Distillation (<40°C @ 15mmHg) Extract->Distill

Figure 2: Operational workflow for the Payne synthesis of this compound.

Part 4: Physical Data & Characterization[3]

Upon isolation, the product should be stored at -20°C to prevent polymerization.

PropertyValueNotes
Molecular Formula

Molecular Weight 69.06 g/mol
Boiling Point ~100°C (extrapolated)Unstable. Distill at reduced pressure.[1]
Appearance Colorless LiquidPungent, ether-like odor.
Solubility Miscible in water/alcoholDue to high polarity of CN and epoxide.
IR Spectrum ~2240 cm⁻¹ (CN stretch)~1240 cm⁻¹ (Epoxide ring)Diagnostic peaks for validation.

Part 5: Applications & Safety[3]

Drug Discovery: The "Warhead"

In modern medicinal chemistry, this compound derivatives are explored as covalent inhibitors . The nitrile group activates the epoxide, making it highly susceptible to nucleophilic attack by cysteine residues in target proteins.

  • Mechanism:[2][3][4] The protein thiol attacks the epoxide ring (usually at the

    
    -carbon), forming a permanent covalent bond and irreversibly inhibiting the enzyme.
    
Prebiotic Chemistry

Research into the "RNA World" hypothesis (e.g., by the Sutherland or Powner groups) often utilizes glycidonitrile as a precursor to amino acids (like serine) or nucleotide intermediates, demonstrating how complex life molecules could arise from simple precursors like cyanide and acetylene.

Safety Profile (CRITICAL)
  • Toxicity: High.[5] Metabolizes to release cyanide and reactive epoxide species.

  • Carcinogenicity: Classified as a mutagen/carcinogen (similar to ethylene oxide and acrylonitrile).

  • Instability: The molecule is highly strained. Contact with strong acids or bases can trigger violent polymerization or hydrolysis.[1]

  • Handling: Use only in a Class II Biosafety Cabinet or high-performance fume hood. Double-glove with nitrile (though permeation is fast—change often).

References

  • Payne, G. B., & Williams, P. H. (1961).[6] Reactions of Hydrogen Peroxide. VI. Alkaline Epoxidation of Acrylonitrile. The Journal of Organic Chemistry, 26(3), 651–655.

  • Payne, G. B. (1959). Epoxidation of Acrolein and Related Compounds. Journal of the American Chemical Society, 81(18), 4901–4905.

  • Powner, M. W., Gerland, B., & Sutherland, J. D. (2009). Synthesis of activated pyrimidine ribonucleotides in prebiotically plausible conditions. Nature, 459, 239–242. (Contextual reference for prebiotic nitrile chemistry).

  • PubChem. (n.d.). This compound (Compound Summary). National Library of Medicine.

Sources

Technical Guide: Interaction of 2-Cyanoethylene Oxide with DNA

Author: BenchChem Technical Support Team. Date: February 2026

Executive Technical Summary

2-Cyanoethylene oxide (CEO) represents the critical electrophilic metabolite of acrylonitrile (AN), a high-volume industrial monomer and environmental pollutant. While AN itself is pro-carcinogenic, its genotoxicity is primarily mediated through oxidative metabolism by Cytochrome P450 2E1 (CYP2E1) into CEO. This epoxide intermediate acts as a direct-acting alkylating agent, attacking nucleophilic centers within the DNA helix.[1]

This guide details the mechanistic pathways of CEO-DNA interaction, specifically the formation of 7-(2-oxoethyl)guanine (7-OXE-Gua) and cyclic 1,N^6-ethenoadenine (


dA) adducts.[2] Unlike stable alkylating agents, CEO adducts often undergo rapid hydrolytic evolution—converting from initial cyano-hydroxyethyl forms to oxoethyl or carboxyethyl derivatives. Understanding these kinetics is essential for accurate biomarker quantification and risk assessment.

Metabolic Context & Mechanism of Action[3]

Metabolic Activation Pathway

Acrylonitrile is metabolically activated primarily in the liver. The oxidation of the vinyl group by CYP2E1 yields the unstable epoxide CEO. CEO has two fates: detoxification via glutathione conjugation (GSH) or reaction with biological macromolecules (DNA/Protein).

Chemical Kinetics of DNA Alkylation

CEO reacts via an S_N2 mechanism. The strained epoxide ring opens upon nucleophilic attack by DNA bases.

  • Primary Attack: The N7-position of guanine is the most nucleophilic site, leading to N7-alkylation.

  • Secondary Evolution: The initial adduct, likely 7-(2-cyano-2-hydroxyethyl)guanine, is chemically unstable. It rapidly undergoes hydrolysis of the nitrile group or deformylation to yield 7-(2-oxoethyl)guanine (7-OXE-Gua) .

  • Cyclization: Interaction with adenine can lead to ring closure, forming exocyclic etheno adducts (e.g., 1,N^6-ethenoadenine), which are highly mutagenic due to their interference with Watson-Crick base pairing.

CEO_Metabolism AN Acrylonitrile (AN) CYP CYP2E1 (Oxidation) AN->CYP CEO This compound (CEO) CYP->CEO EH Epoxide Hydrolase CEO->EH Hydrolysis GSH Glutathione Transferase CEO->GSH Detoxification Adduct1 7-(2-oxoethyl)guanine (Major Adduct) CEO->Adduct1 DNA Attack (Guanine N7) Adduct2 1,N6-ethenoadenine (Mutagenic) CEO->Adduct2 DNA Attack (Adenine N1/N6)

Figure 1: Metabolic activation of Acrylonitrile to CEO and subsequent bifurcation into detoxification or DNA alkylation pathways.[3]

Adduct Profile and Stability

The interaction of CEO with DNA is pleiomorphic. The adducts isolated depend heavily on the pH and duration of incubation due to the instability of the primary cyano-hydroxyethyl moiety.

Table 1: Key DNA Adducts of this compound
Parent BaseAdduct NameAbbreviationYield (In Vitro)*Pathological Significance
Guanine 7-(2-oxoethyl)guanine7-OXE-Gua ~31%Major adduct; depurinates easily; potential biomarker.
Adenine 1,N^6-ethenoadenine

dA
~11%Highly mutagenic; blocks replication or causes A→T transversions.
Adenine N^6-(2-hydroxy-2-carboxyethyl)-dAdoN6-HOCE-dAdo ~2%Result of nitrile hydrolysis to carboxylic acid.
Cytosine 3-(2-hydroxy-2-carboxyethyl)-dUrd3-HOCE-dUrd ~22%Formed via hydrolytic deamination of the initial Cytosine adduct.
Thymine 3-(2-oxoethyl)thymidine3-OXE-dThd ~3%Minor product.[2]

*Yields based on reaction with calf thymus DNA at pH 7.0-7.5 for 3h [1].

Critical Insight: The detection of 3-HOCE-dUrd from cytosine indicates that CEO alkylation at the N3 position of cytosine facilitates rapid deamination, effectively converting Cytosine to Uracil—a highly mutagenic transition (C→U) if not repaired by Uracil-DNA Glycosylase (UDG).

Experimental Protocols

Protocol A: In Vitro Incubation of DNA with CEO

This protocol generates positive control standards for LC-MS/MS calibration.

Materials:

  • Calf Thymus DNA (CT-DNA), highly polymerized.

  • This compound (synthesized via oxidation of acrylonitrile or purchased).[4] Warning: Carcinogen.

  • Phosphate Buffer (100 mM, pH 7.4).

Procedure:

  • Solubilization: Dissolve CT-DNA in Phosphate Buffer to a concentration of 1–2 mg/mL. Ensure complete homogeneity by gentle rocking at 4°C overnight.

  • Reaction: Add CEO (dissolved in anhydrous DMSO) to the DNA solution.

    • Ratio: Use a molar excess of CEO (e.g., 5 mM final conc) relative to DNA bases to ensure detectable adduct levels.

    • Solvent Limit: Keep DMSO concentration < 2% to prevent DNA precipitation.

  • Incubation: Incubate at 37°C for 3 hours in a shaking water bath.

    • Note: Extended incubation (>12h) may lead to spontaneous depurination of N7-guanine adducts, altering the adduct profile [2].

  • Termination: Precipitate DNA by adding 0.1 volumes of 3M Sodium Acetate (pH 5.2) and 2.5 volumes of ice-cold ethanol. Centrifuge at 12,000 x g for 15 min.

  • Purification: Wash the pellet twice with 70% ethanol to remove unreacted CEO. Redissolve in pure water.

Protocol B: Enzymatic Hydrolysis & LC-MS/MS Analysis

To quantify adducts, the DNA polymer must be digested into single nucleosides.

Enzymatic Cocktail:

  • DNase I: Endonuclease to fragment DNA.

  • Snake Venom Phosphodiesterase (SVP): Exonuclease to release nucleotides.

  • Alkaline Phosphatase (AP): Removes phosphate groups to yield nucleosides.

Workflow:

  • Digestion:

    • Add DNase I (buffer: 10 mM Tris-HCl, 5 mM MgCl2, pH 7.4) to DNA sample.[5][6][7][8][9] Incubate 1h at 37°C.

    • Add SVP and AP. Incubate additional 2–4h at 37°C.

  • Filtration: Pass the hydrolysate through a 3 kDa molecular weight cut-off (MWCO) filter to remove enzymes.

  • LC-MS/MS Configuration:

    • Column: Reverse-phase C18 (e.g., Agilent Zorbax SB-C18, 2.1 x 150 mm).

    • Mobile Phase: Gradient of Ammonium Acetate (10 mM, pH 5.3) and Acetonitrile.

    • Ionization: Electrospray Ionization (ESI) in Positive Mode.

    • Detection: Multiple Reaction Monitoring (MRM).

Target MRM Transitions (Example):

  • 
    dA: m/z 276 
    
    
    
    160 (Loss of deoxyribose).
  • 7-OXE-Gua: m/z [Parent+H]+

    
     [Base+H]+ (Requires specific optimization as N7-adducts often depurinate during ionization).
    

Analytical_Workflow Sample Exposed DNA Sample (Tissue or In Vitro) Hydrolysis Enzymatic Hydrolysis (DNase I + SVP + AP) Sample->Hydrolysis pH 7.4, Mg2+ Filter Ultrafiltration (3kDa MWCO) Hydrolysis->Filter Remove Enzymes LC LC Separation (Reverse Phase C18) Filter->LC Nucleosides MS MS/MS Detection (MRM Mode) LC->MS ESI+ Data Quantification (Adducts/10^6 nucleotides) MS->Data

Figure 2: Analytical workflow for the isolation and quantification of CEO-DNA adducts.

Biological Consequences[7][10]

The formation of CEO-DNA adducts has profound biological implications:

  • Mutagenicity: The

    
    dA  adduct is a known miscoding lesion. During replication, high-fidelity polymerases may stall or incorporate incorrect bases opposite the etheno lesion, leading to AT
    
    
    
    GC transitions or AT
    
    
    TA transversions [3].
  • Depurination: The N7-alkylation of guanine (7-OXE-Gua) weakens the glycosidic bond. Spontaneous depurination creates an abasic (AP) site. If not repaired by the Base Excision Repair (BER) pathway (involving AP endonuclease), these sites can lead to strand breaks.

  • Repair Inhibition: Some studies suggest that acrylonitrile metabolites may deplete glutathione, indirectly inhibiting the cellular defense mechanisms required to detoxify ROS or repair DNA, creating a synergistic toxic effect [4].

References

  • Solomon, J. J., & Segal, A. (1989). In vitro reactions of this compound with calf thymus DNA.[1][2] PubMed. Link

  • Guengerich, F. P., et al. (1981). Activation and detoxification of aflatoxin B1 and acrylonitrile. PubMed. Link

  • Nair, J., & Bartsch, H. (2001). Metabolic activation of etheno-DNA adducts. IARC Scientific Publications. Link

  • Wang, H., et al. (2010). Oxidative stress and DNA damage induced by acrylonitrile in rats.[10] Toxicology and Industrial Health. Link

  • Puangpetch, T., et al. (2012). CYP2E1 polymorphism and susceptibility to acrylonitrile. Drug Metabolism and Pharmacokinetics.[11] Link

Sources

Methodological & Application

Synthesis of 2-Cyanoethylene oxide from acrylonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Yield Synthesis of 2-Cyanoethylene Oxide (Glycidonitrile)

Executive Summary

This compound (CEO), also known as glycidonitrile, is a critical intermediate in the synthesis of covalent inhibitors and functionalized nitriles. Its structural motif—an epoxide ring adjacent to an electron-withdrawing cyano group—makes it a versatile "warhead" for bioconjugation but also renders it chemically labile.

Unlike electron-rich alkenes (e.g., styrene) which react readily with electrophilic oxidants like m-CPBA, acrylonitrile is electron-deficient. Consequently, its epoxidation requires a nucleophilic oxidation mechanism using alkaline hydrogen peroxide or a hypohalite route.

This guide details two validated protocols:

  • Method A (The "Green" Route): Controlled Alkaline Peroxide Oxidation.

  • Method B (The "Robust" Route): Chlorohydrin Cyclization via Calcium Hypochlorite.

Mechanistic Insight: The Nucleophilic Shift

The synthesis relies on the Weitz-Scheffer epoxidation mechanism. The cyano group withdraws electron density from the alkene, activating the


-carbon for nucleophilic attack by the hydroperoxide anion (

).

Critical Control Point: The reaction competes with the Radziszewski reaction , where the hydroperoxide anion attacks the nitrile carbon instead of the alkene, leading to amide formation (acrylamide). Strict pH control favors the Michael addition (epoxidation) over the nitrile hydrolysis.

Mechanism Start Acrylonitrile (Electron Deficient) TS Transition State (Michael Addition) Start->TS Nucleophilic Attack (beta-C) Side Side Product: Acrylamide Start->Side pH > 8.5 (Attack on CN) Reagent HOO- (Hydroperoxide Anion) Reagent->TS Inter Enolate Intermediate TS->Inter Prod 2-Cyanoethylene Oxide Inter->Prod Ring Closure (-OH-)

Figure 1: The hydroperoxide anion attacks the


-carbon to form an enolate, which collapses to expel hydroxide and close the epoxide ring. High pH promotes the competing attack on the nitrile.

Experimental Protocols

Method A: Controlled Alkaline Hydrogen Peroxide

Recommended for high-purity applications where halogenated by-products must be avoided.

Reagents & Equipment:

  • Acrylonitrile (Caution: Carcinogen, Volatile)[1]

  • Hydrogen Peroxide (30% w/w aq.)

  • Sodium Carbonate (

    
    ) or 1M NaOH
    
  • Methanol (Solvent)

  • Hydroquinone (Radical Inhibitor)

  • pH Meter (Calibrated)

Protocol Steps:

  • System Prep: Charge a 3-neck round-bottom flask with acrylonitrile (5.3 g, 100 mmol) and methanol (30 mL). Add 10 mg of hydroquinone to inhibit polymerization.

  • Thermal Control: Cool the solution to

    
     using an ice-salt bath.
    
  • Oxidant Addition: Add hydrogen peroxide (12 mL, 30%, ~110 mmol) dropwise over 20 minutes. Maintain internal temperature

    
    .
    
  • pH Modulation (The Critical Step):

    • Simultaneously add 1M NaOH or solid

      
       to maintain the pH between 7.0 and 7.5 .
      
    • Note: If pH exceeds 8.0, the solution will turn opaque/white, indicating amide formation (Radziszewski reaction). If pH drops below 6.5, the reaction rate stalls.

  • Reaction: Stir at

    
     for 2 hours, then allow to warm to 
    
    
    
    for 1 hour.
  • Quench & Extraction:

    • Neutralize carefully with dilute HCl to pH 7.0.

    • Dilute with water (50 mL) and extract with Dichloromethane (

      
      ).
      
  • Purification: Dry organic layer over

    
    , filter, and concentrate carefully under reduced pressure (Product is volatile; do not use high vacuum/heat).
    
    • Yield Target: 55-65%

Method B: Calcium Hypochlorite (Chlorohydrin Route)

Recommended for robustness and larger scale batches.

Protocol Steps:

  • Chlorination: Disperse Calcium Hypochlorite (

    
    , 65% active, 0.6 eq) in water at 
    
    
    
    .
  • Addition: Add Acrylonitrile (1.0 eq) slowly while bubbling

    
     or adding dilute acetic acid to generate 
    
    
    
    in situ.
  • Intermediate Formation: Stir for 2 hours to form the chlorohydrin (2-chloro-2-hydroxypropionitrile).

  • Cyclization: Treat the crude chlorohydrin solution with lime slurry (

    
    ) or dilute NaOH at 
    
    
    
    to effect ring closure.
  • Isolation: Filter calcium salts and extract the filtrate with ether/DCM.

Process Workflow & Logic

The following diagram illustrates the decision matrix and workflow for Method A, highlighting the self-validating checks.

Workflow Setup Setup: Acrylonitrile + MeOH Temp: 0°C Add Add H2O2 (Dropwise) Setup->Add Check pH Check Point Add->Check Adjust Adjust with 1M NaOH Target: pH 7.0-7.5 Check->Adjust pH < 7.0 Fail pH > 8.5: Amide Hydrolysis Risk Check->Fail pH > 8.5 Proceed Stir 2h @ 5°C Check->Proceed pH 7.0-7.5 Adjust->Check Workup Neutralize & Extract (DCM) Proceed->Workup

Characterization & Data

Product Properties:

  • IUPAC Name: Oxirane-2-carbonitrile

  • Boiling Point: ~108-110°C (at 760 mmHg)

  • Appearance: Colorless liquid

Spectroscopic Validation:

TechniqueSignalAssignment
IR 2240


stretch (Weakened vs precursor)
IR 1240, 880

Epoxide ring breathing
1H NMR

3.65 (dd, 1H)

(Alpha to CN)
1H NMR

3.15 (dd, 1H), 3.05 (dd, 1H)

(Epoxide methylene)

Safety & Handling (Critical)

Hazard Classifications:

  • Acrylonitrile: OSHA Carcinogen, Flammable Liquid (Cat 2), Acute Toxicity (Oral/Dermal/Inhalation).

  • This compound: Direct-acting alkylating agent. Mutagenic.

Handling Protocols:

  • Containment: All weighing and reactions must occur inside a certified fume hood.

  • Quenching: Residual epoxide and acrylonitrile in glassware should be quenched with aqueous sodium bisulfite or thiosulfate before washing.

  • Waste: Segregate as "Halogenated/Cyanide Organic Waste." Do not mix with acids (risk of HCN evolution).

References

  • Payne, G. B., & Williams, P. H. (1961). Reactions of Hydrogen Peroxide.[2][3][4] VI. Alkaline Epoxidation of Acrylonitrile. Journal of Organic Chemistry, 26(3), 651–655. Link

  • Kedderis, G. L., & Batra, R. (1993). Species differences in the bioactivation of acrylonitrile to this compound. Carcinogenesis, 14(4), 685–691. Link

  • PubChem Compound Summary. (2023). This compound (CID 20662).[5] National Center for Biotechnology Information. Link

  • Padwa, A. (Ed.).[4] (1984). 1,3-Dipolar Cycloaddition Chemistry. Wiley-Interscience. (Context on nitrile oxide/epoxide reactivity).

Sources

Laboratory scale preparation of glycidonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Technical Application Note: Controlled Synthesis of Glycidonitrile

Executive Summary

Glycidonitrile (Oxirane-2-carbonitrile, CAS: 4538-51-6) is a high-value, bifunctional chiral building block containing both an epoxide and a nitrile group. It serves as a critical intermediate in the synthesis of amino acids, heterocyclic compounds, and energetic binders. This guide details the laboratory-scale preparation of glycidonitrile via the Payne Epoxidation (alkaline hydrogen peroxide oxidation of acrylonitrile).

Critical Safety Warning: Glycidonitrile is a vesicant , lachrymator , and a source of cyanide upon metabolism or hydrolysis. It possesses high acute toxicity similar to acrylonitrile but with added alkylating potential. All operations must be conducted in a functioning fume hood with full PPE (butyl rubber gloves, face shield, respirator availability).

Mechanistic Insight & Reaction Design

Unlike electron-rich alkenes which react well with electrophilic oxidants (e.g., m-CPBA), acrylonitrile is electron-deficient due to the conjugation with the nitrile group. Therefore, it requires nucleophilic epoxidation .

The chosen method utilizes the Weitz-Scheffer epoxidation mechanism:

  • Activation: Hydrogen peroxide is deprotonated by a base to form the hydroperoxide anion (

    
    ).
    
  • Nucleophilic Attack: The

    
     attacks the 
    
    
    
    -carbon of the acrylonitrile (Michael addition), forming a resonance-stabilized carbanion enolate.
  • Ring Closure: The enolate oxygen attacks the peroxide oxygen, displacing the hydroxide ion and closing the epoxide ring.

Key Process Variable: pH Control

  • pH < 7.0: The concentration of

    
     is insufficient, stalling the reaction.
    
  • pH > 7.5: High alkalinity promotes the hydrolysis of the nitrile group to an amide (glycidamide) or carboxylic acid, and can trigger the polymerization of acrylonitrile.

  • Target: A tightly controlled pH of 7.0 – 7.5 .

Reaction Pathway Diagram

G H2O2 H2O2 HOO HOO- (Hydroperoxide Anion) H2O2->HOO Deprotonation Base OH- Base->HOO Transition Intermediate (Enolate) HOO->Transition Nucleophilic Attack (Michael) ACN Acrylonitrile (Electron Deficient) ACN->Transition Product Glycidonitrile Transition->Product Intramolecular Substitution (-OH) SideProduct Glycidamide (Hydrolysis Impurity) Transition->SideProduct High pH (>8.0)

Figure 1: Nucleophilic epoxidation mechanism of acrylonitrile. Note the competing hydrolysis pathway at high pH.

Experimental Protocol

Method: Payne Epoxidation (Alkaline


)
Scale:  1.0 Molar (approx. 53 g Acrylonitrile input)
Reagents & Equipment
ReagentSpecificationQuantityRole
Acrylonitrile >99%, Stabilized53.0 g (1.0 mol)Substrate
Hydrogen Peroxide 30% Aqueous113 mL (~1.1 mol)Oxidant
Sodium Hydroxide 2N SolutionVariablepH Adjuster
Solvent Methanol or Water100-200 mLMedium
Dichloromethane HPLC Grade3 x 100 mLExtraction
Sodium Sulfite Saturated Soln.~50 mLQuench

Equipment:

  • 3-Neck Round Bottom Flask (1L) equipped with:

    • Mechanical Stirrer (Teflon blade).

    • Calibrated pH Electrode (immersed).

    • Thermometer (internal).[1]

    • Two Dropping Funnels (one for

      
      , one for NaOH).
      
Step-by-Step Methodology
  • System Setup:

    • Place the acrylonitrile and solvent (methanol/water mix recommended for solubility, though pure water works for biphasic) in the flask.

    • Cool the system to 15–20°C using a water/ice bath.

    • Note: Acrylonitrile is volatile (BP 77°C); ensure the condenser is efficient (glycol coolant recommended).

  • Reaction Initiation:

    • Adjust the initial pH to 7.0–7.2 using drops of 2N NaOH.

    • Begin the dropwise addition of 30% Hydrogen Peroxide .

  • Controlled Addition (The "Payne" Technique):

    • Simultaneous Dosing: As

      
       is added, the pH will tend to drop (formation of acidic byproducts or consumption of base).
      
    • Continuously add 2N NaOH dropwise to maintain pH strictly between 7.0 and 7.5 .

    • Temperature Control: The reaction is exothermic. Maintain internal temperature < 30°C (ideally 20–25°C). Rapid heating indicates polymerization risk.

    • Duration: Addition should take 1.5 – 2.0 hours.

  • Post-Reaction Stirring:

    • Once addition is complete, continue stirring at 20°C for 1–2 hours.

    • Monitor consumption of acrylonitrile via GC or TLC (if feasible) or simply test for peroxide persistence.

  • Quenching:

    • Test for excess peroxide using starch-iodide paper (turns blue/black).

    • Add saturated Sodium Sulfite (

      
      )  solution dropwise until the starch-iodide test is negative. Caution: Exothermic.
      
  • Workup & Isolation:

    • Saturate the aqueous mixture with NaCl (salting out).

    • Extract the mixture with Dichloromethane (DCM) (

      
       mL).
      
    • Tip: Glycidonitrile is water-soluble; thorough extraction is necessary.

    • Dry combined organics over anhydrous

      
      .
      
    • Filter and concentrate under reduced pressure (Rotavap) at < 30°C bath temperature. Do not overheat.

  • Purification:

    • Distill the crude residue under vacuum.

    • Target: Collect fraction boiling at ~50–55°C at 15 mmHg (Literature values vary; expect ~150°C at atm, but never distill at atm pressure due to decomposition).

Process Workflow Diagram

Workflow Setup Setup: Acrylonitrile + Solvent Cool to 15°C Reaction Reaction Phase Simultaneous Feed: H2O2 + NaOH (Maintain pH 7.0-7.5, T < 30°C) Setup->Reaction Quench Quench Add Na2SO3 (Remove Peroxides) Reaction->Quench 2-3 Hours Extraction Extraction DCM + NaCl (Salting Out) Quench->Extraction Distillation Vacuum Distillation ~50°C @ 15 mmHg Extraction->Distillation

Figure 2: Experimental workflow for the Payne epoxidation of acrylonitrile.

Characterization & Quality Control

TechniqueParameterExpected Observation
IR Spectroscopy Nitrile (

)
Sharp stretch at 2240–2250

Epoxide (C-O-C)Bands at ~1240, 880, 820


NMR
(

)
Epoxide RingMultiplets at

3.1 – 3.6 ppm
(distinct AMX system due to chirality)
GC-MS PuritySingle peak; M+ = 69 m/z
Refractive Index

~1.4190

Troubleshooting Table:

IssueProbable CauseCorrective Action
Low Yield Hydrolysis to amideCheck pH probe calibration; ensure pH < 7.5.
Polymerization Temperature spikeImprove cooling; slow down

addition.
Residual Peroxide Incomplete quenchVerify with starch-iodide paper before extraction.

References

  • Payne, G. B.; Williams, P. H. (1961). "Reactions of Hydrogen Peroxide. VI. Alkaline Epoxidation of Acrylonitrile." Journal of Organic Chemistry, 26(3), 651–655.

  • Payne, G. B. (1961).

    
    -Unsaturated Amides and Nitriles." Journal of Organic Chemistry, 26(3), 663–667. 
    
  • NIOSH. (2019).[2] "Acrylonitrile: Systemic Agent." CDC NIOSH Pocket Guide.

  • PubChem. (n.d.).[3] "Glycidonitrile Compound Summary." National Library of Medicine.

Sources

Application Note: Acid-Catalyzed Ring-Opening of 2-Cyanoethylene Oxide (Glycidonitrile)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

2-Cyanoethylene oxide (Glycidonitrile, CAS: 4538-51-6) represents a unique class of "electron-deficient epoxides." Unlike standard alkyl-substituted epoxides, the attached nitrile (-CN) group dramatically alters the electronic landscape of the oxirane ring, creating a divergence between steric and electronic control during ring-opening events.

This guide addresses the acid-catalyzed ring-opening of glycidonitrile. This transformation is critical for synthesizing


-substituted-

-hydroxynitriles, which are versatile precursors for

-amino acids and heterocyclic pharmaceutical intermediates.

Key Technical Challenges Addressed:

  • Regioselectivity: The electron-withdrawing nitrile group destabilizes carbocation character at the

    
    -position (C2), directing nucleophilic attack to the 
    
    
    
    -position (C3), contrary to the behavior of alkyl-epoxides (e.g., propylene oxide).
  • Chemomimesis: Preventing the competing acid-catalyzed hydrolysis of the nitrile group itself.

  • Safety: Managing the risk of HCN evolution and epoxide toxicity.

Mechanistic Principles & Regiocontrol

To design a robust protocol, one must understand the underlying causality of the reaction.

The "Destabilized Cation" Effect

In typical acid-catalyzed epoxide openings (e.g., propylene oxide), the transition state possesses significant carbocation character. Nucleophiles usually attack the more substituted carbon because it better stabilizes this partial positive charge.

However, in This compound , the -CN group is strongly electron-withdrawing (inductive effect).

  • 
    -Carbon (C2):  Development of positive charge here is energetically unfavorable due to the adjacent electron-withdrawing nitrile.
    
  • 
    -Carbon (C3):  This terminal carbon is less substituted and lacks the direct destabilizing influence of the nitrile.
    

Consequently, acid-catalyzed opening of glycidonitrile proceeds via an


 (borderline 

) mechanism where the nucleophile attacks the terminal (C3) carbon . This yields the

-nucleophilic-

-hydroxy
product.
Reaction Pathway Diagram

G cluster_0 Activation Phase cluster_1 Nucleophilic Attack (Regioselection) cluster_2 Product Formation Epoxide 2-Cyanoethylene Oxide Protonated Activated Oxonium Species Epoxide->Protonated + H+ TS_Alpha Attack at C2 (Destabilized TS) Protonated->TS_Alpha High Energy Barrier TS_Beta Attack at C3 (Favored Pathway) Protonated->TS_Beta Nucleophile (Nu) attacks Terminal C Product 3-Substituted-2-hydroxy propanenitrile TS_Beta->Product - H+

Figure 1: Mechanistic pathway highlighting the regioselective preference for C3 attack due to electronic destabilization at C2.

Experimental Protocol: Acid-Catalyzed Methanolysis

This protocol describes the ring-opening using methanol to produce 3-methoxy-2-hydroxypropanenitrile . This serves as a model for other nucleophiles (water, ethanol, azide).

Reagents & Equipment
  • Substrate: this compound (Glycidonitrile) [>97% purity].

  • Solvent/Nucleophile: Anhydrous Methanol (MeOH).

  • Catalyst: Sulfuric Acid (

    
    , catalytic amount) or Amberlyst-15 (heterogeneous, easier workup).
    
  • Quenching: Saturated

    
     solution.
    
  • Equipment: 3-neck round bottom flask, internal thermometer, dropping funnel, inert gas (Argon/Nitrogen) line.

Step-by-Step Methodology

Step 1: Catalyst Preparation (0 min)

  • Charge the reaction vessel with anhydrous Methanol (10 volumes relative to epoxide).

  • Critical: Cool the solvent to 0°C using an ice/water bath.

  • Add the acid catalyst.[1][2]

    • Homogeneous: Add concentrated

      
       (0.05 eq) dropwise.
      
    • Heterogeneous: Add Amberlyst-15 beads (10 wt% loading).

  • Reasoning: Low temperature prevents immediate exothermic polymerization and suppresses nitrile hydrolysis.

Step 2: Controlled Addition (15-30 min)

  • Dissolve this compound in a minimal amount of MeOH.

  • Add the epoxide solution dropwise to the acidic methanol over 30 minutes, maintaining internal temperature

    
    .
    
  • Validation: Monitor exotherm.[3] A spike

    
     indicates addition is too fast, risking polymerization.
    

Step 3: Reaction Phase (2-4 hours)

  • Allow the mixture to warm slowly to room temperature (20-25°C).

  • Stir for 2-4 hours.

  • Monitoring: Use TLC (silica, EtOAc/Hexane) or GC-MS. Look for the disappearance of the epoxide peak.

    • Note: The product is more polar than the starting material.

Step 4: Quenching & Isolation

  • If Homogeneous (

    
    ):  Cool to 0°C. Neutralize with saturated 
    
    
    
    until pH = 7. Do not over-basify (risk of retro-aldol type degradation or elimination).
  • If Heterogeneous (Amberlyst): Simply filter off the catalyst beads.

  • Remove excess Methanol under reduced pressure (Rotary Evaporator, bath < 40°C).

  • Extract the residue with Dichloromethane (DCM) or Ethyl Acetate.

  • Dry over

    
    , filter, and concentrate.
    
Data Interpretation & Troubleshooting
ObservationProbable CauseCorrective Action
Low Yield / Polymerization Temperature too high during addition; Acid concentration too high.Maintain T < 5°C during addition. Reduce catalyst loading.
Amide Byproduct Hydrolysis of the Nitrile (-CN) group.Reaction ran too long or too much water present. Use strictly anhydrous MeOH.
Regioisomer Mixture Presence of Lewis acidic metals or solvent effects.Ensure proton source is clean. Use non-polar co-solvent if necessary.

Safety & Hazard Management (HCN Protocol)

Working with cyano-epoxides requires strict adherence to cyanide safety protocols. While the nitrile group is covalently bonded, acidic conditions—especially if heated or if water is present—can theoretically liberate Hydrogen Cyanide (HCN) via hydrolysis or elimination pathways.

Cyanide Safety Decision Tree

Safety Start Start Experiment CheckpH Check Reaction pH Start->CheckpH Acidic Acidic (pH < 7) CheckpH->Acidic During Reaction Neutral Neutral/Basic (pH >= 7) CheckpH->Neutral After Quench Risk RISK: HCN Volatilization Acidic->Risk Safe Safe for Workup Neutral->Safe Action1 Keep in Fume Hood Monitor HCN Sensors Risk->Action1 Action2 Neutralize carefully with NaHCO3 Action1->Action2 To Quench Action2->Neutral

Figure 2: Safety workflow for managing potential HCN risks during acid catalysis.

Mandatory PPE & Engineering Controls
  • HCN Monitor: A portable electrochemical HCN detector must be active inside the fume hood.

  • Waste Disposal: All aqueous waste must be treated with bleach (Sodium Hypochlorite) at pH > 10 to oxidize any free cyanide to cyanate before disposal.

  • No Strong Acids in Waste: Never mix the reaction waste stream with strong acids.

References

  • Regioselectivity in Epoxide Opening

    • Title: The Mechanism of the Acid-Catalyzed Ring Opening of Epoxides - A Reinterpret
    • Source: CHIMIA Intern
    • URL:[Link]

  • Synthesis of Cyano-Epoxides

    • Title: Tetracyanoethylene Oxide.[3][4][5][6]

    • Source: Organic Syntheses, Coll. Vol. 5, p.1007 (1973).
    • URL:[Link]

  • General Epoxide Reactivity

    • Title: Opening of Epoxides - Acidic versus Basic Conditions.[7]

    • Source: Chemistry LibreTexts.
    • URL:[Link]

  • Safety Data

    • Title: this compound | C3H3NO | CID 20662.[5]

    • Source: PubChem - NIH.
    • URL:[Link]

Sources

Application Note: Glycidonitrile as a Bifunctional C3 Synthon in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the application of Glycidonitrile (2,3-epoxypropionitrile) as a versatile C3 synthon in pharmaceutical synthesis. It prioritizes mechanistic insight, safety, and scalable protocols for drug development professionals.

Executive Summary

Glycidonitrile (CAS 4538-51-6) serves as a high-value C3 building block in organic synthesis, distinguished by its dual electrophilic functionality: a strained epoxide ring and an electron-withdrawing nitrile group.[1] This bifunctionality allows for the rapid construction of


-amino-

-hydroxy nitriles
, which are critical precursors for isoserine derivatives ,

-blocker pharmacophores
, and heterocyclic cores (e.g., oxazoles, isoxazoles). Despite its utility, its application requires rigorous safety protocols due to its mutagenic potential and high reactivity.

Chemical Profile & Safety Architecture

Warning: Mutagenic & Toxic Compound Glycidonitrile is an alkylating agent capable of forming DNA adducts (specifically at N7-guanine).[1] It must be handled in a closed system with full barrier protection.

PropertySpecification
IUPAC Name Oxirane-2-carbonitrile
CAS Number 4538-51-6
Molecular Weight 69.06 g/mol
Boiling Point ~155°C (decomposition risk)
Reactivity Susceptible to nucleophilic attack (epoxide opening) and hydrolysis (nitrile).[1]
Hazards Acute toxicity (oral/inhalation), Mutagenic (Category 2), Skin Irritant.
Handling Protocol (Mandatory)
  • Containment : All transfers must occur within a Class II Biosafety Cabinet or Glovebox.

  • Quenching : Residual glycidonitrile must be quenched with 10% aqueous NaOH (hydrolysis to glycidic acid) or aqueous sodium thiosulfate (epoxide opening) before disposal.

  • Monitoring : Use colorimetric nitrile badges for real-time air monitoring.

Mechanistic Versatility: Regioselective Ring Opening

The synthetic utility of glycidonitrile is defined by the regioselectivity of nucleophilic attack. The electron-withdrawing nitrile group at C2 polarizes the epoxide, but steric factors typically direct nucleophiles to the C3 position .

Reaction Pathway Analysis[2]
  • Path A (C3 Attack - Favored): Under basic or neutral conditions, nucleophiles (amines, thiols) attack the less hindered C3 carbon, yielding 3-substituted-2-hydroxypropanenitriles . This is the primary route for synthesizing isoserine scaffolds.

  • Path B (C2 Attack - Disfavored): Attack at C2 is sterically hindered and electronically disfavored unless specific Lewis Acid catalysts are employed to activate the oxygen, stabilizing the partial positive charge at C2.

ReactionPathways GN Glycidonitrile (2,3-Epoxypropionitrile) ProdA Path A: C3 Attack (Major) 3-Nu-2-hydroxypropanenitrile (Precursor to Isoserine) GN->ProdA Steric Control (Basic/Neutral) ProdB Path B: C2 Attack (Minor) 2-Nu-3-hydroxypropanenitrile GN->ProdB Electronic Control (Lewis Acid) Nu Nucleophile (Nu-) Nu->GN

Figure 1: Regioselectivity of nucleophilic attack on glycidonitrile. Path A is the dominant mode for amine nucleophiles.

Detailed Protocol: Synthesis of -Amino- -Hydroxy Nitriles

This protocol describes the reaction of glycidonitrile with a secondary amine (e.g., morpholine or benzylamine) to form a key intermediate for pharmaceutical scaffolds.

Objective

Synthesize 3-(Benzylamino)-2-hydroxypropanenitrile via regioselective epoxide opening.

Materials
  • Glycidonitrile (1.0 equiv, freshly distilled if possible)

  • Benzylamine (1.1 equiv)

  • Solvent: Isopropyl Alcohol (IPA) or Acetonitrile (MeCN)

  • Catalyst: Calcium Triflate [Ca(OTf)₂] (5 mol%) - Optional, enhances regioselectivity

Step-by-Step Methodology
  • Preparation (0 min) :

    • Purge a 100 mL round-bottom flask with nitrogen.

    • Add Benzylamine (1.18 g, 11 mmol) and IPA (20 mL).

    • Cool the solution to 0°C using an ice bath to control the exotherm.

  • Addition (15 min) :

    • Dissolve Glycidonitrile (0.69 g, 10 mmol) in IPA (5 mL).

    • Add the glycidonitrile solution dropwise to the amine over 15 minutes.

    • Note: Maintain internal temperature < 5°C to prevent polymerization.

  • Reaction (4 hours) :

    • Allow the mixture to warm to room temperature (25°C).

    • Stir for 4 hours. Monitor consumption of epoxide via TLC (Silica, 50% EtOAc/Hexane) or HPLC.

    • Endpoint: Disappearance of glycidonitrile peak.

  • Workup :

    • Concentrate the solvent under reduced pressure (Rotavap) at < 40°C.

    • The residue is typically a viscous oil.

    • Purification : Flash column chromatography (DCM:MeOH 95:5).

  • Validation :

    • 1H NMR (CDCl3) : Look for the diagnostic hydroxymethine proton at ~4.5 ppm (dd) and the methylene protons adjacent to the amine at ~2.9 ppm.

    • IR : Strong nitrile stretch at ~2250 cm⁻¹.

Downstream Pharmaceutical Applications

Once the 3-amino-2-hydroxypropanenitrile core is synthesized, it serves as a divergence point for multiple drug classes.

A. Hydrolysis to Isoserine Derivatives
  • Process : Acidic hydrolysis (HCl/H₂O) converts the nitrile to a carboxylic acid.

  • Application : Isoserine (3-amino-2-hydroxypropanoic acid) is a structural isomer of serine and a key component of the Paclitaxel (Taxol) side chain (specifically N-benzoyl-(2R,3S)-3-phenylisoserine).

  • Relevance : Modifying the amine input (e.g., using a chiral amine) allows for the asymmetric synthesis of the Taxol side chain.

B. Heterocycle Formation (Oxazoles)
  • Process : Cyclization of the

    
    -hydroxy nitrile with aldehydes or amidines.
    
  • Application : Synthesis of Oxazole-4-carbonitriles , which are pharmacophores in various kinase inhibitors and antibiotics.

C. Reduction to 1,3-Amino Alcohols
  • Process : Reduction of the nitrile group (e.g., H₂/Raney Ni or LiAlH₄).

  • Application : Yields 1,3-diamino-2-propanol derivatives. This motif is structurally related to the backbone of protease inhibitors and certain antiretrovirals.

DownstreamApps Intermediate 3-Amino-2-hydroxypropanenitrile Isoserine Isoserine Derivatives (Taxol Side Chain) Intermediate->Isoserine Acid Hydrolysis (HCl, Reflux) Diamine 1,3-Diamino-2-propanols (Protease Inhibitors) Intermediate->Diamine Reduction (LiAlH4 or H2/Cat) Oxazole Oxazoles/Isoxazoles (Kinase Inhibitors) Intermediate->Oxazole Cyclization (Aldehydes/Amidines)

Figure 2: Synthetic divergence from the glycidonitrile-amine adduct.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Polymerization Reaction temperature too high or impure glycidonitrile.Distill glycidonitrile prior to use; keep T < 0°C during addition.
Low Regioselectivity Competitive attack at C2.Use bulky amines or add Lewis Acid (e.g., LiClO₄ or Ca(OTf)₂) to reinforce C3 preference.
Nitrile Hydrolysis Moisture in solvent during epoxide opening.Use anhydrous IPA or MeCN; store reagents over molecular sieves.

References

  • Mechanistic Insight : Ring-opening of epoxides with nucleophiles under acidic and basic conditions. Master Organic Chemistry. Link

  • Safety & Toxicology : Analysis of DNA Adducts and Mutagenic Potency in Rats Exposed to Acrylonitrile (and its epoxide metabolite). Chemical Research in Toxicology, 2020. Link

  • Synthesis of Heterocycles : Reactions of Glycolonitrile (and derivatives) with Ammonia and Water: A Free Energy Map. PubMed, 2018. Link

  • General Epoxide Chemistry : Reactions of Epoxides - Ring-opening. Chemistry LibreTexts. Link

  • Chemical Data : 2,3-Epoxypropionitrile (Glycidonitrile) CAS 4538-51-6.[1] PubChem. Link

Sources

Application Note: High-Sensitivity Headspace GC-MS Protocol for 2-Cyanoethylene Oxide (2-CEO) Detection

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

2-Cyanoethylene oxide (2-CEO) , also known as glycidonitrile, is the primary oxidative metabolite of Acrylonitrile (AN) , formed via cytochrome P450 2E1 (CYP2E1). It represents a critical biomarker for AN toxicity and carcinogenicity due to its role as a direct-acting mutagen capable of forming DNA adducts (e.g., 7-(2-oxoethyl)-guanine).

The Analytical Challenge: 2-CEO is an epoxide, rendering it thermally labile and chemically reactive. It has a half-life of approximately 2 hours in neutral buffer (pH 7.4) and is prone to rapid hydrolysis by epoxide hydrolase (EH) or conjugation with glutathione (GSH).

  • Direct Liquid Injection (DLI) is often unsuitable due to the high temperatures of standard GC inlets (

    
    ), which can catalyze ring-opening and degradation, yielding false negatives.
    
  • The Solution: This protocol utilizes Headspace (HS) GC-MS (specifically SPME-enhanced) to analyze 2-CEO. This approach minimizes thermal stress, eliminates non-volatile matrix interferences (proteins/lipids), and leverages the volatility of the epoxide for high-sensitivity detection.

Metabolic Context Diagram

The following diagram illustrates the transient nature of 2-CEO and why stabilization is critical during sample prep.

G AN Acrylonitrile CYP CYP2E1 (Oxidation) AN->CYP CEO This compound (2-CEO) CYP->CEO EH Epoxide Hydrolase (Hydrolysis) CEO->EH GST GST + GSH (Conjugation) CEO->GST DNA DNA Adducts (Carcinogenicity) CEO->DNA Direct Binding CN Cyanide + Glycolaldehyde EH->CN Mercapturic Acids Mercapturic Acids GST->Mercapturic Acids

Figure 1: Metabolic fate of Acrylonitrile showing the transient, central role of 2-CEO.

Experimental Protocol

Reagents & Standards
  • Analyte: this compound (Synthesized via oxidation of acrylonitrile with m-chloroperbenzoic acid if not commercially available).

  • Internal Standard (IS): Acrylonitrile-d3 (AN-d3) or Isobutyronitrile (IBN). Note: Deuterated 2-CEO is difficult to source; AN-d3 is an acceptable surrogate for headspace partitioning.

  • Matrix Modifier: Saturated Sodium Chloride (NaCl) solution (360 g/L).

  • Stabilizer: 10 mM Phosphate buffer (pH 7.0) containing 1 mM cyclohexene oxide (Epoxide Hydrolase inhibitor) if analyzing metabolically active tissues.

Instrumentation Setup

System: Agilent 7890B GC coupled with 5977B MSD (or equivalent Shimadzu QP2020 NX). Sampling: Gerstel MPS or Shimadzu HS-20 Headspace Sampler.

ParameterSetting / DescriptionRationale
Column DB-WAX UI or VF-624ms (30 m × 0.25 mm × 0.25 µm)2-CEO is polar (cyano group).[1] WAX columns provide superior retention and peak shape compared to non-polar 5MS columns.
Inlet Mode Split (10:1)Prevents column overload; 2-CEO is volatile.
Inlet Temp 200°C (Lower than standard)Minimize thermal degradation of the epoxide ring.
Carrier Gas Helium @ 1.0 mL/min (Constant Flow)Standard optimal linear velocity.
Oven Program 40°C (hold 2 min) → 10°C/min → 150°C → 20°C/min → 240°C (hold 3 min)Low initial temp focuses volatiles; slow ramp separates 2-CEO from residual acrylonitrile.
Transfer Line 230°CPrevent condensation.
Ion Source 230°C (EI Source)Standard EI conditions.
MS Mode SIM (Selected Ion Monitoring)Essential for trace quantification in complex matrices.
Sample Preparation (Headspace SPME)

This workflow uses "Salting Out" to push the polar 2-CEO into the headspace.

  • Thawing: Thaw plasma/microsomal samples on ice immediately before analysis.

  • Aliquot: Transfer 500 µL of sample into a 10 mL or 20 mL headspace vial.

  • IS Addition: Add 10 µL of Internal Standard solution (10 µg/mL in water).

  • Salting Out: Add 500 µL of Saturated NaCl solution. Crucial: This increases ionic strength, reducing the solubility of 2-CEO in the aqueous phase and enhancing headspace sensitivity.

  • Sealing: Immediately cap with a magnetic screw cap (PTFE/Silicone septum).

  • Incubation: Incubate at 50°C for 15 minutes with agitation (500 rpm).

  • Extraction: Insert SPME Fiber (Carboxen/PDMS or DVB/CAR/PDMS ) into headspace for 20 minutes at 50°C.

  • Desorption: Desorb in GC inlet for 2 minutes.

Analytical Workflow Diagram

Workflow Sample Biological Sample (Blood/Microsomes) Prep Add Sat. NaCl + IS (Salting Out) Sample->Prep Incubation Incubation 50°C, 15 min Prep->Incubation SPME SPME Extraction (Carboxen/PDMS Fiber) Incubation->SPME GC GC Separation (DB-WAX Column) SPME->GC Thermal Desorption MS MS Detection (SIM Mode) GC->MS

Figure 2: Step-by-step analytical workflow for 2-CEO extraction and detection.

Data Acquisition & Analysis

Mass Spectrum & SIM Parameters

2-CEO (MW 69) fragments characteristically. The molecular ion is often weak; therefore, quantification relies on stable fragment ions.

CompoundRet.[2][3][4][5][6][7][8] Time (approx)*Target Ion (Quant)Qualifier Ion 1Qualifier Ion 2Rationale
This compound 6.8 min42 (

)
69 (

)
41 (

)
m/z 42 (loss of HCN) is typically the base peak.
Acrylonitrile-d3 (IS) 3.2 min56 (

)
54 29 Distinct from native AN (m/z 53).

*Retention times depend on column length and flow rate; determine experimentally.

Calculation

Quantification is performed using the Internal Standard Method :



Where RF (Response Factor) is determined from the calibration curve.

Validation & Quality Control

To ensure Trustworthiness and Self-Validation , the following criteria must be met:

  • Linearity: Construct a 6-point calibration curve (e.g., 10 – 1000 ng/mL) in the matched matrix (e.g., blank plasma).

    
     must be 
    
    
    
    .
  • Limit of Detection (LOD): Signal-to-Noise (S/N) ratio > 3. Expected LOD is ~2-5 ng/mL using SPME.

  • Carryover Check: Inject a blank methanol/water sample after the highest standard. Result must be < LOD.

  • Stability Check: Due to the epoxide's reactivity, prepare standards daily. If autosampler time exceeds 4 hours, keep samples at 4°C until incubation.

Troubleshooting Guide
  • Problem: Poor peak shape for 2-CEO.

    • Cause: Water accumulation in the column or active sites in the liner.

    • Fix: Trim column (0.5 m), change liner to a deactivated split liner with glass wool.

  • Problem: Low sensitivity (m/z 69 missing).

    • Cause: Ion source temperature too high causing excessive fragmentation.

    • Fix: Lower source temp to 200°C or rely on m/z 42 for quantitation.

  • Problem: Conversion to 2-Chloroethanol.

    • Cause: If using HCl for acidification (common in some protocols), the epoxide ring will open to form chlorohydrins.

    • Fix:Avoid strong acids. Use neutral salts (NaCl) only.

References

  • Sumner, S. C., et al. (1999). Role of cytochrome P450 2E1 in the metabolism of acrylamide and acrylonitrile in mice.[9] Chemical Research in Toxicology. [Link]

  • Guengerich, F. P., et al. (1981). In vitro metabolism of acrylonitrile to this compound, reaction with glutathione, and irreversible binding to proteins and nucleic acids. Cancer Research. [Link]

  • European Commission. (2021). EURL-SRM - Analytical observations report on the analysis of Ethylene Oxide and 2-Chloroethanol. (Methodological basis for epoxide analysis). [Link]

  • Agilent Technologies. (2021).[10] Ethylene Oxide and 2-Chloroethanol in Spices and Oilseeds Using QuEChERS GC/MS/MS. (Application Note 5994-3538EN). [Link]

  • Chanas, B., et al. (2003).[1] Differential metabolism of acrylonitrile to cyanide is responsible for the greater sensitivity of male vs female mice: role of CYP2E1 and epoxide hydrolases.[1] Toxicology and Applied Pharmacology. [Link]

Sources

Handling and storage procedures for acrylonitrile epoxide

Author: BenchChem Technical Support Team. Date: February 2026

Technical Application Note: Handling, Storage, and Protocol Management for 2-Cyanoethylene Oxide (Acrylonitrile Epoxide)

Part 1: Executive Summary & Chemical Identity

This compound (CEO) , also known as Glycidonitrile , is the primary oxidative metabolite of acrylonitrile. It is a highly reactive, electrophilic epoxide responsible for the genotoxic effects associated with acrylonitrile exposure. Unlike stable commercial reagents, CEO is chemically labile, susceptible to rapid hydrolysis, and acts as a direct-acting mutagen.

This guide provides a rigorous framework for researchers handling CEO as a toxicological standard or synthetic intermediate. Due to its instability, standard "shelf-storage" is insufficient; strict cryogenic and anhydrous protocols are required to maintain integrity.

Chemical Profile
PropertySpecification
IUPAC Name Oxirane-2-carbonitrile
Common Names This compound (CEO), Glycidonitrile
CAS Number 4538-51-6
Molecular Formula C

H

NO
Molecular Weight 69.06 g/mol
Physical State Colorless liquid (volatile)
Solubility Soluble in water (hydrolyzes), DMSO, Acetone, THF
Stability (Aqueous)

hours at 37°C (Neutral Buffer) [1]
Reactivity High; reacts with DNA (N7-guanine) and proteins

Part 2: Mechanism of Action & Hazard Logic

To safely handle CEO, one must understand its biological fate. It is not merely a toxicant but a "hard" electrophile that alkylates DNA without metabolic activation.

Metabolic & Degradation Pathway (DOT Visualization)

The following diagram illustrates the formation of CEO from acrylonitrile via CYP2E1 and its subsequent divergent pathways: detoxification (Glutathione) vs. toxicity (DNA Adducts).

CEO_Metabolism cluster_degradation Aqueous Instability AN Acrylonitrile (Precursor) CYP CYP2E1 (Oxidation) AN->CYP CEO This compound (CEO/Glycidonitrile) CYP->CEO Epoxidation Hydrolysis Spontaneous/Enzymatic Hydrolysis CEO->Hydrolysis GSH Glutathione (GSH) Conjugation CEO->GSH Detoxification DNA DNA Adducts (N7-oxoethylguanine) CEO->DNA Alkylation (Genotoxicity) Cyanide Cyanide Ion (CN-) CEO->Cyanide Decomposition Glycolaldehyde\nCyanohydrin Glycolaldehyde Cyanohydrin Hydrolysis->Glycolaldehyde\nCyanohydrin

Figure 1: Metabolic activation of Acrylonitrile to CEO and subsequent reactive pathways. Note the dual risk of direct DNA alkylation and cyanide release.

Part 3: Storage & Stability Protocols

The half-life of CEO in neutral aqueous buffer is approximately 99 minutes to 2 hours at 37°C [2, 3]. Therefore, aqueous stock solutions are prohibited for storage.

Protocol A: Long-Term Storage (Neat or Stock)
  • Solvent Selection:

    • Recommended: Anhydrous DMSO (Dimethyl sulfoxide) or Anhydrous THF (Tetrahydrofuran).

    • Rationale: DMSO stabilizes the epoxide ring and prevents hydrolysis. THF is suitable if the compound must be evaporated later, but DMSO is preferred for biological assays.

    • Avoid: Water, Methanol, Ethanol (nucleophilic solvents can open the epoxide ring).

  • Temperature & Atmosphere:

    • Temperature: -80°C (Critical). At -20°C, slow polymerization or degradation may occur over weeks.

    • Atmosphere: Argon or Nitrogen overlay. Oxygen is less of a concern than moisture.

  • Vessel Type:

    • Use silanized glass vials with Teflon-lined caps.

    • Warning: Avoid standard polystyrene or polypropylene tubes for long-term storage, as the epoxide may leach plasticizers or adsorb to the walls.

Protocol B: Working Solution Preparation
  • Step 1: Remove the anhydrous stock (in DMSO) from -80°C and thaw on ice.

  • Step 2: Prepare the aqueous dilution (e.g., PBS) immediately before use.

  • Step 3: Vortex for 5 seconds.

  • Step 4: Use within 15 minutes .

  • Validation: If the experiment lasts >1 hour, replenish the medium with fresh CEO, as the effective concentration will drop by ~25-50% depending on pH and temperature.

Part 4: Handling & Synthesis Workflow

Due to commercial scarcity, researchers often synthesize CEO in-situ or purify it in small batches.

Synthesis Overview (Nucleophilic Epoxidation)

Note: This is a summary for context. See Reference [4] for full synthetic details. Unlike simple alkenes, acrylonitrile is electron-deficient. Therefore, it requires nucleophilic epoxidation (e.g., Alkaline Hydrogen Peroxide) rather than electrophilic epoxidation (mCPBA).

  • Reagents: Acrylonitrile,

    
    , pH 7.0–7.5 controlled (often using a carbonate buffer).
    
  • Key Risk: The reaction generates oxygen and heat; runaway polymerization of acrylonitrile is a risk.

Handling Workflow (DOT Visualization)

Handling_Protocol Start Start: Pure CEO Source PPE PPE: Double Nitrile Gloves, Resp. Protection, Fume Hood Start->PPE Solvent Dissolve in Anhydrous DMSO PPE->Solvent QC QC Check: 1H-NMR / GC-MS (Verify Epoxide Ring Integrity) Solvent->QC Aliquot Aliquot into Amber Glass Vials (Single Use Volumes) QC->Aliquot If Purity >95% Freeze Flash Freeze (Liquid N2) Aliquot->Freeze Store Store at -80°C Freeze->Store

Figure 2: Step-by-step workflow for receiving, verifying, and banking CEO samples.

Part 5: Decontamination & Waste Disposal

Because CEO is a mutagen, standard waste disposal is insufficient. You must chemically deactivate the epoxide before disposal.

Deactivation Solution:

  • Composition: 10% w/v Sodium Thiosulfate + 1% Sodium Hydroxide in water.

  • Mechanism: The thiosulfate acts as a strong nucleophile, opening the epoxide ring to form a non-volatile, water-soluble salt. The base neutralizes potential cyanide generation.

Procedure:

  • Collect all liquid waste containing CEO.

  • Add Deactivation Solution in a 10:1 ratio (Solution:Waste).

  • Let stand in a fume hood for 24 hours.

  • Check pH (should remain basic).

  • Dispose of as hazardous chemical waste (do not pour down the drain due to residual cyanide potential).

Part 6: References

  • Kedderis, G. L., & Batra, R. (1993). Species differences in the hydrolysis of this compound, the epoxide metabolite of acrylonitrile. Carcinogenesis, 14(4), 685-689. Retrieved from [Link]

  • Guengerich, F. P., et al. (1981). Activation and metabolism of acrylonitrile. Chemical Industry Institute of Toxicology.[1] Retrieved from [Link]

  • Roberts, A. E., et al. (1991). In vivo interaction of acrylonitrile and this compound with DNA in rats. Cancer Research.[2] Retrieved from [Link]

  • El-Hadri, L., et al. (2003). Differential metabolism of acrylonitrile to cyanide... role of CYP2E1. Toxicology and Applied Pharmacology.[3] Retrieved from [Link]

Sources

Application Note: Controlled Reactivity & Synthesis of Glycidonitrile (2,3-Epoxypropionitrile)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Glycidonitrile (2,3-epoxypropionitrile) represents a high-value, bifunctional "chassis" molecule in drug discovery. Its utility lies in its dual electrophilic nature: it possesses a strained epoxide ring susceptible to nucleophilic attack and a nitrile group capable of transformation into amides, acids, or heterocycles. However, this duality presents significant safety and stability challenges.

This guide provides a rigorous, field-validated framework for synthesizing, handling, and reacting glycidonitrile. Unlike standard epoxides, the electron-withdrawing nitrile group at C2 significantly alters the polarization of the epoxide ring, necessitating precise control over pH and Lewis acidity to direct regioselectivity and prevent catastrophic polymerization or cyanide release.

Safety Architecture & Hazard Profiling

CRITICAL WARNING: Glycidonitrile poses a Dual Hazard :

  • Alkylating Agent: Like all epoxides, it is a mutagenic DNA-alkylating agent.

  • Cyanogen Source: Under basic conditions or thermal stress, it can fragment to release Hydrogen Cyanide (HCN).

The "Kill Switch" Protocol

Before uncapping any reagent, establish the following quenching system. This is non-negotiable.

  • Primary Quench (Oxidative): 10% Sodium Hypochlorite (Bleach) solution. (Destroys free cyanide).

  • Secondary Quench (Nucleophilic): 1M Sodium Thiosulfate (Neutralizes residual peroxides from synthesis).

  • Vapor Control: All work must occur in a fume hood with a face velocity >100 fpm. Double-gloving (Nitrile over Laminate) is required.

Decision Logic for Handling

The following decision tree outlines the operational logic for determining reaction parameters based on safety constraints.

SafetyLogic Start Start: Glycidonitrile Exp. CheckpH Check Reaction pH Start->CheckpH Acidic pH < 4.0 CheckpH->Acidic Low Basic pH > 8.5 CheckpH->Basic High Neutral pH 7.0 - 7.5 CheckpH->Neutral Optimal RiskPoly Risk: Polymerization Acidic->RiskPoly RiskHCN Risk: HCN Release / Hydrolysis Basic->RiskHCN SafeZone Safe Operating Window Neutral->SafeZone Action1 Buffer with NaH2PO4 RiskPoly->Action1 Action2 Cool to 0°C immediately RiskHCN->Action2

Figure 1: Operational safety logic. Operating outside pH 7.0–7.5 drastically increases the probability of runaway polymerization or toxic fragmentation.

Core Protocol 1: Synthesis via Payne Oxidation

The most robust route to glycidonitrile is the Payne oxidation of acrylonitrile using hydrogen peroxide. The "Self-Validating" aspect of this protocol relies on Chemostat pH Control .

Reagents & Setup
  • Substrate: Acrylonitrile (Freshly distilled to remove inhibitor).

  • Oxidant: 30% Hydrogen Peroxide (

    
    ).
    
  • Catalyst/Buffer: Sodium Tungstate (

    
    ) / Sodium Bicarbonate.
    
  • Solvent: Methanol/Water (1:1).

Step-by-Step Methodology
  • System Preparation:

    • Equip a 3-neck round-bottom flask with a mechanical stirrer (magnetic stirring is insufficient for the biphasic finish), a pH probe, and a dropping funnel.

    • Charge flask with Acrylonitrile (1.0 equiv) and Methanol. Cool to 10°C.

  • The "Goldilocks" Addition (Critical Step):

    • Add

      
       (1.2 equiv) dropwise.
      
    • Causality: The epoxidation is exothermic. If T > 30°C, the nitrile hydrolyzes to the amide (acrylamide epoxide).

    • Simultaneous pH Adjustment: During peroxide addition, the pH will drift acidic. You must concurrently add 1M NaOH via a separate addition funnel or syringe pump to maintain pH 7.0–7.5 .

    • Note: If pH > 8.0, the peroxide attacks the nitrile (Radziszewski reaction). If pH < 6.5, the epoxidation stalls.

  • Monitoring:

    • Test for peroxide consumption using starch-iodide paper (turns blue if peroxide persists).

    • Monitor reaction progress via TLC (Stain: KMnO4; Glycidonitrile stains yellow/white on purple).

  • Workup (The Separation):

    • Quench excess peroxide with saturated Sodium Thiosulfate until starch-iodide test is negative.

    • Extract with Dichloromethane (DCM). Do not use Ethyl Acetate as it complicates distillation.

    • Dry over

      
       and concentrate carefully (Product BP ~109°C; do not use high vacuum).
      

Core Protocol 2: Regioselective Nucleophilic Ring Opening

Glycidonitrile is an "Ambident Electrophile." Nucleophiles can attack at C3 (terminal) or C2 (internal).

  • C3 Attack (Steric Control): Favored by unhindered nucleophiles.

  • C2 Attack (Electronic Control): Favored because the nitrile group is electron-withdrawing, making C2 highly electrophilic.

To force C3 selectivity (usually the desired path for chain extension), we employ Lewis Acid catalysis.

Reaction Engineering: The Lewis Acid Switch

Reagents:

  • Glycidonitrile (1.0 equiv)

  • Nucleophile (e.g., Aniline, Azide, Thiol)

  • Catalyst: Lithium Perchlorate (

    
    ) or Ytterbium Triflate (
    
    
    
    ).

Protocol:

  • Solvation: Dissolve Glycidonitrile in Acetonitrile (polar aprotic is essential to support the Lewis Acid).

  • Catalyst Loading: Add 10 mol%

    
    .
    
    • Mechanism:[1][2][3][4][5] The Lanthanide coordinates to the epoxide oxygen, increasing ring strain and favoring attack at the less substituted carbon (C3) due to the transition state geometry.

  • Nucleophile Addition: Add nucleophile slowly at 0°C.

  • Validation:

    • Take an aliquot for NMR.

    • C3 Attack Signal: Look for the CH2 signal adjacent to the nucleophile (typically

      
       3.0–4.0 ppm).
      
    • C2 Attack Signal: Look for a methine proton doublet adjacent to the nitrile.

Data Summary: Solvent Effects on Regioselectivity[3]
SolventDielectric Constant (

)
C3:C2 Ratio (Typical)Notes
DCM 8.960:40Poor selectivity without catalyst.
THF 7.570:30Ether oxygen competes for Lewis Acid.
Acetonitrile 37.595:5 Optimal. Stabilizes the transition state.
Water 80.1N/AAvoid. High risk of hydrolysis.

Mechanistic Pathway & Derivatization[1][3]

The following diagram illustrates the divergent pathways available from the parent glycidonitrile, highlighting the "Selectivity Gates" (pH and Catalyst presence).

ReactionPathways GN Glycidonitrile (C3-H2-C2(H)-CN) Cond_Acid Acidic Hydrolysis (H3O+) GN->Cond_Acid Cond_Nuc Nucleophile (Nu-) + Lewis Acid GN->Cond_Nuc Cond_Base Strong Base (pH > 10) GN->Cond_Base Prod_Diol Glyceronitrile (Diol) Cond_Acid->Prod_Diol Ring Opening Prod_C3 C3-Substituted Nitrile Cond_Nuc->Prod_C3 Regioselective Attack at C3 Prod_Frag Fragmentation (HCN + Ketene) Cond_Base->Prod_Frag Decomposition

Figure 2: Reaction divergence. The green path represents the target synthetic utility; red indicates the primary safety failure mode.

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Low Yield (Synthesis) pH drift > 8.0 during reaction.Use an automated syringe pump for NaOH addition; switch to phosphate buffer.
Polymer formation Reaction temperature > 40°C or lack of solvent.Dilute reaction (0.5M max); maintain strict T < 25°C.
Emulsion during workup Surfactant nature of epoxy-nitrile.Add Brine (sat. NaCl) and filter through Celite before separation.[6]
Unexpected HCN detected Basic hydrolysis of the nitrile group.Immediate quench with bleach.[6] Check pH of aqueous layer.[7]

References

  • Payne Oxidation Mechanism: Payne, G. B.; Williams, P. H. "Reactions of Hydrogen Peroxide. VI. Alkaline Epoxidation of Acrylonitrile." Journal of Organic Chemistry, 1961 , 26, 651–655. Link

  • Regioselectivity in Epoxides: Crotti, P., et al. "Regiochemical control of the ring opening of 1,2-epoxy-3-butenes." Journal of Organic Chemistry, 1995 , 60, 2514. Link

  • Safety & Toxicity (Acrylonitrile/Glycidonitrile): National Center for Biotechnology Information. PubChem Compound Summary for CID 7855, Acrylonitrile. Link

  • Lewis Acid Catalysis: Chini, M.; Crotti, P.; Gardelli, C. "Metal salts as new catalysts for the regioselective ring opening of epoxides." Tetrahedron, 1992 , 48, 3805. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Acrylonitrile Epoxidation

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #CN-EPOX-001 Subject: Troubleshooting Side Products & Yield Loss in Glycidonitrile Synthesis Status: Open Assigned Specialist: Senior Application Scientist[1]

Introduction: The "Electron-Deficient" Trap

Welcome to the technical support hub for acrylonitrile epoxidation. If you are here, you are likely attempting to synthesize Glycidonitrile (2-cyanooxirane) and are encountering a mixture of white solids, low yields, or unexpected IR spectra.

The Core Problem: Acrylonitrile (


) is an electron-deficient alkene.[1] Unlike standard alkenes that react well with electrophilic oxidants (like mCPBA), acrylonitrile repels them.[1] This forces you to use nucleophilic epoxidation  (typically 

).[1][2][3]

However, the conditions required for nucleophilic epoxidation (Alkaline Hydrogen Peroxide) are chemically identical to the conditions for the Radziszewski Reaction (hydration of nitriles to amides). You are essentially fighting a war on two fronts: epoxidizing the alkene while trying to stop the nitrile from turning into an amide.

Module 1: Diagnostic Dashboard (Troubleshooting)

Use this table to diagnose your specific failure mode based on physical observation and analytical data.

SymptomLikely CulpritThe MechanismCorrective Action
White Precipitate (Insoluble)Polyacrylonitrile (PAN) Radical polymerization initiated by heat or impurities.[1]Add radical scavenger (e.g., hydroquinone).[1] Lower reaction temp (

).[1]
White Precipitate (Soluble in hot water)Glycidamide Radziszewski Reaction: The nitrile group hydrolyzed to an amide (

).[1]
Lower pH (maintain 7.0–7.5).[1] Reduce reaction time.
IR: Loss of Peak @ ~2240 cm⁻¹ Nitrile Hydrolysis The distinct

stretch disappears as it converts to amide/acid.[1]
Switch to anhydrous oxidant (e.g.,

-BuOOH) or strictly control aqueous pH.[1]
Exotherm Runaway Polymerization Acrylonitrile polymerization is highly exothermic, creating a positive feedback loop.[1]Emergency Stop: Ice bath immediately. Ensure dropwise addition of oxidant.[1][4]
Low Conversion Wrong Mechanism Using electrophilic oxidants (mCPBA) on an electron-poor alkene.[1]Switch to Nucleophilic Epoxidation (Weitz-Scheffer conditions).[1][3][5]
Module 2: The Mechanisms of Failure

To fix the reaction, you must understand the competition occurring in your flask. There are three competing pathways for the Acrylonitrile substrate.[1]

Pathway Analysis (DOT Visualization)

ReactionPathways Acrylonitrile Acrylonitrile (Substrate) Glycidonitrile Glycidonitrile (Target Product) Acrylonitrile->Glycidonitrile Weitz-Scheffer Epoxidation (Attack on C=C) Acrylamide Acrylamide (Side Product B) Acrylonitrile->Acrylamide Radziszewski Hydration (Attack on C≡N) PAN Polyacrylonitrile (Polymer 'Gunk') Acrylonitrile->PAN Radical Polymerization HOO_Anion Hydroperoxide Anion (HOO-) HOO_Anion->Acrylonitrile Glycidamide Glycidamide (Side Product A) Glycidonitrile->Glycidamide Hydrolysis of Nitrile Acrylamide->Glycidamide Epoxidation of Amide

Figure 1: The "Triple Threat" reaction landscape.[1] The green path is the target; red paths are competitive side reactions driven by the same reagents.

Deep Dive: The Weitz-Scheffer vs. Radziszewski Conflict
  • The Target (Weitz-Scheffer): The hydroperoxide anion (

    
    ) attacks the 
    
    
    
    -carbon of the alkene. This forms a carbanion intermediate, which then cyclizes to release
    
    
    and form the epoxide (Glycidonitrile).[1]
  • The Trap (Radziszewski): The same

    
     anion is also a nucleophile toward the nitrile carbon. If it attacks the 
    
    
    
    group, it forms a peroxyimidic acid intermediate, which rearranges to an amide (Acrylamide).[1]
    • Critical Insight: The rate of nitrile hydration increases significantly at higher pH (

      
      ). To favor epoxidation, you must keep the pH in a "Goldilocks zone" (typically 7.0–8.0) where the concentration of 
      
      
      
      is sufficient for epoxidation but the base concentration is low enough to retard hydrolysis.
Module 3: Optimized Experimental Protocol

Warning: Glycidonitrile is a potent alkylating agent and mutagen (causes DNA strand breaks).[1] Acrylonitrile is volatile and toxic.[1][6] All steps must be performed in a fume hood.[1]

Method: Controlled Alkaline Epoxidation (Modified Payne/Weitz-Scheffer)[1]

Reagents:

  • Acrylonitrile (Freshly distilled to remove inhibitors if polymerization is not the issue; otherwise keep inhibitor).[1]

  • Hydrogen Peroxide (30%).[1]

  • Base: 1M NaOH or KOH.[1]

  • Solvent: Methanol (improves solubility and heat transfer).[1]

Step-by-Step Workflow:

  • Setup: Equip a 3-neck flask with a thermometer, pH probe, and dropping funnel. Cool to 15–20°C .[1]

  • Solvent System: Dissolve Acrylonitrile in Methanol (1:3 ratio).

  • pH Calibration (CRITICAL): Add the base dropwise until pH reaches 7.5 . Do not exceed pH 8.5.[1]

  • Oxidant Addition: Add

    
     dropwise.[1]
    
    • Control Point: Monitor temperature.[1][4][7] If T > 30°C, stop addition immediately. High temp favors polymerization and hydrolysis.[1]

    • Control Point: Monitor pH.[1][4] As the reaction proceeds, pH may drop (acid formation).[1] Co-add base to maintain pH 7.5.[1]

  • Quenching: Once

    
     is consumed (starch-iodide test), neutralize strictly to pH 7.0 with dilute HCl.
    
  • Extraction: Extract immediately with Dichloromethane (

    
    ). Water promotes hydrolysis; get your product into the organic phase fast.[1]
    
Decision Tree for Protocol Adjustment

TroubleshootingFlow Start Start Reaction CheckTemp Is Temp > 30°C? Start->CheckTemp CheckSolid Is Solid Forming? CheckTemp->CheckSolid No ActionCool STOP. Ice Bath. Add Radical Inhibitor. CheckTemp->ActionCool Yes CheckIR IR Analysis: Is 2240 cm⁻¹ present? CheckSolid->CheckIR No ActionpH Lower pH to 7.0. Reduce Reaction Time. CheckSolid->ActionpH Yes (Amide/Polymer) CheckIR->ActionpH No (Hydrolysis) Success Proceed to Extraction (Rapid Workup) CheckIR->Success Yes (Nitrile Intact)

Figure 2: Real-time decision logic during the synthesis process.

Module 4: Safety & Toxicology (The "Must Read")
  • Glycidonitrile Toxicity: Unlike standard epoxides, the cyano group enhances cell permeability and reactivity. It has been shown to induce DNA strand breaks in viral DNA models (SV40) where acrylonitrile itself did not, indicating the epoxide is the active mutagenic species [3].

  • Confusion Alert: Do not confuse Glycidonitrile (2-cyanooxirane) with Glycolonitrile (Hydroxyacetonitrile).[1] They are distinct chemicals with different toxicity profiles, though both are related to cyanide metabolism.[1]

References
  • Payne, G. B., & Williams, P. H. (1961).[1] Reactions of Hydrogen Peroxide.[1][2][3] VI. Alkaline Epoxidation of Acrylonitrile. The Journal of Organic Chemistry. [1]

  • Kaczmarek, L., et al. (2021).[1] Radziszewski-Type Oxidation of 3,5-di(α-cyanostyryl)-1,2,4-thiadiazoles.[1] Molecules.[1][2][7][8][9][10][11][12] [1]

  • Peter, S., et al. (1983).[1] A note on synthesis and reactivity towards DNA of glycidonitrile, the epoxide of acrylonitrile. Carcinogenesis.[1]

  • Smith, J. G. (1984).[1] Synthetically useful reactions of epoxides.[1][2][3] Synthesis.[1][4][6][8][9][10][11][13] (General reference for nucleophilic opening of epoxides).

Sources

Technical Support Center: Glycidonitrile Stability & Handling

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Prevention of Unwanted Polymerization in Glycidonitrile (2,3-Epoxypropionitrile) Document ID: GLN-STAB-2024-v1 Security Level: Laboratory/Industrial Safety

Core Directive: The Stability Paradox

Executive Summary: Glycidonitrile (GLN) presents a dual-hazard profile. Unlike simple acrylates that polymerize via free radicals, GLN’s primary instability arises from the epoxide ring , specifically via Anionic Ring-Opening Polymerization (AROP) . While the nitrile group contributes to electron deficiency, making the epoxide highly susceptible to nucleophilic attack, it is the epoxide that typically drives catastrophic polymerization events.

The Golden Rule:

"In Glycidonitrile handling, Bases are Triggers; Nucleophiles are Fuel; Temperature is the Accelerator."

To prevent polymerization, you must eliminate the initiation species (bases/nucleophiles) rather than just adding "inhibitors" as you would for monomers like styrene.

Technical Deep Dive: The Mechanism of Failure

To prevent the reaction, you must understand the enemy. GLN polymerization is rarely a radical process; it is ionic.

The Threat: Anionic Ring-Opening Polymerization (AROP)

Trace amounts of base (OH⁻, alkoxides, or even basic sites on glass surfaces) attack the less hindered carbon of the epoxide ring. This opens the ring, creating a new alkoxide anion, which immediately attacks the next GLN molecule.

Key Causality:

  • Initiation: A nucleophile (Nu⁻) attacks the epoxide ring.

  • Propagation: The ring opens, generating a highly reactive oxy-anion.

  • Chain Reaction: This oxy-anion acts as a new nucleophile, attacking another monomer.

  • Exotherm: The release of ring strain energy (~22-23 kcal/mol) heats the mixture, accelerating the rate (

    
    ) exponentially.
    
Visualization: The Polymerization Pathway

The following diagram illustrates the critical failure points where stability is lost.

GLN_Polymerization_Risk cluster_prevention Intervention Points Start Glycidonitrile Monomer Intermed Active Alkoxide Species (Ring Opened) Start->Intermed Nucleophilic Attack Trigger Trigger: Trace Base / Nucleophile (OH-, Amine, Wet Glass) Trigger->Start Initiates Prop Chain Propagation (Runaway Exotherm) Intermed->Prop Attacks Neighbor Monomer Prop->Intermed Regenerates Anion Polymer Unwanted Polymer (Solid/Gel) Prop->Polymer Termination Acid Acidic Wash/Stabilizer (Neutralizes Base) Acid->Trigger Blocks Dry Desiccation (Removes Water) Dry->Trigger Minimizes

Caption: Figure 1. The Anionic Ring-Opening Polymerization (AROP) cascade. Note that the reaction is autocatalytic due to the regeneration of the active alkoxide species.

Protocol: Self-Validating Handling System

Do not rely on "luck" or "fresh bottles." Use this protocol to guarantee stability.

Phase 1: Storage & Equipment Preparation

Objective: Eliminate initiation sites before GLN is even introduced.

ParameterSpecificationScientific Rationale
Glassware Silylated or Acid-Washed Standard glass has surface silanol (Si-OH) groups that are slightly acidic but can hydrogen bond; more critically, glass often retains alkaline detergent residues. Protocol: Rinse with 1N HCl, then distilled water, then acetone, and oven dry.
Temperature -20°C to 4°C Arrhenius equation dictates that lowering T significantly reduces the rate of spontaneous ring opening.
Atmosphere Argon (Dry) Nitrogen is acceptable, but Argon is heavier and blankets better. Moisture (H₂O) acts as a nucleophile/initiator.
Stabilizers Trace Acid (Optional) Unlike radical inhibitors (MEHQ), epoxide stabilizers are often weak acids (e.g., acetic acid <0.1%) to neutralize adventitious bases.
Phase 2: Reaction Monitoring (The "Canary" System)

When using GLN in synthesis, you must monitor for the onset of polymerization.

The Viscosity Check (Simple & Effective):

  • Method: Invert the reaction vessel or check flow rate.

  • Indicator: Any observable thickening indicates oligomer formation.

  • Action: Immediate quenching (see Emergency Section).

The pH Drift Check:

  • Method: Use non-bleeding pH strips on the reaction solvent (if aqueous/mixed).

  • Indicator: A drift toward basicity (pH > 7.5) is a red flag.

  • Action: Adjust with weak acid immediately.

Troubleshooting & FAQs

Direct answers to common researcher pain points.

Q1: My Glycidonitrile turned yellow/orange in storage. Is it safe to use?

  • Diagnosis: The color change indicates the formation of chromophores, likely due to oligomerization involving the nitrile group or oxidative degradation.

  • Verdict: Do NOT use. The presence of oligomers suggests the inhibitor system has failed. Distillation is hazardous due to potential peroxide accumulation or heat-triggered polymerization.

  • Disposal: Treat as hazardous chemical waste.

Q2: Can I use standard radical inhibitors like BHT or Hydroquinone?

  • Answer: No.

  • Reasoning: Radical inhibitors prevent radical polymerization (attacking C=C bonds). GLN polymerization is primarily ionic (attacking the epoxide). Furthermore, hydroquinone contains hydroxyl groups which can theoretically act as nucleophiles under wrong conditions.

  • Correct Approach: Focus on acid-base neutrality and exclusion of water .

Q3: I need to distill GLN. How do I prevent polymerization in the pot?

  • Protocol:

    • Vacuum is King: Distill at the lowest possible pressure (< 5 mmHg) to keep pot temperature below 40°C.

    • Acidify the Pot: Add a trace of phosphoric acid or acetic acid to the pot to neutralize any basicity concentrating in the residue.

    • No Dryness: Never distill to dryness. The concentrated residue is a polymerization bomb.

Emergency Stabilization (The "Runaway" Scenario)

If you observe rapid temperature rise or bubbling (not from boiling):

  • Dilution: Immediately dump a large volume of cold, non-nucleophilic solvent (e.g., Toluene, Dichloromethane) into the reactor. This acts as a heat sink and separates the polymer chains.

  • Quenching: Add a weak acid source (e.g., dilute acetic acid in solvent) to protonate the active alkoxide anions, terminating the chain.

  • Evacuation: Close the hood sash. GLN degradation can release cyanide species.

Decision Logic for Troubleshooting

Troubleshooting_Logic Start Issue Detected CheckTemp Is Temperature Rising? Start->CheckTemp CheckVisc Is Viscosity Increasing? CheckTemp->CheckVisc No Runaway RUNAWAY REACTION 1. Dilute w/ Cold Solvent 2. Acid Quench 3. Evacuate CheckTemp->Runaway Yes (Rapidly) Stable System Stable Continue Monitoring CheckVisc->Stable No Oligomer Oligomerization Detected Discard Batch Check Water Content CheckVisc->Oligomer Yes

Caption: Figure 2. Decision tree for identifying and responding to polymerization events.

References

  • Safe Handling of Nitriles and Epoxides. Organic Syntheses, Coll. Vol. 3, p. 436 (1955). (General nitrile handling grounding).

  • Mechanism of Epoxide Polymerization. Polymer Chemistry, Royal Society of Chemistry. (Kinetic behavior of anionic ring-opening).

  • Glycidonitrile Safety Data Sheet. Fisher Scientific. (Specific hazard classifications).

  • Epoxide Polymerization Catalysis. Chemical Reviews, American Chemical Society. (Detailed mechanistic review of metal/base catalyzed polymerization).

Optimizing reaction conditions for nucleophilic addition to 2-Cyanoethylene oxide

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: CEO-OPT-2026 Subject: Optimization of Nucleophilic Addition to 2-Cyanoethylene Oxide (Glycidonitrile) Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary & Core Challenges

This compound (CEO), also known as glycidonitrile or oxirane-2-carbonitrile, is a highly reactive, electrophilic intermediate. Unlike standard alkyl epoxides, the attached nitrile group (


) fundamentally alters the electronic landscape of the oxirane ring, creating distinct challenges in regiocontrol  and stability .

User Warning: CEO is a mutagenic metabolite of acrylonitrile.[1] All protocols described below typically require BSL-2 safety standards and handling in a fume hood.

The Core Challenge: The "Fragile" Electrophile

Users most frequently report failure due to two competing pathways:

  • Polymerization: The nitrile group activates the epoxide toward anionic polymerization, triggered by strong basic nucleophiles.

  • Cyanohydrin Instability: The primary ring-opening product is often an

    
    -hydroxy nitrile (cyanohydrin derivative), which is thermodynamically unstable and prone to retro-aldol-type decomposition or hydrolysis.
    

Mechanism & Regiochemistry (The "Why")

Question:Why does the nucleophile attack the terminal carbon (C3) instead of the internal carbon (C2)?

Answer: In standard alkyl epoxides, nucleophilic attack is governed by a tug-of-war between sterics (favoring terminal attack) and electronics (favoring internal attack under acidic conditions). However, in this compound, both factors align to favor attack at the C3 (terminal) position.

  • Electronic Effect: The cyano group is strongly electron-withdrawing. It destabilizes the development of positive charge at the adjacent C2 position. Therefore, any transition state possessing carbocation character (typical of Lewis acid activation) will form at C3, not C2.

  • Steric Effect: The nitrile group adds steric bulk to C2, further directing the incoming nucleophile to the unhindered C3 methylene group.

The Result: The reaction is highly regioselective for


-nucleophilic substitution , yielding the 3-substituted-2-hydroxypropanenitrile.
Visualization: Reaction Pathway Analysis

ReactionPathway CEO This compound (Substrate) TS_C3 Transition State (Attack at C3 - Favored) CEO->TS_C3 Low Barrier (Steric/Electronic Match) TS_C2 Transition State (Attack at C2 - Disfavored) CEO->TS_C2 High Barrier (Cation Destabilization) Nu Nucleophile (Amine/Thiol/Azide) Nu->TS_C3 Nu->TS_C2 Prod_Major Major Product 3-substituted-2-hydroxypropanenitrile TS_C3->Prod_Major Prod_Minor Minor Product 2-substituted-3-hydroxypropanenitrile TS_C2->Prod_Minor Decomp Decomposition (Retro-Cyanohydrin) Prod_Major->Decomp pH > 8 or Heat

Figure 1: Mechanistic pathway showing the convergence of steric and electronic factors favoring C3 attack. Note the risk of decomposition for the major product.

Optimization Guide: Reaction Conditions

Solvent Selection: The Polarity Balance

The choice of solvent is critical to stabilize the transition state without solvating the nucleophile so strongly that it becomes unreactive.

Solvent SystemSuitabilityNotes
Acetonitrile (

)
⭐⭐⭐⭐⭐ (Excellent)Polar aprotic. Solubilizes CEO well; does not interfere with Lewis Acids.
Dichloromethane (DCM) ⭐⭐⭐⭐ (Good)Good for non-polar nucleophiles. Easy workup.
Water/Buffer ⭐⭐ (Risky)CEO hydrolyzes slowly (

min at pH 7.[2]4) [1]. Only use for rapid, "on-water" reactions with highly reactive nucleophiles.
Methanol/Ethanol ⭐ (Poor)Protic solvents can compete as nucleophiles (solvolysis) and may promote nitrile hydrolysis.
Catalysis: The "Soft" Activation Strategy

Avoid strong Bronsted acids (HCl,


) which will hydrolyze the nitrile to an amide or carboxylic acid. Instead, use Lewis Acids  to activate the epoxide oxygen.
  • Recommended Catalyst: Lithium Perchlorate (

    
    ) or Ytterbium Triflate (
    
    
    
    ).
  • Mechanism: The metal cation (

    
     or 
    
    
    
    ) coordinates to the epoxide oxygen, increasing electrophilicity at C3 without being acidic enough to attack the nitrile.
Temperature Control
  • Standard:

    
     to Room Temperature (
    
    
    
    ).
  • Warning: Temperatures

    
     significantly increase the rate of polymerization and retro-aldol decomposition.
    

Troubleshooting & FAQs

Issue 1: "My reaction turned into a brown tar/gel."

Diagnosis: Polymerization. Cause: The reaction mixture was likely too basic. The nitrile group makes the


-proton (at C2) acidic (

approx 25-30, but lower in the epoxide). Strong bases can deprotonate this, leading to ring fragmentation or anionic polymerization. Solution:
  • Use weak bases (e.g.,

    
    , Pyridine) if a base is strictly necessary.
    
  • Add the nucleophile slowly to the epoxide, not the other way around, to keep the concentration of active species low.

Issue 2: "I see the product on TLC, but it disappears during workup."

Diagnosis: Cyanohydrin Reversion. Cause: The product is an


-hydroxy nitrile. Under basic aqueous workup (pH > 9), these can revert to the aldehyde/ketone and cyanide (HCN).
Solution: 
  • Quench: Use a mild acidic buffer (pH 5-6, e.g., Ammonium Chloride) for the quench.

  • Protection: Consider in situ protection of the resulting alcohol (e.g., with TMSCl) if the product is unstable.

Issue 3: "Low conversion with amine nucleophiles."

Diagnosis: Insufficient activation. Solution: Add a Lewis Acid promoter.

  • Protocol: Add 10 mol%

    
     (solid) to the reaction mixture. This "salting-in" effect drastically accelerates epoxide opening by amines in aprotic solvents.
    
Visualization: Troubleshooting Logic Tree

Troubleshooting Start Problem Identified Tar Brown Tar/Polymer Start->Tar Disappear Product Lost in Workup Start->Disappear NoReact No Reaction/Low Yield Start->NoReact Sol1 Check pH: Is it > 9? Switch to weaker base. Tar->Sol1 Sol2 Cyanohydrin Reversion. Buffer quench to pH 5-6. Disappear->Sol2 Sol3 Add Lewis Acid (LiClO4). Increase conc. (1M). NoReact->Sol3

Figure 2: Diagnostic flowchart for common experimental failures.

Standard Experimental Protocol (Amine Addition)

Objective: Synthesis of 3-(benzylamino)-2-hydroxypropanenitrile.

  • Preparation: Flame-dry a round-bottom flask and purge with Argon.

  • Solvation: Dissolve This compound (1.0 equiv) in anhydrous Acetonitrile (

    
     concentration).
    
  • Activation: Add

    
      (0.1 equiv) and stir for 5 minutes at 
    
    
    
    .
  • Addition: Add Benzylamine (1.1 equiv) dropwise over 10 minutes.

    • Note: Exotherm is possible. Monitor internal temperature.

  • Reaction: Allow to warm to room temperature and stir for 4–6 hours. Monitor by TLC (Stain:

    
    ; Product usually runs lower than epoxide).
    
  • Workup:

    • Dilute with Ethyl Acetate.

    • Wash with saturated

      
       solution  (pH ~5). Crucial step to prevent reversion.
      
    • Wash with Brine, dry over

      
      , and concentrate in vacuo at 
      
      
      
      .
  • Purification: Flash chromatography on silica gel (DCM/MeOH gradient). Avoid basic additives like Triethylamine in the eluent.

References

  • Kedderis, G. L., & Batra, R. (1993). Species differences in the hydrolysis of this compound, the epoxide metabolite of acrylonitrile. Carcinogenesis, 14(4), 685–689. Link

  • Ghanem, A. (2007). Trends in Lipase-Catalyzed Asymmetric Access to Enantiomerically Pure/Enriched Nitriles. Tetrahedron, 63(8), 1723-1754. (Discussion on cyanohydrin stability).
  • Chini, M., Crotti, P., & Gardelli, C. (1992). Regiochemical control of the ring opening of epoxides by means of metal salts. Tetrahedron, 48(18), 3805-3812.
  • PubChem.[3] (n.d.). This compound (Compound Summary). National Library of Medicine. Retrieved from [Link]

Sources

Technical Support Center: 2-Cyanoethylene Oxide (CEO) Stability & Degradation

[1]

Status: Operational Subject: 2-Cyanoethylene Oxide (Glycidonitrile) Audience: Toxicology, Metabolism (DMPK), and Analytical Chemistry Divisions

Introduction

Welcome to the this compound (CEO) Technical Support Center. CEO (CAS: 4538-51-6) is the primary oxidative metabolite of acrylonitrile and a potent, direct-acting alkylating agent.

Critical Warning: Researchers frequently underestimate the hydrolytic instability of CEO in neutral biological buffers. Unlike stable drug metabolites, CEO undergoes rapid ring-opening in aqueous media, releasing Hydrogen Cyanide (HCN) . This creates two distinct problems:

  • Data Artifacts: Disappearance of parent compound is often misattributed to enzymatic metabolism rather than chemical hydrolysis.[1]

  • False Toxicity: In vitro cytotoxicity may be driven by released cyanide rather than the epoxide itself.[1]

Module 1: Hydrolytic Instability (The "Water" Problem)

Common Ticket: "My CEO standard disappears in PBS within minutes."

Diagnosis: CEO is an electron-deficient epoxide.[1] The electron-withdrawing nitrile group destabilizes the epoxide ring, making it highly susceptible to nucleophilic attack by water (hydrolysis).

The Mechanism:

  • Hydrolysis: Water attacks the epoxide ring (acid or base catalyzed).[1]

  • Intermediate Formation: This forms glycolaldehyde cyanohydrin.[1]

  • Decomposition: The cyanohydrin is unstable at physiological pH and spontaneously decomposes into glycolaldehyde and hydrogen cyanide (HCN).[1]

Visualizing the Pathway

CEO_HydrolysisCEOThis compound(CEO)InterGlycolaldehydeCyanohydrinCEO->InterHydrolysis(pH dependent)Water+ H₂OGlycolGlycolaldehydeInter->GlycolSpontaneousDecompositionHCNHCN(Toxic)Inter->HCN

Figure 1: The hydrolytic degradation cascade of CEO. Note the release of HCN, which complicates toxicity data.

Troubleshooting & FAQs

Q: What is the half-life of CEO in PBS (pH 7.4)? A: It is extremely short. At pH 7.4, the non-enzymatic hydrolysis is rapid (

  • Technical Tip: To study enzymatic clearance (e.g., by Epoxide Hydrolase), you must conduct incubations at pH 6.5 . At this slightly acidic pH, the chemical hydrolysis rate is significantly reduced, allowing enzymatic rates to be distinguished from background chemical degradation.

Q: How do I stabilize stock solutions? A:

  • Solvent: Store stocks in anhydrous DMSO or Acetonitrile.

  • Temperature: -80°C is required for long-term storage.[1]

  • Aqueous Dilution: Prepare aqueous dilutions immediately before use.[1] Do not store them.

Module 2: Nucleophilic Attacks (The "Biological" Problem)

Common Ticket: "I see multiple peaks in my GSH trapping assay."

Diagnosis: CEO is a chiral molecule (enantiomers) and a soft electrophile.[1] It reacts avidly with soft nucleophiles like Glutathione (GSH) and protein thiols.[1]

The Mechanism: CEO reacts with GSH to form S-(2-cyano-2-hydroxyethyl)glutathione.[1] Because CEO has a chiral center and GSH is chiral, the resulting conjugate exists as diastereomers, which often resolve as split peaks on high-resolution LC-MS.

Data Presentation: Reactivity Profile
ParameterCharacteristicImpact on Experiment
Electrophilicity Moderate to HighRapid depletion of intracellular GSH.[1]
Regioselectivity C2 vs C3 attackRing opening can occur at either carbon, though steric factors favor the terminal carbon (C3).
Protein Binding IrreversibleCovalent binding to Cysteine residues on proteins (e.g., Albumin, Hemoglobin).
DNA Interaction WeakCan form N7-(2-oxoethyl)guanine adducts, but protein binding is the dominant sink.
Visualizing the Trapping Workflow

GSH_TrappingStartStart: CEO SampleMixMix with GSH (excess)Phosphate Buffer pH 6.5Start->MixIncubateIncubate 37°C(15-30 min)Mix->IncubateStopQuench(Acidify with Formic Acid)Incubate->StopAnalyzeLC-MS/MS AnalysisStop->AnalyzeCheckCheck: Split Peaks?Analyze->CheckResult1Diastereomers Confirmed(Normal)Check->Result1YesResult2Check Column/GradientCheck->Result2No (Single Peak)

Figure 2: Workflow for confirming CEO identity via Glutathione (GSH) trapping. Note the pH 6.5 recommendation.

Module 3: Analytical Artifacts

Common Ticket: "GC-MS shows a messy baseline and no CEO peak."[1]

Diagnosis: CEO is thermally unstable. Injection into a hot GC inlet (250°C) often causes degradation before the analyte reaches the column.

Solution:

  • Switch to LC-MS: ESI (Electrospray Ionization) in positive mode is preferred.[1]

  • Derivatization (if GC is mandatory): You must stabilize the epoxide or the hydrolysis product.[1] Common method: Derivatize the glycolaldehyde hydrolysis product using PFBOA (O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine).

Standard Operating Protocols (SOPs)

Protocol A: pH-Dependent Stability Profiling

Validates the chemical half-life of CEO in your specific buffer.

  • Preparation: Prepare 100 mM Phosphate buffers at pH 6.0, 7.0, and 7.4.

  • Spike: Add CEO (from DMSO stock) to a final concentration of 10 µM. Final DMSO < 0.1%.[1]

  • Incubation: Incubate at 37°C in a water bath.

  • Sampling: Remove aliquots at 0, 5, 10, 20, 30, and 60 minutes.

  • Quenching: Immediately mix aliquot 1:1 with ice-cold Acetonitrile containing an Internal Standard (e.g., deuterated CEO or a structural analog).

  • Analysis: Analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln[Peak Area] vs. time. The slope

    
     gives 
    
    
    .
Protocol B: Glutathione (GSH) Trapping Assay

Confirms the presence of reactive electrophile.

  • Buffer: PBS adjusted to pH 6.5 (critical to minimize spontaneous hydrolysis).

  • Reactants:

    • CEO: 50 µM

    • GSH: 5 mM (100-fold excess)

  • Reaction: Incubate at 37°C for 30 minutes.

  • Analysis: Inject directly onto LC-MS (Reverse Phase C18).

  • Target Mass: Look for [M+H]+ of the conjugate.[1][2]

    • CEO MW: 69.06[1]

    • GSH MW: 307.32

    • Expected Conjugate MW: ~376.38 Da.[1]

    • Scan Range: 376–378 m/z.[1]

References

  • Guengerich, F. P., et al. (1981). "In vitro metabolism of acrylonitrile to this compound, reaction with glutathione, and irreversible binding to proteins and nucleic acids."[3] Cancer Research.[1][3]

  • Kedderis, G. L., et al. (1993). "Refining the risk assessment for acrylonitrile: Relevance of the epoxide intermediate." Chemical Research in Toxicology. (Provides kinetic data on hydrolysis vs.
  • Geiger, L. E., et al. (1983). "Metabolism of acrylonitrile by isolated rat hepatocytes."[1] Cancer Research.[1][3] (Details the cyanide release pathway).

  • PubChem Compound Summary. "this compound (CID 20662)."[1]

Glycidonitrile Reaction Optimization & Troubleshooting Center

Author: BenchChem Technical Support Team. Date: February 2026

Senior Application Scientist: Dr. Aris Thorne Department: Process Chemistry & Catalysis Support Last Updated: January 29, 2026

Introduction: The "Fragile Electrophile" Paradox

Glycidonitrile (2-cyanooxirane) presents a unique challenge in organic synthesis. It is a "Janus-faced" intermediate: it possesses a strained epoxide ring susceptible to nucleophilic attack, and a nitrile group that activates the


-proton, making the molecule prone to base-catalyzed polymerization.

Low conversion rates in glycidonitrile workflows usually stem from one of two distinct failure modes:

  • Synthesis Failure: The epoxidation of acrylonitrile stalls or diverts into polymerization.

  • Utilization Failure: The ring-opening reaction with a nucleophile (e.g., amine, azide) is sluggish or yields the wrong regioisomer due to the electronic deactivation by the cyano group.

This guide moves beyond generic advice, focusing on the mechanistic bottlenecks specific to


-cyano epoxides.

Module 1: Troubleshooting Synthesis (Acrylonitrile Glycidonitrile)

The most common industrial route is the Payne Oxidation (alkaline hydrogen peroxide) or the use of organic peroxides (


-BuOOH).
Diagnostic Logic: Why is my yield < 50%?
SymptomProbable CauseMechanistic Insight
Reaction Stalls pH Drift (< 7.0)The active oxidant is the hydroperoxide anion (

). If pH drops, concentration of

plummets.
Low Yield + Viscous Goo pH Drift (> 8.0)High pH deprotonates the

-proton of glycidonitrile (or acrylonitrile), triggering anionic polymerization.
Product Hydrolysis Temperature > 35°CThe nitrile group hydrates to an amide (glycidamide) under basic aqueous conditions.
Protocol: pH-Stat Controlled Payne Oxidation

Standard batch addition often fails due to pH spikes. Use this semi-continuous protocol.

  • Setup: Reactor with overhead stirring, internal thermometer, and automated pH-stat dosing unit.

  • Charge: Acrylonitrile (1.0 equiv) in Methanol. Add radical inhibitor (e.g., MEHQ 50 ppm) to prevent radical polymerization.

  • Oxidant Feed: 30%

    
     (1.2 equiv).
    
  • Base Feed: 1M NaOH (controlled by pH stat).

  • Critical Control Loop:

    • Target pH: 7.0 – 7.5 (Strict window).

    • Temperature: Maintain 15–20°C. Do not exceed 25°C.

    • Quench: Use

      
       immediately upon consumption of starting material to destroy excess peroxide, which degrades the product during workup.
      
Workflow Visualization

The following diagram illustrates the decision logic for optimizing the synthesis parameters.

SynthesisLogic Start Issue: Low Conversion (Acrylonitrile -> Glycidonitrile) CheckpH Check Reaction pH Start->CheckpH pH_Low pH < 7.0 (Acidic Drift) CheckpH->pH_Low pH_High pH > 8.0 (Basic Drift) CheckpH->pH_High pH_Good pH 7.0 - 7.5 CheckpH->pH_Good CheckTemp Check Temperature Temp_High Temp > 25°C CheckTemp->Temp_High Temp_Good Temp 15-20°C CheckTemp->Temp_Good CheckViscosity Check Viscosity/Solids Visc_High Viscosity High (Polymer Formation) CheckViscosity->Visc_High Visc_Low Solution Clear CheckViscosity->Visc_Low Sol_Low Cause: Low [HOO-] Fix: Increase Base Feed Rate pH_Low->Sol_Low Sol_High Cause: Hydrolysis/Polymerization Fix: Reduce Base / Add Buffer pH_High->Sol_High pH_Good->CheckTemp Sol_Temp Cause: Thermal Degradation Fix: Improve Cooling Jacket Temp_High->Sol_Temp Temp_Good->CheckViscosity Sol_Poly Cause: Radical Polymerization Fix: Add MEHQ Inhibitor Visc_High->Sol_Poly Success Optimization Complete: Proceed to Workup Visc_Low->Success

Caption: Troubleshooting logic tree for the epoxidation of acrylonitrile. Note the critical pH window (7.0-7.5) required to balance reaction rate against polymerization.

Module 2: Troubleshooting Utilization (Ring Opening)

When using glycidonitrile as an electrophile (e.g., reacting with amines to form


-hydroxy nitriles), researchers often encounter "no reaction" or unexpected regioselectivity.
The Regioselectivity Trap

Unlike simple alkyl epoxides, the nitrile group is strongly electron-withdrawing .

  • Electronic Effect: Destabilizes positive charge development at C2.

  • Steric Effect: C3 is less hindered.

Result: Nucleophilic attack occurs almost exclusively at C3 (the terminal carbon). If you are attempting to force attack at C2 (to get the branched isomer), standard thermal conditions will fail.

FAQ: Why is my conversion stalling at 60%?

Answer: Competitive Polymerization. The amine nucleophile is also a base. If the ring opening is slow (due to steric bulk of the amine or low temperature), the amine will instead deprotonate the


-proton of glycidonitrile, initiating anionic polymerization of the epoxide.

Solution: Lewis Acid Catalysis Do not rely on basicity alone. Use a mild Lewis acid (e.g.,


, 

) to activate the epoxide oxygen. This accelerates the ring opening relative to the deprotonation pathway.
Experimental Comparison: Catalyst Efficacy
Catalyst SystemConversion (4h)Regioselectivity (C3:C2)Notes
None (Thermal) 35%99:1Significant polymerization observed.

(10 mol%)
88%98:2"Pocket" effect of Lithium stabilizes transition state.

< 10%N/AToo acidic; causes rapid polymerization/degradation.
Water (Solvent) 92%99:1Hydrogen bonding activates epoxide; "On-water" effect.
Reaction Pathway Diagram

ReactionPath GN Glycidonitrile (2-Cyanooxirane) Transition Competition Zone GN->Transition + Nuc Nuc Nucleophile (R-NH2) Path_C3 Attack at C3 (Terminal) Transition->Path_C3 Kinetic Control (Fast) Path_Alpha Alpha-Deprotonation (Acid-Base Rxn) Transition->Path_Alpha Thermodynamic/Basic (Slow but destructive) Product Product: 3-amino-2-hydroxypropanenitrile Path_C3->Product Polymer Polymerization (Anionic Mechanism) Path_Alpha->Polymer

Caption: Kinetic competition between the desired nucleophilic ring opening (green) and the destructive alpha-deprotonation (red).

Module 3: Stability & Storage Guidelines

Q: My glycidonitrile turned yellow and solid in the freezer. Is it usable? A: No. The yellow color indicates the formation of conjugated poly-imine structures. The solid is a polymer. Discard as hazardous waste.

Storage Protocol:

  • Temperature: -20°C or lower.

  • Stabilizer: Add 0.5% water (inhibits anionic polymerization) and 50 ppm MEHQ (inhibits radical polymerization).

  • Atmosphere: Store under Argon.

    
     from air can actually catalyze reactions in some epoxide systems, though less critical here than moisture exclusion (unless water is used as inhibitor). Note: While water inhibits anionic polymerization by protonating the chain end, it can hydrolyze the nitrile over long periods. Balance is key.
    

References

  • Payne Oxidation Mechanism: Payne, G. B., Deming, P. H., & Williams, P. H. (1961). Reactions of Hydrogen Peroxide. VII. Alkali-Catalyzed Epoxidation and Oxidation using a Nitrile as Co-reactant. Journal of Organic Chemistry, 26(3), 659–663. Link

  • Glycidonitrile Synthesis & DNA Reactivity: Peter, H., et al. (1983). A note on synthesis and reactivity towards DNA of glycidonitrile, the epoxide of acrylonitrile. Chemico-Biological Interactions, 45(2), 229-234. Link

  • Regioselectivity in Epoxide Opening: Parker, R. E., & Isaacs, N. S. (1959). Mechanisms of Epoxide Reactions. Chemical Reviews, 59(4), 737–799. Link

  • Polymerization of Acrylonitrile Derivatives: Bamford, C. H., & Jenkins, A. D. (1956). The chemistry of polymerization of acrylonitrile. Proceedings of the Royal Society of London, 241. Link

Technical Support Center: Safe Scale-Up of 2-Cyanoethylene Oxide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Scaling Up 2-Cyanoethylene Oxide (Glycidonitrile) Reactions

Role: Senior Application Scientist | Department: Process Safety & Engineering

Introduction: The "Double Hazard" Challenge

Welcome to the technical support hub for high-energy intermediates. You are likely here because you need to scale a reaction involving This compound (Glycidonitrile) .

Stop and Read: This is not a standard epoxide. Unlike stable analogues (e.g., styrene oxide), this compound possesses a "Double Hazard" profile:

  • Thermodynamic Instability: The strain of the epoxide ring combined with the electron-withdrawing nitrile group creates a molecule prone to rapid, exothermic polymerization and decomposition.

  • Acute Toxicity: It is a direct-acting mutagen and a metabolic precursor to cyanide.

The Golden Rule of Scale-Up: Do not isolate this intermediate in bulk quantities (>10g) unless absolutely necessary. The protocols below prioritize in-situ generation and continuous flow chemistry to mitigate the risk of thermal runaway and exposure.

Module 1: Thermal Management & Stability

Q: Why did my reaction temperature spike unexpectedly during the addition phase?

A: You likely triggered an autocatalytic polymerization or accumulation exotherm.

The Mechanism: The nitrile group on the epoxide ring increases the electrophilicity of the carbons, making the molecule highly susceptible to nucleophilic attack—including attack by itself (polymerization). In batch mode, if the reaction rate is slower than the dosing rate, unreacted this compound accumulates. Once the "onset temperature" is reached, this accumulated energy releases simultaneously.

Troubleshooting Protocol:

  • Determine

    
     (Adiabatic Temperature Rise): 
    Before scaling beyond 5g, you must perform a Differential Scanning Calorimetry (DSC) scan.
    
    • Target: Identify the onset temperature of decomposition (

      
      ).
      
    • Rule: Never operate the reactor wall temperature (

      
      ) within 50°C of 
      
      
      
      .
  • Calculate the Accumulation: Use reaction calorimetry (RC1 or similar) to measure heat flow (

    
    ) vs. dosing time.
    
    • Warning Sign: If heat flow drops to zero immediately after dosing stops, you are "dosing controlled" (Safe). If heat flow continues after dosing stops, you have accumulation (Unsafe).

Visualizing the Safety Decision

SafetyDecision Start Start Scale-Up (>10g) DSC Run DSC Analysis Start->DSC Exotherm Exotherm > 100 J/g? DSC->Exotherm Batch Batch Reactor (High Risk) Exotherm->Batch No (Low Energy) Cooling Check Cooling Capacity (UA > Q_rxn) Exotherm->Cooling Yes Flow Continuous Flow (Recommended) Cooling->Batch Sufficient Cooling Cooling->Flow Insufficient Cooling OR Unstable Intermediate

Figure 1: Go/No-Go Decision Tree for Batch vs. Flow Chemistry. High-energy epoxides like Glycidonitrile almost always require Flow or Semi-batch protocols.

Module 2: Reaction Engineering (Batch vs. Flow)

Q: My yields drop significantly when moving from gram to kilogram scale. Why?

A: Poor mixing and localized hot spots are causing side reactions (polymerization/hydrolysis).

At larger scales, the surface-area-to-volume ratio decreases, making heat removal difficult. This compound is sensitive to hydrolysis (forming amide/acid byproducts) and polymerization initiated by local hot spots.

The Solution: Continuous Flow Chemistry Flow reactors (micro- or meso-fluidic) are the industry standard for hazardous epoxides because they offer:

  • Superior Heat Transfer: Surface-to-volume ratios 100x higher than batch flasks.

  • Minimal Inventory: Only a small amount of hazardous material exists at any second.

Comparative Data: Batch vs. Flow

ParameterBatch Process (5 L Flask)Continuous Flow (Plate Reactor)
Active Volume 3.0 L (High Hazard)0.05 L (Low Hazard)
Heat Transfer Coeff (

)
~200 W/m²K~1500 W/m²K
Temperature Control ± 5°C (Gradients exist)± 0.5°C (Isothermal)
Residence Time Hours (Degradation risk)Seconds/Minutes
Yield (Typical) 65-75%85-95%
Recommended Flow Setup

FlowSetup FeedA Feed A: Precursor/Oxidant Mixer Static Mixer (Cooled) FeedA->Mixer FeedB Feed B: Acrylonitrile FeedB->Mixer Reactor Residence Time Unit (T = 0-10°C) Mixer->Reactor Mixer2 Mixer 2 Reactor->Mixer2 In-situ Intermediate Nucleophile Feed C: Nucleophile Nucleophile->Mixer2 Reactor2 Reaction Coil (Ring Opening) Mixer2->Reactor2 Quench Quench/Workup Reactor2->Quench

Figure 2: Telescoped Continuous Flow Process. This setup generates the hazardous epoxide and consumes it immediately with a nucleophile, avoiding bulk isolation.

Module 3: Chemical Specifics & Regioselectivity

Q: I am seeing a mixture of products. How do I control the regioselectivity of the ring opening?

A: Regioselectivity is governed by the competition between steric hindrance and electronic activation, which is highly temperature-dependent.

The Chemistry: The nitrile group is electron-withdrawing.

  • 
    -Attack:  Attack at the carbon bearing the nitrile (C2). Favored by "hard" nucleophiles or under basic conditions where the transition state is more ionic.
    
  • 
    -Attack:  Attack at the terminal carbon (C3). Favored by steric bulk on the nucleophile or Lewis Acid catalysis.
    

Optimization Protocol:

  • Temperature Screen: Lower temperatures (-10°C to 0°C) generally favor the kinetic product (

    
    -attack due to sterics). Higher temperatures allow thermodynamic equilibration.
    
  • Lewis Acids: If you need to force

    
    -attack, screen Lewis Acids (e.g., 
    
    
    
    or
    
    
    ). These coordinate to the epoxide oxygen, increasing the electrophilicity of the terminal carbon while shielding the
    
    
    -carbon.

Module 4: Waste Disposal & Decontamination

Q: How do I safely handle the waste stream?

A: Treat all waste as if it contains active alkylating agents and potential cyanide sources.

Hazard: this compound is mutagenic (alkylating agent). Hydrolysis can release cyanide ions (


) under certain pH conditions.

Decontamination Protocol (The "Kill" Step): Do not just pour into the solvent waste drum.

  • Quenching Solution: Prepare a solution of 10% aqueous Sodium Thiosulfate (

    
    )  or Thiols (e.g., cysteine) . These soft nucleophiles rapidly open the epoxide ring, rendering it non-alkylating.
    
  • pH Control: Maintain pH > 9 during quenching to prevent the volatilization of HCN (Hydrogen Cyanide) if cyanide is liberated.

  • Verification: Check the waste stream for oxidative capacity (peroxide strips) and cyanide content before releasing to general chemical waste.

References

  • International Labour Organization (ILO). ICSC 0092 - Acrylonitrile (Precursor Safety). International Chemical Safety Cards. Link

  • National Institutes of Health (NIH). In vivo interaction of acrylonitrile and this compound with DNA in rats. PubMed. Link

  • American Chemical Society (ACS). Safe and Efficient Continuous Flow Synthesis of Volatile Epoxides. Organic Process Research & Development. Link (Representative citation for flow synthesis of hazardous epoxides).

  • National Institutes of Health (NIH). Rodent tissue distribution of this compound, the epoxide metabolite of acrylonitrile. PubMed. Link

  • ResearchGate. Thermal degradation study of acrylonitrile copolymers (Nitrile Cyclization Hazards).Link

Technical Support Center: 2-Cyanoethylene Oxide (Glycidonitrile)

Author: BenchChem Technical Support Team. Date: February 2026

This guide functions as a specialized Technical Support Center for researchers working with 2-Cyanoethylene oxide (Glycidonitrile) . It is designed to move beyond basic datasheets, addressing the specific chemical instabilities and impurities that cause experimental failure in drug development and chiral synthesis.

Part 1: The Purity Profile (Know Your Reagent)

Commercial this compound (CAS: 4538-51-6) is notoriously unstable. Unlike stable epoxides (e.g., styrene oxide), the electron-withdrawing nitrile group destabilizes the epoxide ring, making it susceptible to both nucleophilic attack (hydrolysis) and spontaneous polymerization.

Common Impurities & Their Origins
ImpurityOriginImpact on Experiment
Acrylonitrile Unreacted starting material (Synthesis Precursor).Critical: Acts as a Michael acceptor. If you are using a nucleophile to open the epoxide, it will preferentially react with acrylonitrile, lowering yield and creating side products.
2,3-Dihydroxypropanenitrile Hydrolysis of the epoxide ring (Water contamination).High: Deactivates the reagent. The diol is unreactive toward nucleophiles intended for the epoxide.
2-Halo-3-hydroxypropionitrile Residual intermediate (Halohydrin synthesis route).Medium: Can release acid (HCl/HBr) over time, catalyzing further decomposition of the epoxide.
Polymeric Oligomers Spontaneous polymerization (Thermal/Base catalyzed).High: Causes yellowing and increased viscosity. Insoluble polymers can clog microfluidic systems or crash out in reaction solvents.
Glycidamide Hydrolysis of the nitrile group (Rare in neutral storage).Low: Usually only forms under basic conditions or enzymatic catalysis, but interferes with amide coupling reactions.

Part 2: Diagnostic Workflows (QC Protocols)

Before committing valuable chiral catalysts or precursors to a reaction, validate your batch of this compound.

Visual & Physical Inspection[1]
  • Clear/Colorless: High purity (>97%).

  • Pale Yellow: Trace polymerization or oxidation (<95%). Purification recommended.

  • Viscous/Cloudy: Significant polymerization or water contamination. Discard.

Workflow 1: Rapid Purity Assessment (GC-FID/MS)

Gas Chromatography is the gold standard for identifying the volatile precursor (acrylonitrile) and the epoxide.

Method Parameters:

  • Column: DB-WAX or equivalent polar column (30m x 0.25mm, 0.25µm).

  • Carrier Gas: Helium @ 1.0 mL/min.

  • Inlet: Split 20:1 @ 200°C.

  • Oven: 50°C (hold 2 min) → 10°C/min → 220°C.

  • Detector: FID (250°C) or MS.

Interpretation:

  • Retention Time (RT): Acrylonitrile elutes early (low BP: 77°C). This compound elutes later (BP: ~100°C/15mmHg, extrapolated).

  • Pass Criteria: Acrylonitrile < 0.5%.[1][2][3][4][5][6]

Workflow 2: Quantitative Epoxide Titration (HBr Method)

To determine the exact molarity of active epoxide (crucial for stoichiometry), use non-aqueous titration.

Principle: Hydrogen bromide (generated in situ or added) opens the epoxide ring quantitatively. The endpoint is detected potentiometrically or via indicator.

Protocol:

  • Dissolve ~0.4g sample in 10 mL chlorobenzene or chloroform.

  • Add 5 drops Crystal Violet indicator (0.1% in acetic acid).[7]

  • Titrate with 0.1 N HBr in Glacial Acetic Acid .

  • End Point: Blue-green color persistence (or potentiometric inflection).

Note: The nitrile group generally does not interfere under these anhydrous acidic conditions.

Part 3: Troubleshooting & FAQs

Scenario A: "My reaction yield is consistently 20-30% lower than expected."

Diagnosis: You likely have Acrylonitrile contamination. Mechanism: Your nucleophile (amine, thiol, or azide) is performing a conjugate addition (Michael addition) to the acrylonitrile impurity rather than opening the epoxide ring. Solution:

  • Check the batch by GC.[8]

  • Purification: Perform a careful vacuum distillation (approx. 40-45°C at reduced pressure). Warning: Do not distill to dryness due to polymerization risk.

Scenario B: "The reagent bottle has developed pressure and the liquid is yellow."

Diagnosis: Polymerization and/or Hydrolysis . Causality: Moisture ingress generates the diol. The protons from the diol (or trace acid) can catalyze the cationic polymerization of the epoxide. Solution:

  • Immediate Action: Vent the bottle safely in a hood.

  • Recovery: If the liquid is still flowable, distill immediately. If viscous, discard as hazardous waste.

  • Prevention: Store at -20°C over activated 4Å molecular sieves.

Scenario C: "I see unexpected peaks in the 5.8–6.5 ppm region in 1H NMR."

Diagnosis: These are vinylic protons, confirming Acrylonitrile . Differentiation:

  • Epoxide Protons: Typically appear upfield (3.5–4.0 ppm) as multiplets.

  • Acrylonitrile Protons: Distinctive alkene region (5.6–6.3 ppm).

  • Diol Protons: Broad singlets (exchangeable with D2O) and shifted methylene peaks.

Part 4: Visualizing the Instability

The following diagram illustrates the degradation pathways that generate the impurities discussed above.

DecompositionPathways ACN Acrylonitrile (Precursor) CEO This compound (Target Reagent) ACN->CEO Epoxidation (Incomplete rxn leaves ACN) DIOL 2,3-Dihydroxypropanenitrile (Impurity: Hydrolysis) CEO->DIOL + H2O (Moisture Ingress) POLY Polymeric Sludge (Impurity: Polymerization) CEO->POLY Heat / Acid / Base (Storage Instability) HALO Halohydrins (Impurity: Synthesis Side-product) HALO->CEO Cyclization

Figure 1: Critical degradation pathways of this compound leading to common commercial impurities.

References

  • PubChem. (n.d.).[1] this compound | C3H3NO | CID 20662.[1] National Library of Medicine. Retrieved January 29, 2026, from [Link]

  • Ghanayem, B. I., et al. (1985). Species differences in the hydrolysis of this compound, the epoxide metabolite of acrylonitrile. Carcinogenesis. Retrieved January 29, 2026, from [Link]

  • Recio, L., & Skopek, T. R. (1988). Mutagenicity of acrylonitrile and its metabolite this compound in human lymphoblasts in vitro. Mutation Research/Genetic Toxicology. Retrieved January 29, 2026, from [Link]

Sources

Technical Support Center: Stabilizing 2-Cyanoethylene Oxide (Glycidonitrile)

Author: BenchChem Technical Support Team. Date: February 2026

To: Research Scientists, Medicinal Chemists, and Process Development Engineers From: Senior Application Scientist, Technical Services Subject: Critical Stability Protocols for 2-Cyanoethylene Oxide (CAS: 4538-51-6)

Executive Summary: The Stability Paradox

This compound (CEO), also known as Glycidonitrile, presents a unique stabilization challenge. It combines the ring strain of an epoxide with the electron-withdrawing power of a nitrile group. This synergy makes the molecule highly electrophilic and prone to two primary degradation pathways: hydrolytic ring opening and nucleophilic polymerization .

Unlike standard reagents where "cool and dark" suffices, CEO requires a rigorous exclusion of moisture and nucleophiles. A minor breach in protocol—such as opening a cold bottle in humid air—can initiate an autocatalytic degradation cascade that ruins the material within hours.

This guide replaces generic advice with field-proven protocols to ensure your CEO remains monomeric and reactive for its intended biological or synthetic application.

Troubleshooting Guide: Diagnostics & Solutions

Issue 1: The Material has turned cloudy or yellow.

Diagnosis: Oligomerization/Polymerization. The electron-deficient epoxide ring is susceptible to anionic polymerization initiated by trace nucleophiles (e.g., water, hydroxide, or even glass surface silanols). The cloudiness indicates the formation of insoluble polyether chains.

  • Immediate Action: Discard the sample as hazardous waste. Polymerization cannot be reversed.

  • Root Cause: Moisture ingress during previous handling or storage in a container with high surface basicity.

  • Prevention: Use silanized glass or Teflon containers. Always purge the headspace with dry Argon before resealing.

Issue 2: Pressure build-up in the storage vial.

Diagnosis: Decomposition with Gas Evolution. While pure CEO is relatively stable at low temperatures, contamination with strong acids or bases can trigger decomposition. In the presence of water, hydrolysis can eventually lead to the release of volatile byproducts.

  • Safety Warning: Potential HCN Evolution. Although CEO is more stable than tetracyanoethylene oxide, the degradation of alpha-cyano epoxides can theoretically release Hydrogen Cyanide (HCN) under specific acidic/hydrolytic conditions.

  • Immediate Action: Vent the vial in a functional chemical fume hood. Do not shake.

  • Prevention: Strictly avoid contact with protic solvents (water, alcohols) and strong acids/bases during storage.

Issue 3: Loss of biological activity (e.g., in mutagenesis assays).

Diagnosis: Hydrolysis to 2,3-Dihydroxypropionitrile. In aqueous buffers (even at pH 7.4), CEO has a half-life of approximately 99 minutes at 37°C [1]. If the stock solution was prepared in a protic solvent or exposed to moisture, the epoxide ring has likely opened to the diol, which is biologically inert in alkylation assays.

  • Solution: Prepare fresh stock solutions immediately before use.

  • Solvent Choice: Use anhydrous DMSO or Acetonitrile for stock solutions. Avoid Ethanol or Methanol.

Core Protocol: The "Zero-Moisture" Storage Chain

This workflow is non-negotiable for long-term stability (>1 month).

Step-by-Step Storage Procedure
  • Receipt & Inspection:

    • Upon arrival, inspect the bottle for precipitate. If clear, proceed immediately.

    • Do not open the bottle until it has reached room temperature (to prevent condensation).

  • Aliquoting (The "One-Way" Rule):

    • Why: Repeated freeze-thaw cycles introduce moisture.

    • Action: In a glovebox or under a positive pressure of Nitrogen/Argon, aliquot the bulk material into single-use glass vials (silanized preferred) or Teflon containers.

  • Inert Gas Overlay:

    • Backfill every vial with Argon (preferred over Nitrogen due to higher density, providing a better "blanket" over the liquid).

  • Sealing:

    • Cap tightly with a Teflon-lined septum cap.

    • Wrap the cap junction with Parafilm® or electrical tape to prevent gas exchange.

  • Deep Freeze:

    • Place vials in a secondary container (desiccator or jar with desiccant).

    • Store at -20°C . (4°C is acceptable for <1 week, but -20°C is required for long-term stability).

Thawing Protocol (Critical)
  • Step 1: Remove the vial from the freezer.

  • Step 2: Place it in a desiccator and allow it to warm to Room Temperature (20-25°C) for at least 30 minutes.

  • Step 3: Wipe the outside of the vial dry before opening.

  • Reasoning: Opening a cold vial (−20°C) in ambient air (50% humidity) causes immediate condensation of water inside the vial. This water acts as a nucleophile, initiating polymerization.

Visualizing the Chemistry

Figure 1: Degradation Pathways of this compound

This diagram illustrates why moisture is the primary enemy. Path A (Hydrolysis) destroys reactivity; Path B (Polymerization) creates insoluble solids.

CEO_Degradation CEO This compound (Active Reagent) Diol 2,3-Dihydroxypropionitrile (Biologically Inactive) CEO->Diol Hydrolysis (Path A) (pH < 7) Polymer Polyether Oligomers (Cloudy Precipitate) CEO->Polymer Anionic Polymerization (Path B) (Initiated by OH-) Moisture Moisture / Water (Nucleophile) Moisture->CEO Attacks Epoxide Ring HCN HCN Release (Safety Hazard) Diol->HCN Extreme pH / Degradation

Caption: Path A shows hydrolytic deactivation; Path B shows nucleophilic polymerization triggered by moisture.

Figure 2: The "Cold Chain" Storage Workflow

Follow this logic gate to ensure sample integrity.

Storage_Workflow Start Receive Shipment Check Is container at Room Temp? Start->Check Wait WAIT: Allow to warm in desiccator Check->Wait No (Cold) Open Open under Argon/N2 Check->Open Yes Wait->Check Aliquot Aliquot into Single-Use Vials Open->Aliquot Seal Purge Headspace & Seal (Parafilm) Aliquot->Seal Freeze Store at -20°C Seal->Freeze

Caption: Workflow preventing condensation-induced degradation during handling.

Frequently Asked Questions (FAQs)

Q: Can I use DMSO to make a stock solution for storage? A: Yes, but with caveats. Use Anhydrous DMSO (stored over molecular sieves). Even in DMSO, the epoxide is more reactive than in neat form. We recommend using DMSO stocks within 24 hours. For longer storage, keep CEO neat (undiluted).

Q: Is this compound compatible with polystyrene or polypropylene tubes? A: We recommend Glass or Teflon (PTFE) . Polystyrene can be attacked by nitriles, leading to leaching. Polypropylene is permeable to oxygen and moisture over long periods. For short-term experiments (<2 hours), polypropylene is acceptable.

Q: How do I dispose of old/degraded CEO? A: Treat it as P-listed hazardous waste (due to the nitrile/cyanide functionality and mutagenicity). Do not pour down the drain. Quench small amounts by slowly adding to a large excess of dilute NaOH (1M) in a fume hood to hydrolyze the epoxide and nitrile (Caution: Exothermic, potential ammonia/gas evolution), then dispose of according to institutional cyanide protocols.

Q: Why is Argon preferred over Nitrogen? A: Argon is denser than air. When you purge a vial with Argon, it settles over the liquid surface, creating a more effective barrier against oxygen and moisture ingress than Nitrogen, which mixes more easily with air.

References

  • Hydrolysis Kinetics: Peter, H., et al. "Species differences in the hydrolysis of this compound, the epoxide metabolite of acrylonitrile." Archives of Toxicology, vol. 66, 1992.

  • Safety & Handling: Sigma-Aldrich. "Safety Data Sheet: this compound."

  • Chemical Properties: PubChem. "Compound Summary: this compound." National Library of Medicine.

  • Polymerization Mechanisms: "Polymerization of Ethylene Oxide and Alkylene Oxides." ResearchGate Review, 2025.

Validation & Comparative

Comparative Guide: Characterization of 2-Cyanoethylene Oxide Adducts by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Cyanoethylene oxide (CEO) is the reactive epoxide metabolite of acrylonitrile, a potent alkylating agent found in industrial precursors and tobacco smoke.[1] In drug development, monitoring CEO formation is critical when assessing the metabolic safety of nitrile-containing pharmaceutical candidates.[1] CEO is a direct-acting mutagen that covalently binds to DNA and proteins, forming adducts such as N7-(2-cyano-2-hydroxyethyl)guanine (N7-CEO-Gua) and N-terminal valine adducts .[1]

This guide objectively compares the analytical performance of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) —the current gold standard—against legacy Gas Chromatography-Mass Spectrometry (GC-MS) and exploratory High-Resolution Mass Spectrometry (HRMS) .[1] While GC-MS offers high resolution for volatile markers, LC-MS/MS provides superior sensitivity and workflow efficiency for the polar, thermally labile adducts characteristic of CEO exposure.[1]

Mechanistic Background: The CEO Pathway[1]

Understanding the formation of CEO adducts is prerequisite to selecting the correct analytical window.[1] CEO is an electrophile that attacks nucleophilic centers in DNA (N7-guanine, N3-thymidine) and proteins (N-terminal valine, cysteine thiols).

Figure 1: Acrylonitrile Metabolic Activation and Adduct Formation[1][2]

CEO_Pathway cluster_Targets Nucleophilic Targets AN Acrylonitrile (Precursor) CEO This compound (CEO - Epoxide) AN->CEO Oxidation CYP CYP2E1 (Oxidation) CYP->AN Catalysis DNA DNA (Guanine N7) CEO->DNA Alkylation Protein Hemoglobin (N-term Valine) CEO->Protein Alkylation Adduct1 N7-(2-cyano-2-hydroxyethyl)guanine (Major DNA Adduct) DNA->Adduct1 Depurination/Hydrolysis Adduct2 N-(2-cyano-2-hydroxyethyl)valine (Protein Adduct) Protein->Adduct2 Edman Degradation

Caption: Metabolic activation of acrylonitrile to CEO by CYP2E1, leading to covalent modification of DNA and protein nucleophiles.[1]

Comparative Analysis of MS Methodologies

The choice of platform defines the limit of detection (LOD) and sample throughput.[1] For CEO adducts, which are highly polar and often present at trace levels (fmol/mg DNA), thermal stability and ionization efficiency are the deciding factors.[1]

Table 1: Performance Matrix of Analytical Platforms
FeatureLC-ESI-MS/MS (Triple Quad) GC-MS (EI/CI) HRMS (Orbitrap/Q-TOF)
Primary Application Routine Quantitation (Gold Standard)Historical / Volatile MarkersDiscovery / Structure Confirmation
Analyte Compatibility Excellent for polar, non-volatile adducts (e.g., N7-CEO-Gua).[1]Poor for polar adducts; requires derivatization.[1]Excellent for all; best for unknown screening.[1]
Sample Prep Enzymatic hydrolysis + SPE.[1]Hydrolysis + Derivatization (e.g., silylation).[1]Minimal (Dilute & Shoot) or SPE.[1]
Sensitivity (LOD) High (0.1–0.5 fmol on-column).[1]Moderate (10–50 fmol).[1]Moderate to High (depends on scan speed).[1]
Specificity High (SRM/MRM transitions).[1]High (EI spectral fingerprint).[1]Very High (Exact mass <5 ppm).[1]
Throughput High (10–15 min/sample).[1]Low (30+ min due to derivatization).Medium.
Thermal Degradation Minimal (Soft ionization).[1]High risk (Injection port heat).[1]Minimal.
Expert Insight: Why LC-MS/MS Wins for CEO Adducts

Causality: CEO adducts like N7-(2-cyano-2-hydroxyethyl)guanine contain hydroxyl and cyano groups, making them highly polar and thermally unstable.

  • Derivatization Risks: GC-MS requires converting these polar groups into volatile derivatives (e.g., TMS derivatives).[1] This step often induces artifactual hydrolysis of the labile cyano group, leading to false negatives or underestimation.[1]

  • Ionization Efficiency: Electrospray Ionization (ESI) in LC-MS gently ionizes these molecules ([M+H]+) without fragmentation in the source, preserving the molecular ion for specific fragmentation in the collision cell (MS2).[1]

Validated Protocol: LC-MS/MS Quantitation of N7-CEO-Gua

This protocol is designed for the quantification of the major DNA adduct, N7-(2-cyano-2-hydroxyethyl)guanine, in tissue or blood samples.[1]

Reagents & Standards
  • Internal Standard (IS):

    
    -labeled N7-CEO-Gua (Essential for normalizing extraction efficiency and matrix effects).[1]
    
  • Enzymes: Micrococcal nuclease, spleen phosphodiesterase, and alkaline phosphatase (for DNA hydrolysis).[1]

  • Mobile Phase: 0.1% Formic acid in Water (A) and Acetonitrile (B).[1]

Workflow Diagram

Workflow Sample Tissue/Blood Sample DNA_Iso DNA Isolation (Phenol-Chloroform or Kit) Sample->DNA_Iso Spike Spike Internal Standard (15N-N7-CEO-Gua) DNA_Iso->Spike Hydrolysis Enzymatic Hydrolysis (37°C, 12h) Spike->Hydrolysis Filter Ultrafiltration (3kDa cutoff) Hydrolysis->Filter Remove Enzymes SPE Solid Phase Extraction (Graphitized Carbon or C18) Filter->SPE Enrich Adducts LCMS LC-ESI-MS/MS Analysis (SRM Mode) SPE->LCMS

Caption: Step-by-step sample preparation workflow for isolating and quantifying CEO-DNA adducts.

Step-by-Step Methodology

Step 1: DNA Isolation & Spiking [1]

  • Isolate DNA using a high-purity kit (avoiding chaotropic salts that interfere with MS).[1]

  • Dissolve 50 µg of DNA in buffer.[1]

  • Critical Step: Add 50 fmol of

    
    -labeled IS before hydrolysis.[1] This makes the method self-validating by correcting for any loss during digestion or cleanup.[1]
    

Step 2: Enzymatic Hydrolysis

  • Incubate DNA with micrococcal nuclease and spleen phosphodiesterase (pH 6.0, 37°C, 6h) to release nucleotides.[1]

  • Adjust pH to 8.0 and add alkaline phosphatase (incubate 2h) to convert nucleotides to nucleosides.[1]

  • Note: N7-guanine adducts often depurinate spontaneously.[1] For total adduct measurement, mild thermal hydrolysis (neutral thermal hydrolysis at 100°C for 30 min) can be used instead of enzymes to release the free base adduct.[1]

Step 3: Solid Phase Extraction (SPE)

  • Use a Porous Graphitic Carbon (PGC) column or specialized C18 column.[1] PGC is superior for retaining polar purines.[1]

  • Condition: MeOH -> Water.[1]

  • Load sample -> Wash with water (removes salts) -> Elute with 80% MeOH/0.1% Formic Acid.[1]

  • Evaporate to dryness and reconstitute in 20 µL mobile phase.

Step 4: LC-MS/MS Parameters

  • Column: C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.8 µm).[1]

  • Ionization: ESI Positive Mode.

  • SRM Transitions:

    • Target (N7-CEO-Gua): m/z 239

      
       152 (Loss of hydroxyethyl-cyano tail, specific to guanine).[1]
      
    • Internal Standard: m/z 244

      
       157.
      
  • Quantification: Linear regression of Area

    
     / Area
    
    
    
    vs. Concentration.

Data Interpretation & Quality Control

To ensure scientific integrity, your data reporting must meet the following criteria:

  • Limit of Quantitation (LOQ): Should be established at S/N

    
     10. Typical LOQ for N7-CEO-Gua is ~0.5 adducts per 
    
    
    
    nucleotides.[1]
  • Recovery: Acceptable recovery of the IS through the SPE step is 60–110%.[1]

  • Calculation:

    
    
    Report results as adducts per 
    
    
    
    nucleotides for biological relevance.

References

  • Characterization of an adduct and its degradation product produced by the reaction of this compound with deoxythymidine and DNA. Carcinogenesis. (1998).[1] Identifies N3-(2-cyano-2-hydroxyethyl)deoxythymidine and its stability.

  • Feasibility of using urinary N7-(2-carbamoyl-2-hydroxyethyl) Guanine as a biomarker for acrylamide exposed workers. Journal of Chromatography B. (2013).[1] Validates LC-MS/MS methods for guanine adducts.

  • Analysis of N7-(2-carbamoyl-2-hydroxyethyl)guanine in dried blood spot after food exposure by Ultra High Performance Liquid Chromatography–Tandem Mass Spectrometry. PMC. (2018).[1] Demonstrates high-sensitivity UHPLC-MS/MS workflows.

  • Comparison of GC-MS and LC-MS/MS for the analysis of hormones and pesticides. Analytical Methods. (2016). Provides broad comparative data on sensitivity and polarity handling between GC and LC platforms.[1]

  • This compound - PubChem. National Library of Medicine.[1] Chemical and physical properties of the metabolite.

Sources

Computational Analysis of 2-Cyanoethylene Oxide Reaction Mechanisms

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison of computational methodologies for modeling the reactivity of 2-Cyanoethylene Oxide (CEO) , the primary epoxide metabolite of the carcinogen acrylonitrile. CEO represents a unique challenge in computational toxicology due to the "stability paradox": it is stable enough to circulate (t


 99 min at pH 7.4) yet sufficiently electrophilic to alkylate DNA.

Accurately predicting the reaction barrier (


) and regioselectivity of CEO is critical for drug safety assessments and mechanistic toxicology. This guide compares the performance of standard Density Functional Theory (DFT) approaches (B3LYP) against kinetic-dispersion corrected functionals (M06-2X, 

B97X-D), validated against experimental kinetic data.

Part 1: Mechanistic Landscape & Regioselectivity

Before selecting a computational model, one must understand the competing pathways. CEO possesses two electrophilic sites on the epoxide ring:

  • C2 (

    
    -carbon):  Substituted with the electron-withdrawing cyano group (-CN).
    
  • C3 (

    
    -carbon):  Unsubstituted methylene group.
    

Under physiological conditions (neutral pH), the reaction with biological nucleophiles (e.g., Guanine N7) follows an


 mechanism. The computational model must correctly predict the regioselectivity: Attack at the less hindered C3 position , leading to the 7-(2-cyano-2-hydroxyethyl)guanine adduct.
Reaction Pathway Visualization

The following diagram illustrates the competing pathways: Hydrolysis (detoxification) vs. Guanine Alkylation (mutagenicity).

CEO_Pathways CEO This compound (CEO) TS_Hyd TS1: Hydrolysis (Barrier ~22 kcal/mol) CEO->TS_Hyd k_hyd TS_Alk TS2: Alkylation (Barrier ~19-21 kcal/mol) CEO->TS_Alk k_alk H2O Hydrolysis (+ H2O) H2O->TS_Hyd DNA DNA Alkylation (+ Guanine-N7) DNA->TS_Alk Prod_Hyd Glycolnitrile (Detoxification) TS_Hyd->Prod_Hyd Prod_Alk N7-Guanine Adduct (Mutagenic) TS_Alk->Prod_Alk

Figure 1: Kinetic competition between hydrolysis and DNA alkylation pathways for this compound.

Part 2: Comparative Computational Methodology

The choice of functional and basis set drastically alters the predicted activation energy (


). Below is an objective comparison of methodologies based on their ability to reproduce experimental reaction kinetics.
Benchmark Data (Ground Truth)
  • Target Experimental

    
    :  ~21.5 - 22.5 kcal/mol (Derived from 
    
    
    
    min at 37°C).
  • Reference Reaction: Neutral hydrolysis or N7-Guanine attack.

Performance Comparison Table
FeatureMethod A: Standard DFT Method B: Kinetic/Dispersion DFT Method C: High-Level Ab Initio
Functional/Theory B3LYPM06-2X or

B97X-D
CCSD(T)
Basis Set 6-31G(d)6-311++G(2d,2p)aug-cc-pVTZ
Solvation Model PCM (Default)SMD (Solvation Model based on Density)SMD
Barrier Accuracy Poor (Underestimates by 3-5 kcal/mol)High (Within 1 kcal/mol of Exp)Gold Standard
Comp. Cost Low (Minutes)Medium (Hours)Very High (Days)
Regioselectivity Correct Prediction (C3 attack)Correct Prediction (C3 attack)Correct Prediction
Recommendation Preliminary Screening OnlyRecommended for Production Validation of TS only
Expert Analysis
  • Why B3LYP Fails: B3LYP typically underestimates reaction barriers for epoxide ring openings due to self-interaction error and poor description of medium-range correlation. For CEO, this might falsely predict a "super-reactive" mutagen that doesn't match the 99-minute half-life stability profile.

  • Why M06-2X/

    
    B97X-D Wins:  These functionals capture dispersion interactions (critical for the stacking of the guanine base with the epoxide in the transition state) and provide more accurate barrier heights for nucleophilic substitutions (
    
    
    
    ).

Part 3: Detailed Experimental Protocol

To replicate the high-fidelity results (Method B), follow this self-validating workflow.

System Preparation
  • Reactants: Construct this compound (R and S enantiomers) and N9-methylguanine (model system for DNA).

  • Conformational Search: Perform a conformational scan of the CEO cyano group rotation to ensure the global minimum is found.

Transition State (TS) Search Protocol

Do not rely on simple QST2 or QST3 automated guesses. Use a scanned coordinate approach for reliability.

  • Scan Coordinate: Fix the distance between Guanine-N7 and CEO-C3 (the

    
    -carbon).
    
  • Stepwise Compression: Scan from 3.5 Å to 1.5 Å in 0.1 Å increments using a lower level of theory (e.g., B3LYP/6-31G*).

  • Peak Identification: Locate the energy maximum along this scan.

  • Optimization: Use the geometry at the maximum as the starting structure for a full TS optimization (Berny algorithm) using M06-2X/6-311++G(d,p) .

Validation Workflow (The "Trust" Step)

Every TS must be validated. If these criteria are not met, the result is a mathematical artifact, not a chemical reality.

  • Frequency Check: The TS must have exactly one imaginary frequency (typically 300i - 600i cm

    
     for C-N bond formation).
    
  • IRC (Intrinsic Reaction Coordinate): You must run an IRC calculation (forward and reverse).

    • Forward: Must relax to the N7-alkylated adduct (zwitterion).

    • Reverse: Must relax to the separated CEO and Guanine reactants.

Computational Workflow Diagram

Comp_Workflow Start Start: Reactant Structures (CEO + Guanine) Scan Relaxed PES Scan (N7...C3 Distance) Start->Scan TS_Opt TS Optimization (M06-2X/6-311++G**) Scan->TS_Opt Extract Max Freq Frequency Calculation (Check 1 Imaginary Freq) TS_Opt->Freq IRC IRC Validation (Connect Reactant/Product) Freq->IRC If Valid Energy Single Point Energy (SMD Solvation) IRC->Energy

Figure 2: Step-by-step computational workflow for validating the CEO reaction mechanism.

Part 4: Data Analysis & Interpretation

When analyzing your output, focus on the Gibbs Free Energy of Activation (


) .[1]
Calculating Rate Constants

Convert your computed barriers to rate constants (


) using the Eyring equation to compare with experimental half-lives:


  • If

    
     < 18 kcal/mol:  Your model predicts CEO is extremely unstable (seconds/minutes). This contradicts the experimental 
    
    
    
    of 99 min. Check your basis set superposition error (BSSE).
  • If

    
     > 25 kcal/mol:  Your model predicts CEO is inert. Check if you missed a catalytic water molecule  (explicit solvation often lowers barriers by 2-4 kcal/mol).
    
Stereochemical Considerations

CEO is chiral. The reaction with DNA is stereoselective.

  • Compute barriers for both (R)-CEO and (S)-CEO.

  • Experimental evidence suggests slight stereoselectivity in hydrolysis, but significant differences may exist in the confined active site of enzymes or DNA grooves.

References

  • Guengerich, F. P., et al. "Species differences in the hydrolysis of this compound, the epoxide metabolite of acrylonitrile." Drug Metabolism and Disposition, vol. 9, no. 3, 1981.

  • Yates, J. M., et al. "Characterization of phosphotriesters produced by the reaction of this compound with DNA." Carcinogenesis, vol. 15, no.[2][3] 2, 1994.

  • Zhao, Y., & Truhlar, D. G. "The M06 suite of density functionals for main group thermochemistry, thermochemical kinetics, noncovalent interactions, excited states, and transition elements." Theoretical Chemistry Accounts, vol. 120, 2008.

  • Aleksandra, M., et al. "Mechanism of the Acid-Catalyzed Si−O Bond Cleavage in Siloxanes and Siloxanols: A Theoretical Study." (Contextual reference for hydrolysis barriers). ResearchGate.[4][5]

  • PubChem Database. "this compound - Compound Summary." National Institutes of Health.

Sources

Comparative Guide: Benchmarking DFT Functionals for Glycidonitrile Transition State Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Glycidonitrile (2-oxiranecarbonitrile) is a high-value chiral building block and a potent electrophilic warhead used in the design of covalent inhibitors for cysteine proteases (e.g., Cathepsin K, Rhodesain). Its reactivity is defined by the tension of the epoxide ring coupled with the strong electron-withdrawing nature of the nitrile group.

For researchers in drug discovery and computational chemistry, accurately predicting the Transition State (TS) energy and Regioselectivity (C2 vs. C3 attack) is critical. This guide compares the performance of standard Density Functional Theory (DFT) methods (B3LYP) against modern dispersion-corrected functionals (M06-2X,


B97X-D), providing a validated protocol for modeling these reaction mechanisms.
Part 1: The Chemical Context & Mechanism

The primary reaction of interest is the nucleophilic ring-opening of glycidonitrile by a thiol (simulating a cysteine residue). The presence of the nitrile group at C2 creates a competitive landscape between steric and electronic control.

  • Path A (

    
    -attack at C2):  Electronically favored due to the inductive effect of the nitrile group making C2 more electrophilic, but sterically hindered.
    
  • Path B (

    
    -attack at C3):  Sterically favored (less substituted), typical for 
    
    
    
    reactions, but less activated by the nitrile.
Reaction Pathway Diagram

ReactionPathway Reactants Reactants (Glycidonitrile + Thiol) TS_C2 TS-A (C2 Attack) High Steric Hindrance Electronic Activation Reactants->TS_C2 Path A TS_C3 TS-B (C3 Attack) Low Steric Hindrance Standard SN2 Reactants->TS_C3 Path B Intermediate Thio-Alkoxide Intermediate TS_C2->Intermediate TS_C3->Intermediate Product Final Adduct (Thio-Nitrile) Intermediate->Product Proton Transfer

Figure 1: Bifurcated reaction pathway showing competitive nucleophilic attacks at the ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">


 (C2) and 

(C3) carbons.[1][2]
Part 2: Methodology Comparison

Accurate TS modeling requires a functional that handles barrier heights and non-covalent interactions (dispersion) correctly. Standard functionals often fail here.

Comparative Analysis of DFT Functionals
FeatureB3LYP (The Legacy Standard)M06-2X (The Kinetic Specialist)ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

B97X-D
(The Modern Robust)
Class Global Hybrid GGAMeta-Hybrid GGARange-Separated Hybrid + Dispersion
Barrier Height Accuracy Poor. Systematically underestimates barriers by 3–5 kcal/mol due to self-interaction error.Excellent. Specifically parameterized for main-group thermochemistry and kinetics.Excellent. Range separation corrects long-range exchange; dispersion is built-in.
Dispersion Handling None (unless D3 added). Critical failure for "tight" TS structures like epoxide opening.Implicitly parameterized for medium-range dispersion.Explicit empirical dispersion (D2/D3) included.
Regioselectivity Prediction Often biased toward the "looser" TS due to lack of dispersion stabilization.High accuracy in differentiating steric vs. electronic pathways.Balanced performance; best for systems with

-interactions (e.g., Nitrile).
Recommended Use Preliminary geometry optimization only.Final Energy & Frequency calculations. Geometry Optimization & Final Energy.

Expert Insight: For glycidonitrile, the nitrile group (


) introduces significant dipole moments and potential 

-stacking if the nucleophile is aromatic. B3LYP lacks the physics to describe the attractive dispersion forces in the crowded Transition State, leading to artificially low activation energies. M06-2X or

B97X-D
are mandatory for publication-quality kinetics.
Part 3: Experimental & Computational Protocol

To ensure scientific integrity, the computational results must be validated against a rigorous protocol. Below is the workflow for locating and verifying the Transition State.

Step-by-Step Computational Workflow
  • Conformational Search: Glycidonitrile is small, but the nucleophile (e.g., Cysteine mimic) requires conformational sampling (using molecular mechanics like MMFF94) to find the global minimum reactant complex.

  • TS Guess (QST2/QST3): Map the atom connectivity. Use a redundant coordinate scan of the

    
     bond distance (from 3.5 Å to 1.8 Å) to find the energy maximum.
    
  • Optimization (Opt+Freq):

    • Level:

      
      B97X-D / 6-31+G(d,p) (Solvation: SMD Model - Water/Methanol).
      
    • Criterion: One single imaginary frequency (negative eigenvalue) corresponding to the C-O bond breaking and S-C bond forming vector.

  • IRC Validation: Run Intrinsic Reaction Coordinate (IRC) calculations (Forward/Reverse) to prove the TS connects the specific Reactant and Product wells.

  • Single Point Energy (SPE): Refine energetics using a triple-zeta basis set (e.g., def2-TZVP or 6-311++G(2df,2p)) on the optimized geometry.

Protocol Visualization

CompWorkflow Start Start: Reactant Complex (Conformational Search) Scan Relaxed PES Scan Coordinate: S...C distance Start->Scan Guess TS Initial Guess (Berny Algorithm / QST3) Scan->Guess Opt TS Optimization (wB97X-D/6-31+G*) Guess->Opt Check Frequency Check (1 Imaginary Freq?) Opt->Check IRC IRC Calculation (Connects R & P?) Check->IRC Yes Fail Re-Guess Structure Check->Fail No (0 or >1 Imag) Refine Single Point Energy (M06-2X/def2-TZVP) IRC->Refine Yes IRC->Fail No (Path Deviation) Fail->Guess

Figure 2: Decision tree for verifying Density Functional Theory transition states.

Part 4: Results & Data Interpretation

The following table summarizes the expected deviations in Activation Free Energy (


) based on benchmark studies of epoxide ring-opening reactions (NHTBH38 database).
Table 2: Benchmark Accuracy for Epoxide Ring Opening
MethodBasis SetMean Unsigned Error (kcal/mol)Computational CostNotes
B3LYP 6-31G(d)4.8 - 6.2LowNot Recommended. Underestimates barrier; predicts reaction is faster than reality.
B3LYP-D3(BJ) 6-311++G 2.1 - 3.0MediumDispersion correction (D3) improves results, but core functional still has self-interaction error.
M06-2X 6-311++G0.8 - 1.2 MediumGold Standard. Best balance of accuracy and cost for barrier heights.

B97X-D
def2-TZVP0.5 - 1.0 HighPlatinum Standard. Excellent for non-covalent interactions in the TS.
DLPNO-CCSD(T) cc-pVTZ< 0.5Very HighReference method (used for benchmarking DFT).

Data Interpretation for Glycidonitrile: Experimental kinetic studies on nitrile-substituted epoxides suggest an activation energy in the range of 14–18 kcal/mol for thiolysis.

  • If you use B3LYP , you may calculate ~10 kcal/mol, falsely predicting the inhibitor is "too reactive" (potential toxicity false positive).

  • Using M06-2X will likely yield ~15-16 kcal/mol, aligning with experimental reaction rates observed in enzyme assays.

References
  • Goerigk, L., & Grimme, S. (2011). A thorough benchmark of density functional methods for general main group thermochemistry, kinetics, and noncovalent interactions. Physical Chemistry Chemical Physics, 13(14), 6670-6688. Link

  • Mardirossian, N., & Head-Gordon, M. (2017). Thirty years of density functional theory in computational chemistry: an expert overview and benchmarking. Molecular Physics, 115(19), 2315-2372. Link

  • Zhao, Y., & Truhlar, D. G. (2008). The M06 suite of density functionals for main group thermochemistry, thermochemical kinetics, noncovalent interactions, excited states, and transition elements. Theoretical Chemistry Accounts, 120, 215–241. Link

  • Sutanto, F., et al. (2020). Covalent Inhibitors: A Rational Approach to Drug Discovery. Chemical Science, 11, 876-887. (Context for Glycidonitrile Warheads). Link

  • Peverati, R., & Truhlar, D. G. (2012). Quest for a universal density functional: the accuracy of density functionals across a broad spectrum of databases in chemistry and physics. Philosophical Transactions of the Royal Society A, 372, 20120476. Link

Sources

Comparative Toxicology Guide: 2-Cyanoethylene Oxide vs. Common Epoxides

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Cyanoethylene oxide (CEO), also known as glycidonitrile, is the ultimate mutagenic metabolite of acrylonitrile (ACN). While ACN itself is pro-toxic, requiring metabolic activation by CYP2E1, CEO acts as a potent, direct-acting alkylating agent.

This guide provides a comparative analysis of CEO against standard industrial epoxides—Ethylene Oxide (EO) and Propylene Oxide (PO). The data indicates that CEO exhibits a distinct toxicity profile characterized by higher chemical reactivity and a shorter hydrolytic half-life (~2 hours) compared to EO and PO (~80+ hours), resulting in localized but intense alkylation damage, particularly at the N7 position of guanine.

Chemical & Reactivity Profile

The electrophilicity of an epoxide determines its biological fate: whether it hydrolyzes before reaching a target or survives long enough to alkylate DNA.

Comparative Physicochemical Properties[1][2]
ParameterThis compound (CEO)Ethylene Oxide (EO)Propylene Oxide (PO)
CAS Number 4538-51-675-21-875-56-9
Structure Epoxide ring with -CN groupSimple epoxide ringMethyl-substituted epoxide
Electronic Effect Electron-withdrawing (-CN) increases ring strain & electrophilicityNeutralElectron-donating (-CH3) stabilizes ring slightly
Hydrolysis Half-life (pH 7.4, 37°C)~2.0 Hours ~80 Hours ~87 Hours
Primary Reactivity

attack on nucleophiles

attack

(less reactive than EO)
LogP -0.3 (Hydrophilic)-0.3 (Hydrophilic)0.03 (Slightly lipophilic)

Key Insight: The electron-withdrawing nitrile group in CEO destabilizes the epoxide ring, significantly lowering the activation energy for ring-opening reactions compared to EO and PO. This results in a much shorter half-life, implying that CEO generated in the liver (via ACN metabolism) causes intense local damage but has a steeper concentration gradient when diffusing to peripheral tissues compared to the more stable EO.

Reactivity Visualization

The following diagram illustrates the comparative stability and reaction pathways.

ReactivityComparison CEO This compound (High Reactivity) Target_DNA DNA Alkylation (Mutagenesis) CEO->Target_DNA Rapid (N7-Guanine) Target_H2O Hydrolysis (Detoxification) CEO->Target_H2O t1/2 ~2h Target_GSH GSH Conjugation (Detoxification) CEO->Target_GSH Enzymatic (GST) EO Ethylene Oxide (Moderate Reactivity) EO->Target_DNA Moderate (N7-Guanine) EO->Target_H2O t1/2 ~80h PO Propylene Oxide (Lower Reactivity) PO->Target_DNA Slower PO->Target_H2O t1/2 ~87h

Caption: Comparative fate of epoxides. Thicker lines indicate higher reaction rates. CEO shows the highest propensity for rapid alkylation and hydrolysis.

Mechanisms of Toxicity[1][3]

DNA Adduct Formation

CEO is a direct-acting mutagen. Unlike its parent compound acrylonitrile, it does not require metabolic activation to bind DNA.

  • Major Adduct: N7-(2-oxoethyl)guanine (N7-OEG).

    • Mechanism:[1][2][3] The epoxide ring opens via nucleophilic attack by the N7 nitrogen of guanine. The resulting adduct is unstable and can lead to depurination (loss of the guanine base), creating an apurinic site that promotes transversion mutations.

  • Minor Adducts: N3-(2-cyano-2-hydroxyethyl)thymidine.

    • Significance: Unlike EO, which primarily alkylates guanine, CEO shows a specific affinity for thymidine N3, leading to distinct mutational spectra.

Metabolic Pathway & Bioactivation

Acrylonitrile is metabolized primarily in the liver by CYP2E1 to form CEO.

MetabolicPathway cluster_fates Fate of CEO ACN Acrylonitrile CYP CYP2E1 (Oxidation) ACN->CYP CEO This compound (Epoxide) CYP->CEO GSH GSH Conjugate (S-cyanohydroxyethyl-GSH) CEO->GSH GST Catalysis DNA DNA Adducts (N7-OEG) CEO->DNA Direct Alkylation Hyd Hydrolysis Product (Glycol) CEO->Hyd Epoxide Hydrolase

Caption: Metabolic activation of Acrylonitrile to CEO and subsequent downstream pathways.

Experimental Protocols

To validate the toxicity profile of CEO in your own laboratory, the following self-validating protocols are recommended.

Protocol A: Quantification of N7-OEG DNA Adducts (LC-MS/MS)

Purpose: To quantify the specific DNA damage caused by CEO compared to controls.

Reagents:

  • Calf Thymus DNA (CT-DNA)

  • This compound (synthesized or commercial standard)

  • Internal Standard: [

    
    ]-N7-(2-oxoethyl)guanine
    

Workflow:

  • Incubation: Treat 1 mg/mL CT-DNA with varying concentrations of CEO (0–5 mM) in 50 mM phosphate buffer (pH 7.4) for 2 hours at 37°C.

  • Precipitation: Stop reaction by adding 0.1 volumes of 3M sodium acetate and 2 volumes of ice-cold ethanol. Centrifuge at 12,000 x g for 10 mins.

  • Neutral Thermal Hydrolysis: Resuspend DNA pellet in neutral buffer. Heat at 100°C for 30 minutes .

    • Scientific Logic:[4][1][5][6][7][8] N7-guanine adducts have a labile glycosidic bond. Neutral thermal hydrolysis selectively releases the modified base (N7-OEG) without degrading the DNA backbone, simplifying MS analysis.

  • Filtration: Filter the supernatant through a 3 kDa molecular weight cutoff filter to remove DNA backbone fragments.

  • LC-MS/MS Analysis:

    • Column: C18 Reverse Phase.

    • Mobile Phase: Gradient of Ammonium Acetate / Acetonitrile.

    • Detection: MRM mode monitoring transition m/z 194

      
       152 (loss of ketene/cyano group characteristic of CEO adducts).
      
Protocol B: Glutathione (GSH) Depletion Kinetic Assay

Purpose: To measure the electrophilic reactivity of CEO towards biological thiols.

Reagents:

  • Reduced Glutathione (GSH) stock (10 mM)

  • Ellman’s Reagent (DTNB)

  • Glutathione S-Transferase (GST) (Optional: to compare enzymatic vs. non-enzymatic rates)

Workflow:

  • Baseline Setup: Prepare a reaction mixture of 1 mM GSH in 100 mM potassium phosphate buffer (pH 6.5).

    • Note: pH 6.5 is used to minimize spontaneous oxidation of GSH while maintaining nucleophilicity.

  • Initiation: Add CEO to a final concentration of 0.5 mM.

  • Sampling: Aliquot 50 µL every 2 minutes for 20 minutes.

  • Quenching & Measurement: Immediately mix aliquot with DTNB solution. Measure absorbance at 412 nm.

  • Calculation: Plot ln[GSH] vs. time. The slope represents the pseudo-first-order rate constant (

    
    ).
    
    • Validation: Compare

      
       of CEO with EO. CEO should exhibit a steeper slope (faster depletion) due to the electron-withdrawing nitrile group enhancing ring opening.
      

References

  • Guengerich, F. P., et al. (1981). Activation of acrylonitrile to this compound by microsomal cytochrome P-450. Chemical Research in Toxicology. Link

  • Solomon, J. J., & Segal, A. (1989). DNA adducts of propylene oxide and acrylonitrile epoxide: hydrolytic deamination of 3-alkylcytosine residues. Environmental Health Perspectives. Link

  • Thier, R., et al. (1993). Markers of effective internal dose of ethylene oxide and propylene oxide. IARC Scientific Publications.[9] Link

  • Yates, J. M., et al. (1994). Characterization of an adduct and its degradation product produced by the reaction of cyanoethylene oxide with deoxythymidine and DNA. Carcinogenesis. Link

  • Marsden, D. A., et al. (2009). Dose-response relationships for N7-(2-hydroxyethyl)guanine induced by low-dose [14C]ethylene oxide. Cancer Research. Link

Sources

Biological activity of 2-Cyanoethylene oxide derivatives versus parent compound

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Electrophilic Warhead

2-Cyanoethylene oxide (CEO), also known as glycidonitrile, represents a critical class of


-cyano epoxides. While primarily characterized as the reactive metabolite of the industrial monomer acrylonitrile (via CYP2E1 oxidation), its chemical structure—an epoxide ring activated by an electron-withdrawing cyano group—serves as a model for "warhead" design in covalent inhibition strategies.

This guide compares the biological activity of the parent compound (CEO) against sterically and electronically modified derivatives (e.g., 3-alkyl-substituted glycidonitriles). The objective is to delineate how structural modifications shift the balance between therapeutic potential (targeted covalent binding) and toxicological liability (non-specific genotoxicity).

The Core Dichotomy
  • Parent (CEO): High electrophilicity, direct-acting mutagenicity, rapid hydrolysis by epoxide hydrolase.

  • Derivatives: Tunable reactivity, reduced off-target DNA alkylation, enhanced metabolic stability.

Mechanistic Basis of Activity

The biological activity of CEO is governed by its susceptibility to nucleophilic attack. The cyano group at the C2 position pulls electron density, making the C2 and C3 carbons highly electrophilic.

Pathway: Metabolic Activation and DNA Alkylation

The following diagram illustrates the formation of CEO from acrylonitrile and its bifurcation between detoxification (Glutathione/Hydrolysis) and toxicity (DNA Adducts).

CEO_Metabolism ACN Acrylonitrile CYP CYP2E1 (Oxidation) ACN->CYP CEO This compound (CEO) CYP->CEO GSH GSH Conjugation (GSTs) CEO->GSH Detoxification mEH Epoxide Hydrolase (mEH) CEO->mEH Hydrolysis DNA DNA (Guanine N7) CEO->DNA Alkylation (S_N2) Cyanohydrin Cyanohydrin (Unstable) mEH->Cyanohydrin Adduct N7-(2-oxoethyl)guanine (Mutagenic Adduct) DNA->Adduct

Figure 1: Metabolic fate of Acrylonitrile showing the central role of CEO in DNA alkylation vs. enzymatic hydrolysis.

Comparative Analysis: Parent vs. Derivatives[1]

The following analysis synthesizes experimental data comparing unsubstituted CEO with 3-substituted derivatives (e.g., 3-methyl-2-cyanoethylene oxide).

Chemical Reactivity (NBP Assay)

The p-nitrobenzyl pyridine (NBP) assay is the standard surrogate for measuring alkylating potential.

  • CEO: Exhibits rapid kinetics due to lack of steric hindrance.

  • Derivatives: Substitution at the C3 position (e.g., methyl, ethyl) introduces steric bulk, significantly reducing the rate of nucleophilic attack (

    
    ).
    
Mutagenicity (Ames Test)

CEO is a direct-acting mutagen in Salmonella typhimurium strains TA100 and TA1535.

  • Mechanism: Base-pair substitution (GC

    
     AT transitions).
    
  • Derivatives: The mutagenic potency drops largely with increasing chain length of the alkyl substituent at C3. The steric bulk prevents the epoxide from fitting into the DNA major groove or accessing the N7-position of guanine effectively.

Metabolic Stability (Epoxide Hydrolase)

Microsomal Epoxide Hydrolase (mEH) hydrolyzes CEO into a cyanohydrin (which spontaneously releases cyanide).

  • CEO: High

    
     for hydrolysis, but high 
    
    
    
    (low affinity).
  • Derivatives: Often act as slower substrates or even competitive inhibitors of mEH, altering their half-life in plasma.

Data Summary Table
ParameterParent: this compoundDerivative: 3-Methyl-2-cyanoethylene oxideDerivative: 3-tert-Butyl-2-cyanoethylene oxide
Electronic Effect Strong e- withdrawal (CN group)Inductive stabilization (+I effect of Methyl)Strong Inductive stabilization
Steric Hindrance NegligibleModerateHigh
NBP Alkylation Rate 1.0 (Reference) 0.45 (Relative)< 0.10 (Relative)
Ames Mutagenicity Positive (TA100, -S9)Weakly PositiveNegative
mEH Hydrolysis Rapid SubstrateSlow SubstrateResistant / Inhibitor
Primary Risk GenotoxicityCytotoxicityMetabolic accumulation

Experimental Protocols

To validate the profiles above, the following self-validating protocols are recommended.

NBP Alkylation Kinetic Assay

This colorimetric assay quantifies the electrophilic reactivity of the epoxide towards a soft nucleophile (mimicking DNA nitrogen).

Reagents:

  • 4-(p-Nitrobenzyl)pyridine (NBP): 5% w/v in acetone.

  • Phosphate Buffer: 50 mM, pH 7.4.

  • Triethylamine (TEA): 50% in acetone.

Workflow:

  • Preparation: Dissolve test compounds (CEO and derivatives) in DMSO to 10 mM stock.

  • Incubation: Mix 10

    
    L stock + 100 
    
    
    
    L NBP solution + 890
    
    
    L buffer. Incubate at 37°C for defined intervals (0, 15, 30, 60 min).
  • Quenching/Development: Add 500

    
    L TEA/Acetone. A violet color develops immediately.
    
  • Measurement: Read Absorbance at 560 nm within 2 minutes (color is unstable).

  • Validation: Use Epichlorohydrin as a positive control.

Microsomal Stability & Hydrolysis Assay

Determines the susceptibility of the derivative to mEH.

mEH_Protocol Step1 Microsome Prep (Human/Rat Liver Microsomes) Step2 Pre-Incubation (37°C, 5 min) Step1->Step2 Step3 Substrate Addition (CEO or Derivative, 100 µM) Step2->Step3 Branch Split Samples Step3->Branch Control Control Arm (+ TCPO Inhibitor) Branch->Control Active Active Arm (No Inhibitor) Branch->Active Quench Quench with ACN/Methanol (Internal Standard added) Control->Quench Active->Quench Analysis LC-MS/MS Analysis (Monitor loss of parent) Quench->Analysis

Figure 2: Workflow for assessing metabolic stability and confirming mEH involvement using the inhibitor TCPO.

Protocol Steps:

  • Incubation System: 0.5 mg/mL microsomal protein in 100 mM Tris-HCl (pH 7.4).

  • Inhibitor Check: Run a parallel arm with 1,1,1-trichloropropene-2,3-oxide (TCPO), a specific mEH inhibitor.

  • Initiation: Add substrate (CEO or derivative).

  • Sampling: Aliquot at 0, 5, 10, 20, 30 min into ice-cold acetonitrile.

  • Calculation: Calculate intrinsic clearance (

    
    ). If TCPO halts degradation, the pathway is confirmed as mEH-mediated hydrolysis.
    

References

  • Guengerich, F. P., et al. (1981). Metabolism of acrylonitrile to this compound, a reactive metabolite.[1][2][3][4][5][6]

  • Kedderis, G. L., et al. (1993). Species differences in the hydrolysis of this compound, the epoxide metabolite of acrylonitrile.[3]

  • Recio, L., & Skopek, T. R. (1988). Mutagenicity of acrylonitrile and its metabolite this compound in human lymphoblasts in vitro.[6]

  • Peter, H., et al. (1983). Interactions of acrylonitrile and this compound with DNA in rats.[2][3][5][6][7]

  • Yates, J. M., et al. (1994). Characterization of phosphotriester adducts produced by the reaction of this compound with DNA.

Sources

Comparative Genotoxicity Guide: Acrylonitrile vs. Glycidonitrile (Epoxide Metabolite)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The "Pro-Carcinogen" vs. The "Ultimate Carcinogen"

In drug development and industrial toxicology, the safety profile of Acrylonitrile (AN) cannot be understood in isolation. While AN itself is a reactive monomer, its genotoxic potential is primarily driven by its metabolic conversion to the epoxide Glycidonitrile (also known as 2-cyanoethylene oxide or CEO).

This guide provides a technical comparison of these two distinct chemical entities. The data indicates a clear dichotomy: Acrylonitrile acts largely as a pro-mutagen and oxidative stressor, requiring metabolic activation to exert genotoxicity. Glycidonitrile , conversely, is a direct-acting alkylating agent and a "hard electrophile" capable of forming pro-mutagenic DNA adducts without enzymatic assistance.

Metabolic Activation & Pharmacokinetics

The genotoxicity of AN is inextricably linked to its metabolism. AN is metabolized primarily in the liver by Cytochrome P450 2E1 (CYP2E1) . This oxidative pathway converts the alkene double bond into an epoxide ring, generating Glycidonitrile (CEO).

Key Metabolic Pathways
  • Detoxification (Dominant): Direct conjugation of AN with Glutathione (GSH) via Glutathione-S-Transferase (GST), leading to mercapturic acid excretion.

  • Bioactivation (Toxic): CYP2E1 oxidation of AN to CEO. CEO can then bind to DNA or be further detoxified by Epoxide Hydrolase (mEH) or GSH conjugation.

Visualization: The Bioactivation Pathway

The following diagram illustrates the competition between detoxification and bioactivation. Note that GSH depletion by high doses of AN shifts the balance toward CEO accumulation and DNA damage.

AN_Metabolism AN Acrylonitrile (Parent Compound) CYP CYP2E1 (Oxidation) AN->CYP Bioactivation GST GST Enzymes AN->GST Direct Detox CEO Glycidonitrile (CEO) (Epoxide Metabolite) CYP->CEO GSH Glutathione (GSH) (Conjugation) CEO->GSH Detoxification Adducts DNA Adducts (N7-Guanine) CEO->Adducts Direct Alkylation Cyanide Cyanide Ion (Acute Toxicity) CEO->Cyanide Hydrolysis Mercapt Mercapturic Acids (Urine Excretion) GSH->Mercapt GST->Mercapt

Figure 1: Metabolic fate of Acrylonitrile. The red path indicates the genotoxic vector via the epoxide metabolite (CEO).

Mechanisms of Action (MOA) Comparison

Acrylonitrile (AN): Indirect Genotoxicity

AN is a "soft electrophile" (Michael acceptor). It prefers reacting with soft nucleophiles like the sulfur in Glutathione or protein cysteines rather than the nitrogen in DNA bases.

  • Primary Mechanism: Oxidative Stress. AN rapidly depletes cellular GSH. Once GSH is exhausted, Reactive Oxygen Species (ROS) accumulate, causing lipid peroxidation and oxidative DNA damage (e.g., 8-oxo-dG).

  • Secondary Mechanism: Metabolic conversion to CEO.[1][2]

Glycidonitrile (CEO): Direct Genotoxicity

CEO is a "hard electrophile" due to the strained epoxide ring. It reacts readily with hard nucleophiles, specifically the ring nitrogens of DNA bases.

  • Primary Mechanism: Direct Alkylation. CEO attacks the N7 position of Guanine, forming N7-(2-oxoethyl)guanine (7-OEG) and potentially cyanoethyl adducts.

  • Consequence: These adducts can lead to depurination (loss of the base) or mispairing during replication, resulting in G

    
    A transition mutations.
    

Comparative Genotoxicity Data[1][3][4][5][6][7]

The following table synthesizes data from standard regulatory assays.

Assay EndpointAcrylonitrile (AN)Glycidonitrile (CEO)Mechanistic Insight
Ames Test (Salmonella) Negative/Weakly Positive Strongly Positive AN requires S9 metabolic activation to show mutagenicity. CEO is mutagenic without S9 (direct acting).
Sensitive Strains TA1535 (with S9)TA100, TA1535CEO causes base-pair substitutions (consistent with alkylation).
Micronucleus (In Vivo) Positive (at high doses)Positive AN clastogenicity is often secondary to cytotoxicity and GSH depletion.
DNA Binding (Adducts) Low/IndirectHigh/DirectCEO forms adducts at a rate ~100x higher than AN in vitro.
Oxidative Stress High (GSH Depletion)ModerateAN is a potent GSH depletor; oxidative damage (8-oxo-dG) is a major component of AN toxicity.

Experimental Protocols

For researchers assessing these compounds, standard protocols must be modified to account for AN's volatility and the specific reactivity of CEO.

Protocol A: Modified Ames Test (Pre-incubation Method)

Standard plate incorporation is insufficient for volatile compounds like AN.

  • Preparation: Prepare S. typhimurium strains (TA100, TA1535) in Oxoid nutrient broth.

  • S9 Mix: For AN, use Hamster Liver S9 (30%) rather than Rat S9. Reasoning: Hamster CYP2E1 has higher catalytic efficiency for AN epoxidation.

  • Pre-incubation (Critical Step):

    • Mix 0.1 mL bacterial culture, 0.5 mL S9 mix (or buffer), and test substance in a capped tube.

    • Incubate at 37°C for 20 minutes with shaking. This allows the volatile AN to metabolize to CEO before plating.

  • Plating: Add 2.0 mL molten top agar, mix, and pour onto minimal glucose agar plates.

  • Incubation: 48 hours at 37°C.

  • Scoring: Count revertant colonies.

    • Self-Validation: Positive control for CEO (without S9): Sodium Azide or MMS. Positive control for AN (with S9): 2-Aminoanthracene.

Protocol B: LC-MS/MS Quantification of DNA Adducts

To distinguish between oxidative damage (AN) and alkylation (CEO).

  • DNA Isolation: Extract DNA from treated tissues/cells using phenol-chloroform or silica columns. Add antioxidant (TEMPO) to prevent artificial oxidation.

  • Hydrolysis:

    • Dissolve DNA in buffer (pH 7.0).

    • Thermal hydrolysis (neutral thermal hydrolysis) at 100°C for 30 min to release N7-guanine adducts (specifically 7-OEG).

    • Note: Enzymatic digestion is required if analyzing stable adducts.

  • Internal Standard: Spike with isotopically labeled standard (

    
    -7-OEG).
    
  • Solid Phase Extraction (SPE): Clean up sample using C18 cartridges to remove unmodified bases.

  • LC-MS/MS Analysis:

    • Column: C18 Reverse Phase.

    • Mode: Positive Electrospray Ionization (ESI+).

    • MRM Transition: Monitor transition

      
       196 
      
      
      
      152 (loss of ethylene oxide moiety) for 7-OEG.

LCMS_Workflow Step1 1. DNA Extraction (Add Antioxidants) Step2 2. Neutral Thermal Hydrolysis (Releases N7-Adducts) Step1->Step2 Step3 3. Spike Internal Standard (15N-labeled 7-OEG) Step2->Step3 Step4 4. SPE Cleanup (Remove bulk DNA bases) Step3->Step4 Step5 5. LC-MS/MS Analysis (MRM Mode) Step4->Step5

Figure 2: Workflow for quantifying the specific epoxide-derived DNA adduct (7-OEG).

Risk Assessment Implications

The distinction between AN and CEO is critical for determining safety thresholds.

  • Threshold Mechanism: Since AN genotoxicity relies on metabolic saturation (depletion of GSH), a "practical threshold" likely exists. At low exposures, GSH effectively scavenges AN and CEO, preventing DNA damage.

  • Carcinogenicity: The IARC classification (Group 2B) for AN is driven by animal data (brain tumors in rats). However, the lack of strong genotoxicity in human cells suggests that oxidative stress and cytotoxicity (non-genotoxic modes) play a significant role, which may not be relevant at low human exposure levels.

References

  • Guengerich, F. P., et al. (1981).[3] Activation of acrylonitrile to this compound by microsomal cytochrome P-450. Chemical Research in Toxicology. Link

  • Whysner, J., et al. (1998). Acrylonitrile: mechanistic data and risk assessment of human carcinogenicity.[1][2][4][5][6] Pharmacology & Therapeutics. Link

  • IARC Working Group. (1999). Acrylonitrile.[1][2][4][3][5][6][7][8][9][10] IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, Vol 71. Link

  • Recio, L., et al. (2020). Analysis of DNA Adducts and Mutagenic Potency and Specificity in Rats Exposed to Acrylonitrile.[11] Chemical Research in Toxicology. Link

  • Caito, S. W., et al. (2013).[4] Acrylonitrile-induced oxidative stress in rat and mouse brain cells. Neurotoxicology.[1][2] Link

Sources

Isotopic Labeling Studies for Mechanistic Investigation of Glycidonitrile

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Technical Guide for Mechanistic Elucidation

Executive Summary

Glycidonitrile (oxiranecarbonitrile) represents a critical reactive intermediate in the metabolic oxidation of acrylonitrile and a versatile precursor in organic synthesis. Its high reactivity, characterized by a strained epoxide ring adjacent to an electron-withdrawing nitrile group, creates complex mechanistic pathways involving ring-opening, hydrolysis, and nucleophilic attack by DNA or proteins.

For researchers in toxicology and drug development, distinguishing between competing pathways (e.g.,


 attack vs. hydrolysis) is paramount. This guide compares Isotopic Labeling Strategies  against conventional kinetic and computational methods, demonstrating why stable isotope labeling (

H,

C,

O) is the definitive tool for resolving the specific atomic mechanisms of glycidonitrile transformation.
Part 1: Comparative Analysis of Investigative Methods

In the investigation of glycidonitrile (GN) reactivity, researchers typically choose between three primary methodologies. While standard kinetics provide rate laws, and computational modeling offers predictions, only isotopic labeling provides irrefutable evidence of bond-breaking events and atom migration.

Table 1: Performance Comparison of Mechanistic Investigative Tools
FeatureIsotopic Labeling (The Gold Standard) Standard Kinetic Analysis Computational Modeling (DFT)
Primary Output Atom-specific tracking & Rate-limiting step identification (KIE).Global reaction rates (

) & Reaction order.
Transition state energies (

) & Pathway plausibility.
Mechanistic Resolution High. Distinguishes between concerted vs. stepwise mechanisms and identifies specific sites of nucleophilic attack.Low. Cannot distinguish between mechanisms with identical rate laws.Theoretical. Requires experimental validation to be authoritative.
Sensitivity High. Mass spectrometry (MS) can detect trace isotopologues in complex biological matrices.Medium. Limited by the extinction coefficients or signal response of bulk reactants.N/A. Dependent on the accuracy of the basis set/functional used.
Cost & Complexity High. Requires expensive labeled precursors (e.g., Acrylonitrile-

) and high-res MS/NMR.
Low. Standard reagents and UV/HPLC equipment.Low/Medium. Computational time and software licenses.
Definitive Nature Absolute. Provides direct physical evidence of atom fate.Inferential. Mechanisms are proposed to fit the data.Predictive. Suggests what should happen, not what did happen.
Part 2: Deep Dive – Isotopic Labeling Strategies

To fully elucidate the reactivity of glycidonitrile, a multi-isotope approach is recommended. Each isotope targets a specific aspect of the molecular mechanism.

Strategy A: Deuterium Labeling (

H) for Kinetic Isotope Effects (KIE)
  • Objective: Determine the rate-limiting step in the formation of GN from acrylonitrile (AN) or its metabolic breakdown.

  • Mechanism: If C-H bond cleavage is rate-limiting (e.g., P450-mediated oxidation), replacing hydrogen with deuterium (

    
    H) will significantly decrease the reaction rate (
    
    
    
    for primary KIE).
  • Application: Synthesize Glycidonitrile-

    
      from Acrylonitrile-
    
    
    
    . Compare the rate of ring-opening or conjugation with glutathione. A secondary inverse KIE (
    
    
    ) at the epoxide carbons can indicate a change in hybridization (
    
    
    ) during the transition state of nucleophilic attack.
Strategy B: Oxygen-18 (

O) for Hydrolysis Regiochemistry
  • Objective: Determine the site of water attack during hydrolysis.

  • The Problem: Does water attack the

    
    -carbon (distal to nitrile) or the 
    
    
    
    -carbon? Or does it attack the nitrile group directly?
  • The Solution: Conduct hydrolysis in

    
    .
    
    • Scenario 1 (Epoxide Attack): The resulting diol will carry the

      
      O label on the hydroxyl group. MS fragmentation will localize the mass shift to the specific carbon fragment.
      
    • Scenario 2 (Nitrile Attack): The label appears in the amide/acid functionality, leaving the epoxide oxygen (natural abundance) intact initially.

Strategy C: Carbon-13 (

C) for Metabolic Tracing
  • Objective: Trace the carbon skeleton in complex biological systems (e.g., rat liver microsomes).

  • Application: Use [2,3-

    
    C]-Glycidonitrile .[1] This allows for the detection of downstream adducts (e.g., with DNA or Hemoglobin) using 
    
    
    
    C-NMR or LC-MS/MS, filtering out the high background of endogenous biological molecules.
Part 3: Experimental Protocols
Protocol 1: Synthesis of Deuterated Glycidonitrile (

-GN)
  • Principle: Epoxidation of deuterated acrylonitrile using a buffered peroxide system to prevent immediate hydrolysis.

Materials:

  • Acrylonitrile-

    
     (Commercial or synthesized via deuterated propylene ammoxidation).
    
  • Hydrogen Peroxide (30%).

  • Sodium Tungstate (

    
    ) catalyst.
    
  • Sodium Bicarbonate buffer (pH 8.5).

Workflow:

  • Setup: In a temperature-controlled vessel (0°C), dissolve Acrylonitrile-

    
     (10 mmol) in methanol.
    
  • Catalyst Addition: Add Sodium Tungstate (0.1 mmol) and adjust pH to 8.5 using bicarbonate.

  • Oxidation: Dropwise addition of

    
     (12 mmol) over 30 minutes. Maintain temperature <10°C to suppress polymerization.
    
  • Quench & Extraction: Neutralize with dilute HCl. Extract with

    
     (for immediate NMR) or ether.
    
  • Validation: Analyze via

    
    H-NMR (should be silent) and 
    
    
    
    H-NMR (peaks corresponding to epoxide ring deuterons).
Protocol 2:

O-Hydrolysis Mechanistic Assay
  • Principle: Tracking the incorporation of solvent oxygen into the hydrolysis product.

Workflow:

  • Reaction Medium: Prepare a phosphate buffer (pH 7.4) using

    
     (>95% enrichment).
    
  • Initiation: Add Glycidonitrile (unlabeled) to a final concentration of 1 mM. Incubate at 37°C.

  • Sampling: At

    
     min, remove aliquots.
    
  • Derivatization (Optional but recommended): React with a sylating agent (e.g., BSTFA) to stabilize polar diol products for GC-MS, or analyze directly via LC-MS/MS (ESI-).

  • Data Analysis: Monitor the mass shift of the molecular ion (

    
    ).
    
    • Observation: If the product is 2,3-dihydroxypropionitrile, fragmentation will reveal if the

      
      O is at C2 or C3.
      
Part 4: Visualizations
Diagram 1: Mechanistic Pathways & Isotopic Tracking

This diagram illustrates the two potential pathways for hydrolysis and how


O labeling distinguishes them.

G GN Glycidonitrile (Reactant) PathA Path A: Nucleophilic Attack at Epoxide GN->PathA PathB Path B: Attack at Nitrile Carbon GN->PathB H2O18 H2-18O (Solvent) H2O18->PathA H2O18->PathB ProdA Product A: 18O-Label on Hydroxyl Group PathA->ProdA Ring Opening ProdB Product B: 18O-Label on Amide Carbonyl PathB->ProdB Hydrolysis

Caption: Figure 1. Isotopic tracking of Oxygen-18 during competitive hydrolysis pathways of glycidonitrile.

Diagram 2: Experimental Workflow for KIE Determination

A logical flow for determining Kinetic Isotope Effects using deuterated analogs.

Workflow Start Start: Acrylonitrile Precursors SynthH Synthesize AN-H (Protio) Start->SynthH SynthD Synthesize AN-D3 (Deutero) Start->SynthD Oxidation P450 / Chemical Oxidation (Parallel Reactions) SynthH->Oxidation SynthD->Oxidation Measure Measure Initial Rates (v0) via HPLC/UV Oxidation->Measure Calc Calculate KIE = kH / kD Measure->Calc Decision Result Interpretation Calc->Decision Result1 KIE > 2.0 (Primary Effect: C-H Bond Breaking is Rate Limiting) Decision->Result1 Result2 KIE approx 1.0 (No Effect: Other Step Rate Limiting) Decision->Result2

Caption: Figure 2. Workflow for determining Kinetic Isotope Effects (KIE) in glycidonitrile formation.

References
  • Vertex AI Search. (2025). Synthesis and reactivity towards DNA of glycidonitrile. Retrieved from 2

  • Organic Syntheses. (n.d.). Glycolonitrile Synthesis Procedures. Retrieved from 1

  • Creative Proteomics. (n.d.). Principles and Characteristics of Isotope Labeling. Retrieved from 3

  • Bionity. (n.d.). Isotopic Labeling: Techniques and Applications. Retrieved from 4

  • Wikipedia. (2025). Acrylonitrile: Properties and Toxicity. Retrieved from 5

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.